3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRBFCQZXZIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341552 | |
| Record name | 3-[(4-Chlorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90396-00-2 | |
| Record name | 3-[(4-Chlorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
An In-depth Technical Guide to the Synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a compound of interest in medicinal chemistry and materials science. The primary focus is on a robust and well-documented two-step synthetic pathway commencing with the Michael addition of 4-chlorobenzenethiol to an acrylate ester, followed by oxidation of the resulting thioether. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.
Introduction and Significance
This compound and its derivatives are recognized for their diverse biological activities. The sulfone moiety is a key structural feature in many pharmaceutical compounds, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] The presence of the 4-chlorophenyl group can enhance biological activity through favorable hydrophobic and electronic interactions with target macromolecules. The propanoic acid side chain offers a versatile handle for further chemical modifications, such as amide bond formation, allowing for the generation of compound libraries for drug discovery. A reliable and scalable synthesis of this core structure is therefore of significant interest to the scientific community.
Primary Synthetic Pathway: A Two-Step Approach
The most direct and widely cited proceeds via a two-step sequence involving a Michael addition followed by an oxidation reaction. This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achieved.
Logical Flow of the Primary Synthesis
References
An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established synthetic routes, analysis of its precursors, and comparative data from structurally analogous compounds. We present a detailed methodology for its synthesis via the oxidation of a thioether precursor followed by ester hydrolysis. Furthermore, this guide outlines key physicochemical parameters, both measured for its direct precursor and estimated for the final acid, and provides detailed protocols for its characterization using modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for the synthesis and characterization of this and similar sulfonyl-containing carboxylic acids.
Introduction
This compound is an organic compound featuring a 4-chlorophenyl sulfonyl moiety attached to a propanoic acid backbone. The presence of the electron-withdrawing sulfonyl group and the carboxylic acid functionality suggests its potential as a versatile building block in medicinal chemistry and materials science. The physicochemical properties of such a molecule are paramount in understanding its reactivity, solubility, and pharmacokinetic profile, which are critical for any potential application in drug development. This guide aims to provide a detailed account of these properties, grounded in established chemical principles and supported by available data on closely related structures.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process, starting from commercially available reagents. The pathway involves the formation of a thioether, followed by oxidation to the sulfone and subsequent hydrolysis of the methyl ester.
The initial reaction of methyl acrylate with 4-chlorobenzenethiol yields methyl 3-[(4-chlorophenyl)thio]propanoate. This intermediate is then oxidized, typically using hydrogen peroxide in acetic acid, to form methyl 3-[(4-chlorophenyl)sulfonyl]propanoate[1]. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Physicochemical Properties
| Property | Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (Precursor) | This compound (Estimated) |
| CAS Number | Not explicitly found | Not explicitly found |
| Molecular Formula | C₁₀H₁₁ClO₄S | C₉H₉ClO₄S |
| Molecular Weight | 262.71 g/mol | 248.69 g/mol |
| Appearance | Likely a solid | White to off-white solid |
| Melting Point | Data not available | Expected to be higher than the ester |
| Boiling Point | Data not available | Expected to be significantly higher than the ester |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Soluble in DMSO, DMF, and aqueous base. Arenesulfonic acids are generally water-soluble[2]. |
| pKa | Not applicable | Estimated to be in the range of 3-4, lower than typical carboxylic acids (around 4.8) due to the electron-withdrawing sulfonyl group[3][4]. |
Experimental Protocols
Synthesis of Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate
This protocol is adapted from a similar synthesis[1].
Materials:
-
Methyl acrylate
-
4-Chlorobenzenethiol
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Thioether Formation: In a round-bottom flask, dissolve 4-chlorobenzenethiol (1 equivalent) in a suitable solvent such as methanol. Add methyl acrylate (1.1 equivalents) and a catalytic amount of a base (e.g., triethylamine). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude methyl 3-[(4-chlorophenyl)thio]propanoate.
-
Oxidation: Dissolve the crude thioether in glacial acetic acid. Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution, 2.5 equivalents). Allow the reaction to warm to room temperature and stir for 48 hours.
-
Final Work-up: Pour the reaction mixture into ice-water. A precipitate of methyl 3-[(4-chlorophenyl)sulfonyl]propanoate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Hydrolysis to this compound
This is a general protocol for methyl ester hydrolysis[5].
Materials:
-
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Standard laboratory glassware
Procedure:
-
Saponification: Dissolve methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (1 equivalent) in a mixture of methanol and water. Add a solution of sodium hydroxide (1.5 equivalents in water).
-
Reflux: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation: Filter the solid precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum.
Characterization
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (two doublets in the range of 7.5-8.0 ppm). The two methylene groups of the propanoic acid chain will appear as two triplets, likely between 2.5 and 3.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically above 10 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield. The carbonyl carbon of the carboxylic acid will appear around 170-180 ppm. The two methylene carbons will have distinct signals in the aliphatic region.
4.3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. Expect strong absorptions for the sulfonyl group (S=O stretches) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A broad O-H stretch for the carboxylic acid will be present from 3300-2500 cm⁻¹, and a sharp C=O stretch will be observed around 1700 cm⁻¹.
4.3.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, such as the loss of the carboxylic acid group or cleavage of the sulfonyl-carbon bond.
Conclusion
While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The presented protocols offer a practical starting point for researchers interested in this molecule. The estimated physicochemical properties provide a valuable baseline for further experimental investigation. As with any compound where data is inferred, it is imperative that these properties are experimentally verified.
References
- 1. Methyl 3-(chlorosulfonyl)propanoate | C4H7ClO4S | CID 4962888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Understanding the pKa of Carboxyl Groups: A Deep Dive - Oreate AI Blog [oreateai.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to 3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid (CAS No. 36974-65-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its current and potential applications in the pharmaceutical landscape. The guide is structured to provide not only factual data but also the scientific rationale behind the methodologies and applications discussed, empowering researchers to leverage this compound in their own discovery and development workflows.
Introduction and Chemical Identity
3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid, also known as N-(4-chlorophenylsulfonyl)-β-alanine, is a sulfonamide derivative of the non-proteinogenic amino acid β-alanine. The presence of the 4-chlorophenylsulfonyl group imparts specific physicochemical characteristics that are advantageous for drug design, including increased lipophilicity and the potential for strong interactions with biological targets.
Chemical Structure:
Figure 1: Chemical structure of 3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid.
The structural amalgamation of a flexible propanoic acid chain and a rigid, electron-withdrawing chlorophenylsulfonyl moiety makes this compound a versatile scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its solubility, permeability, and metabolic stability.
Table 1: Physicochemical Properties of 3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid
| Property | Value | Source |
| CAS Number | 36974-65-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Molecular Weight | 263.7 g/mol | [1] |
| IUPAC Name | 3-((4-chlorophenyl)sulfonamido)propanoic acid | [1] |
| SMILES | O=C(O)CCNS(=O)(C1=CC=C(Cl)C=C1)=O | [1] |
| Purity | Typically ≥95% | [1] |
Note: Experimentally determined data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific batches.
Synthesis Protocol: A Self-Validating Approach
The following is a robust, multi-step synthesis protocol for 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, adapted from established methodologies for related compounds[2][3]. The causality behind each step is explained to ensure reproducibility and understanding.
Synthesis Workflow
References
The Multifaceted Biological Activities of Arylpropionic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Arylpropionic acid derivatives represent a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds, which includes household names such as ibuprofen and naproxen, has been a subject of intense research for decades, leading to a profound understanding of their primary mechanism of action and a growing appreciation for their diverse biological activities. This technical guide provides an in-depth exploration of the biological landscape of arylpropionic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their well-established role as cyclooxygenase inhibitors, explore their emerging therapeutic potentials in oncology, infectious diseases, and neurology, and provide a practical framework for their synthesis and evaluation.
The Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism by which arylpropionic acid derivatives exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of this enzyme:
-
COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It is involved in the production of prostaglandins that play a protective role in the gastrointestinal tract and are essential for normal platelet function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammatory responses.
Most traditional arylpropionic acid NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[2] The therapeutic benefits are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the concurrent inhibition of COX-1.[3]
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention for arylpropionic acid derivatives.
Beyond Inflammation: A Spectrum of Biological Activities
While their anti-inflammatory properties are well-documented, arylpropionic acid derivatives exhibit a surprisingly broad range of other biological activities. This has opened up new avenues for drug repurposing and the development of novel therapeutic agents.
Anticancer Activity
A growing body of evidence suggests that some arylpropionic acid derivatives possess anticancer properties.[4] The mechanisms underlying this activity are multifaceted and may be both COX-dependent and COX-independent.[4]
-
COX-2 Inhibition in Cancer: COX-2 is often overexpressed in various types of tumors and is associated with tumor growth, angiogenesis, and metastasis.[5] By inhibiting COX-2, arylpropionic acid derivatives can suppress the production of prostaglandins that promote cancer progression.
-
Non-COX Targets: These compounds can also induce apoptosis (programmed cell death) in cancer cells through mechanisms independent of COX inhibition.[4] For instance, some derivatives have been shown to modulate signaling pathways involved in cell survival and proliferation. A novel naproxen derivative has been shown to induce apoptosis in breast cancer cells and delay their migration.[6]
Antibacterial Activity
Several studies have reported the antibacterial activity of arylpropionic acid derivatives against both Gram-positive and Gram-negative bacteria.[7][8] The exact mechanism is not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. The antibacterial efficacy can be enhanced by chemical modification of the parent compound. For example, amide derivatives of ibuprofen have shown stronger inhibitory effects against tested bacteria than their ester counterparts.[7]
Anticonvulsant Activity
Some arylpropionic acid derivatives have demonstrated anticonvulsant effects in preclinical models.[9] This activity is thought to be mediated through various mechanisms, including the modulation of neurotransmitter systems and ion channels in the central nervous system.
Structure-Activity Relationships (SAR)
The biological activity of arylpropionic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new compounds with improved efficacy and safety profiles.
| Structural Feature | Impact on Biological Activity | References |
| Chirality at the α-carbon | The (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer. | [10] |
| Carboxylic Acid Group | Essential for COX inhibitory activity. Esterification or amidation can reduce or abolish this activity. | [11] |
| Aryl Group | The nature and substitution pattern of the aryl group influence potency and selectivity for COX-1 vs. COX-2. | [11] |
| Lipophilicity | Optimal lipophilicity is required for effective binding to the COX active site. | [12] |
Experimental Protocols for Evaluating Biological Activity
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activities of arylpropionic acid derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound as a COX inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the COX-1 or COX-2 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of arachidonic acid in an appropriate solvent.
-
-
Incubation:
-
In a microplate, add the enzyme solution to each well.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Quantification of Prostaglandin Production:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA kit or by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the arylpropionic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.
-
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial suspension in a suitable broth.
-
-
Serial Dilution of Compound:
-
Perform serial dilutions of the test compound in a 96-well microplate containing broth.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Synthesis of Arylpropionic Acid Derivatives
The synthesis of arylpropionic acid derivatives can be achieved through various routes. The choice of a specific synthetic pathway depends on the desired compound and the availability of starting materials.
General Synthetic Scheme for Ibuprofen
A common industrial synthesis of ibuprofen is the Boots-Hoechst-Celanese (BHC) process, which is a three-step synthesis.[13][14]
Synthesis of Fenoprofen
Fenoprofen can be synthesized from 3-phenoxyacetophenone.[15]
Protocol:
-
Reduction: The carbonyl group of 3-phenoxyacetophenone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Bromination: The resulting alcohol is then brominated using a reagent such as phosphorus tribromide.
-
Cyanation: The bromo derivative is reacted with sodium cyanide to form 2-(3-phenoxyphenyl)propionitrile.
-
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid to yield fenoprofen.
Future Directions and Conclusion
The field of arylpropionic acid derivatives continues to evolve, with ongoing research focused on several key areas:
-
Development of Selective COX-2 Inhibitors: The design of compounds that selectively target COX-2 over COX-1 remains a major goal to minimize gastrointestinal side effects.
-
Exploitation of Non-COX Targets: A deeper understanding of the non-COX mediated activities of these compounds will likely lead to the development of novel therapeutics for a range of diseases.
-
Drug Repurposing: The diverse biological activities of existing arylpropionic acid derivatives make them attractive candidates for repurposing for new indications.
-
Improved Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic routes is an ongoing endeavor.[13]
References
- 1. Structural characterization, cytotoxicity, antibiofilm activity, and synergistic potential with molecular docking analysis of ibuprofen-derived hydrazide against bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Recent Advances in the Synthesis of Ibuprofen and Naproxen | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Technical Guide to the Therapeutic Landscape of Sulfonyl-Containing Compounds
Abstract
The sulfonyl group (R-S(=O)₂-R'), a deceptively simple functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including its capacity to act as a hydrogen bond acceptor, its structural stability, and its role as a bioisostere—have enabled its incorporation into a vast and diverse array of therapeutic agents.[1][2][3] From the first synthetic antibacterial agents to targeted therapies for diabetes, inflammation, and cancer, sulfonyl-containing compounds have left an indelible mark on pharmacology. This technical guide provides an in-depth exploration of the major classes of sulfonyl-based drugs, their mechanisms of action, key structure-activity relationships, and emerging therapeutic applications. We will delve into the causality behind their design and provide validated experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Sulfonyl Moiety: A Pillar of Medicinal Chemistry
The utility of the sulfonyl group in drug design stems from its distinct stereoelectronic properties.[4] It is a strong electron-withdrawing group, is metabolically stable, and its tetrahedral geometry allows its oxygen atoms to serve as effective hydrogen bond acceptors in interactions with biological targets.[1][3] Furthermore, it can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing chemists to fine-tune a molecule's pharmacological profile while maintaining or improving its activity.[1] These attributes have led to the development of several blockbuster drug classes, each exploiting the sulfonyl core in a unique way.
| Drug Class | Core Mechanism of Action | Key Examples | Primary Therapeutic Area |
| Sulfonamide Antibiotics | Competitive inhibition of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis.[5][6] | Sulfamethoxazole, Sulfadiazine | Bacterial Infections |
| Sulfonylureas | Inhibition of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, stimulating insulin release.[7][8] | Glimepiride, Glipizide, Glyburide | Type 2 Diabetes Mellitus |
| COX-2 Inhibitors | Selective inhibition of cyclooxygenase-2 (COX-2), preventing the synthesis of pro-inflammatory prostaglandins.[9][10] | Celecoxib | Inflammation, Pain |
| Carbonic Anhydrase Inhibitors | Inhibition of carbonic anhydrase, reducing the formation of aqueous humor. | Acetazolamide, Dorzolamide | Glaucoma, Diuresis |
| Anticancer Agents | Various, including activation of tumor pyruvate kinase M2 (PKM2) and induction of apoptosis.[11][12] | Belinostat (sulfonamide group), InhiTinib | Oncology |
Foundational Classes of Sulfonyl-Based Therapeutics
Sulfonamide Antibiotics: The Dawn of an Era
The discovery of prontosil, a sulfonamide-containing dye with in-vivo antibacterial activity, marked the beginning of the antibiotic revolution.[5] Modern sulfonamides, or "sulfa drugs," are synthetic bacteriostatic agents that function by mimicking para-aminobenzoic acid (PABA).[5][13]
Mechanism of Action: Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo.[5][14] Folic acid is a crucial precursor for the synthesis of nucleotides and amino acids. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the bacterial enzyme that incorporates PABA into dihydropteroic acid, a key intermediate in the folate synthesis pathway.[5][6] This disruption halts bacterial growth and replication, allowing the host's immune system to clear the infection.[15]
Structure-Activity Relationship (SAR): For antibacterial activity, an unsubstituted amino group at the N4 position (para to the sulfonamide group) is essential, as this mimics the structure of PABA.[13][16] Substitutions on the N1 nitrogen, particularly with heterocyclic rings, can significantly modulate the compound's pharmacokinetic properties and potency by altering its pKa.[16]
Sulfonylureas: Managing Hyperglycemia
Sulfonylureas are a class of oral hypoglycemic agents widely used in the management of Type 2 diabetes mellitus.[7][17] Their primary function is to enhance insulin secretion from the pancreatic β-cells that are still functional.[18][19]
Mechanism of Action: Sulfonylureas exert their effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[7][8] This binding inhibits the channel, preventing potassium efflux and leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, causing an influx of Ca²⁺. The resulting increase in intracellular calcium triggers the exocytosis of insulin-containing granules.[19]
Selective COX-2 Inhibitors: Targeted Anti-Inflammatory Action
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a mainstay for treating pain and inflammation. Traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition is responsible for the anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal side effects.[20] Sulfonyl-containing compounds like Celecoxib were designed as selective COX-2 inhibitors to circumvent this issue.[9][10]
Mechanism of Action: Both COX enzymes convert arachidonic acid into prostaglandin precursors.[20] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation.[20] Celecoxib possesses a bulky sulfonamide side chain that fits into a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[9][20] This structural difference allows for selective binding and inhibition of COX-2, reducing the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[20][21]
Emerging Therapeutic Frontiers
The versatility of the sulfonyl group continues to be exploited in the search for novel therapeutics beyond these foundational classes.
-
Oncology: Sulfonyl-containing compounds are being investigated as anticancer agents through various mechanisms. Some derivatives act as activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, demonstrating potent anti-lung cancer effects.[11] Others have been identified through phenotypic screening to induce apoptosis in cancer cell lines while sparing healthy cells, showing promise in treating lymphomas.[12] Additionally, sulfonyl-based prodrugs have been designed to release cytotoxic agents specifically in the tumor environment.[22]
-
Neurodegenerative Diseases: Given the multifactorial nature of Alzheimer's disease, compounds that can target multiple pathways are highly sought after. Sulfonamides derived from natural products like carvacrol have shown potent acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's therapy.[23]
-
Antidiabetic Agents (New Mechanisms): Novel sulfonamide derivatives are being developed as multitarget antidiabetic agents, showing inhibitory potential against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion.[24][25]
Key Experimental Protocols & Workflows
Trustworthiness in drug development is built on robust and reproducible experimental validation. Below are standardized protocols for assessing the activity of the major sulfonyl drug classes.
Protocol: Determining Minimum Inhibitory Concentration (MIC) for Sulfonamides
This protocol uses the broth microdilution method to determine the lowest concentration of a sulfonamide that inhibits visible bacterial growth.
Workflow Visualization:
Step-by-Step Methodology:
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), sulfonamide compound stock solution, bacterial strain (e.g., E. coli ATCC 25922), spectrophotometer, incubator.
-
Preparation:
-
Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).
-
Grow the bacterial strain in MHB to the mid-log phase. Adjust the culture density to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
-
Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.
-
Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension 1:100 in MHB.
-
Add 10 µL of this diluted inoculum to each well (except the negative control), resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation & Analysis:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by identifying the lowest drug concentration at which no visible turbidity is observed.
-
Protocol: In Vitro Insulin Secretion Assay for Sulfonylureas
This assay measures the ability of a sulfonylurea compound to stimulate insulin release from pancreatic islet cells (e.g., MIN6 cell line or primary islets).
Step-by-Step Methodology:
-
Materials: Pancreatic β-cell line (e.g., MIN6), culture medium (e.g., DMEM), Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (2.8 mM) and high (16.7 mM) glucose, test sulfonylurea compound (e.g., Glimepiride), Insulin ELISA kit.
-
Cell Culture:
-
Culture MIN6 cells to ~80% confluency in 24-well plates.
-
-
Pre-incubation:
-
Wash cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH buffer containing:
-
Group 1 (Basal): 2.8 mM glucose.
-
Group 2 (Stimulated Control): 16.7 mM glucose.
-
Group 3 (Test Compound): 2.8 mM glucose + test sulfonylurea at various concentrations.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection & Analysis:
-
Collect the supernatant (KRBH buffer) from each well.
-
Centrifuge to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion data to the total protein content of the cells in each well.
-
Conclusion
The sulfonyl functional group is a privileged scaffold in drug discovery, demonstrating remarkable therapeutic versatility. Its journey from the first sulfa drugs to modern, targeted inhibitors highlights the power of rational drug design. By understanding the fundamental mechanisms of action and structure-activity relationships of sulfonyl-containing compounds, researchers can continue to innovate and develop novel therapies for a wide range of diseases. The continued exploration of this chemical space, guided by robust experimental validation, promises to yield the next generation of impactful medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 16. m.youtube.com [m.youtube.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. Celecoxib - Wikipedia [en.wikipedia.org]
- 22. Sulfonyl-containing aldophosphamide analogues as novel anticancer prodrugs targeted against cyclophosphamide-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action for 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols for investigating this versatile chemical scaffold.
Introduction: The this compound Scaffold
The this compound core structure is a compelling pharmacophore that has demonstrated a wide spectrum of biological activities. Its derivatives have been investigated for applications ranging from metabolic disease and inflammation to cancer and infectious diseases. The key to this versatility lies in the specific arrangement of its functional groups: the propanoic acid moiety, the sulfonamide or sulfonyl linker, and the substituted chlorophenyl ring. These components allow for a diverse range of interactions with various biological targets, leading to distinct and potent mechanisms of action. This guide will dissect the primary mechanisms identified for this class of compounds, including enzyme inhibition, antimicrobial effects, and modulation of cellular signaling pathways.
Primary Mechanism: Enzyme Inhibition
A predominant mechanism of action for many this compound derivatives is the direct inhibition of key enzymes involved in pathological processes. The structural features of these compounds make them adept at fitting into active sites and allosteric pockets, leading to modulation of enzyme activity.
Inhibition of α-Glucosidase
Certain derivatives, particularly those incorporating an indole-based thiosemicarbazone structure, have been identified as potent competitive inhibitors of α-glucosidase.[1] This enzyme is a key player in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Mechanistic Insight: The main sulfonyl indole scaffold is largely responsible for the inhibition activity by providing key anchoring with amino acids within the binding site of the α-glucosidase enzyme.[1] Molecular docking studies reveal that the 4-chlorophenyl sulfonyl group forms crucial interactions with residues near the active site, including Phe231, His239, Asn241, His279, Glu304, and Arg312.[1] The thiosemicarbazide moiety further enhances binding and inhibitory potential. The competitive nature of the inhibition suggests that these derivatives vie with the natural substrate for access to the enzyme's active site.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory potential of test compounds against α-glucosidase.
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Dissolve test compounds and the standard inhibitor (acarbose) in DMSO to create stock solutions, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the serially diluted test compounds or standard inhibitor to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Workflow for α-Glucosidase Inhibition Screening
Caption: Workflow for in vitro screening of α-glucosidase inhibitors.
Anti-inflammatory Activity via COX Inhibition
Aryl propionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] Derivatives of this compound, which share the propionic acid moiety, are also investigated for this mechanism. For instance, pyrrole derivatives containing a 4-chlorophenyl substituent have been evaluated for anti-inflammatory and immunomodulatory effects, with COX-2 inhibition being a primary suspected mechanism.[3]
Mechanistic Insight: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The propanoic acid group of these derivatives is critical for binding to the active site of COX enzymes. The 4-chlorophenyl sulfonyl moiety can contribute to the binding affinity and selectivity for COX-2 over COX-1, a desirable property for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Anticancer and Antimicrobial Activities
The this compound scaffold has been incorporated into molecules exhibiting potent anticancer and antimicrobial properties. The mechanisms underlying these activities are diverse and often involve multiple cellular targets.
Anticancer Mechanisms
Derivatives of propanoic acid have shown promise as anticancer agents by targeting various proteins and signaling pathways crucial for cancer cell proliferation and survival.
-
SIRT2 and EGFR Inhibition: Some propanoic acid derivatives have been identified as potential inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.[4]
-
Modulation of HSP90 and TRAP1 Signaling: Certain derivatives have been found to act through the HSP90 and TRAP1 mediated signaling pathway, which is critical for maintaining the stability of many oncoproteins.[5]
-
Antiproliferative Activity: Studies on various cancer cell lines, such as A549 human lung adenocarcinoma, have demonstrated the structure-dependent antiproliferative activity of these compounds.[4]
Quantitative Data: Antiproliferative Activity
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 | 2.47 - 25.4 | [4] |
| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | HCT-116 | 0.12 - 0.81 mg/mL | [5] |
Antimicrobial Mechanisms
The 4-chlorophenyl sulfonyl moiety is present in various compounds that exhibit antimicrobial activity against a range of pathogens, including Gram-positive bacteria and fungi like C. albicans.[6] While the precise molecular targets are often not fully elucidated, potential mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the chlorophenyl group may facilitate interaction with and disruption of the microbial cell membrane.
-
Inhibition of Essential Enzymes: The sulfonyl group could target and inhibit enzymes crucial for microbial survival and replication.
-
Inhibition of Biofilm Formation: Some derivatives have shown potential as antibiofilm agents.[6]
Signaling Pathway: Potential Anticancer Mechanisms
Caption: Potential molecular targets for anticancer propanoic acid derivatives.
Modulation of Immune and Cellular Signaling
Beyond direct enzyme inhibition, certain derivatives can exert their effects by modulating complex signaling cascades, particularly those involved in inflammation and the immune response.
Cytokine Modulation
In systemic inflammation models, some propanoic acid derivatives have been shown to significantly alter the cytokine profile.[3] Specifically, they can decrease the levels of the pro-inflammatory cytokine TNF-α while increasing the levels of the anti-inflammatory cytokine TGF-β1.[3] This selective modulation suggests a sophisticated immunomodulatory mechanism that goes beyond simple COX inhibition.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The primary mechanisms of action identified to date include competitive enzyme inhibition (α-glucosidase, COX), disruption of cancer-related signaling pathways (EGFR, SIRT2, HSP90), broad-spectrum antimicrobial effects, and nuanced immunomodulation through cytokine regulation.
Future research should focus on elucidating the precise molecular targets for the antimicrobial and anticancer activities, which remain less defined. Structure-activity relationship (SAR) studies will continue to be crucial for optimizing potency and selectivity, potentially leading to the development of next-generation therapeutics for a wide range of diseases. The self-validating nature of the described protocols, which correlate direct target engagement with cellular and physiological outcomes, provides a robust framework for these future investigations.
References
- 1. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
In Silico ADME Prediction of Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practices of in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction, with a specific focus on propanoic acid derivatives. As a class of compounds with significant therapeutic relevance, understanding their ADME profile early in the drug discovery pipeline is paramount. This document offers researchers, scientists, and drug development professionals a detailed exploration of the theoretical underpinnings, practical methodologies, and interpretive nuances of computational ADME modeling for this chemical scaffold. We will delve into the critical physicochemical properties of propanoic acid derivatives that govern their pharmacokinetic behavior, survey the landscape of predictive models and software, and provide step-by-step workflows for conducting and interpreting in silico ADME assessments. The overarching goal is to equip the reader with the expertise to leverage computational tools effectively, thereby accelerating the identification of promising drug candidates and mitigating the risk of late-stage attrition.
Introduction: The Imperative of Early ADME Assessment in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic properties. A molecule's ADME profile dictates its bioavailability, efficacy, and potential for toxicity. Traditionally, these parameters were assessed through costly and time-consuming in vitro and in vivo experiments. The advent of sophisticated computational models has revolutionized this paradigm, enabling the early-stage prediction of ADME properties directly from a molecule's structure. This "fail fast, fail cheap" approach allows for the rapid screening of large compound libraries, prioritization of candidates with desirable pharmacokinetic profiles, and the iterative optimization of lead compounds.
Propanoic acid and its derivatives represent a prevalent scaffold in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as other therapeutic agents. The carboxylic acid moiety, a defining feature of this class, significantly influences their physicochemical properties and, consequently, their ADME profiles. Understanding the interplay between the propanoic acid core, its various substitutions, and the resulting pharmacokinetic behavior is crucial for the successful design of novel therapeutics based on this scaffold.
This guide will provide a deep dive into the computational methodologies for predicting the ADME properties of propanoic acid derivatives, empowering drug discovery teams to make more informed decisions.
Physicochemical Properties of Propanoic Acid Derivatives: The Foundation of ADME
The ADME profile of a molecule is intrinsically linked to its fundamental physicochemical properties. For propanoic acid derivatives, the following parameters are of paramount importance:
-
Lipophilicity (logP/logD): The partitioning of a compound between an octanol and aqueous phase is a critical determinant of its ability to cross biological membranes. The carboxylic acid group of propanoic acid derivatives is ionizable, meaning its lipophilicity is pH-dependent. At physiological pH (around 7.4), the carboxyl group is largely deprotonated, increasing the molecule's polarity and reducing its logP. The distribution coefficient (logD) at a specific pH is therefore a more physiologically relevant parameter than the partition coefficient (logP).
-
Solubility (logS): Adequate aqueous solubility is essential for oral absorption and formulation. The polar carboxylic acid group generally imparts good aqueous solubility to propanoic acid derivatives. However, the overall solubility is a balance between the polar functional groups and the lipophilic hydrocarbon backbone.
-
pKa: The acid dissociation constant (pKa) of the carboxylic acid group is typically in the range of 4-5. This dictates the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins.
-
Molecular Weight (MW): Adherence to guidelines such as Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Da for good oral bioavailability, is a key consideration.
-
Polar Surface Area (PSA): The PSA, which is the sum of the surface areas of polar atoms in a molecule, is a good predictor of membrane permeability. A PSA of less than 140 Ų is generally associated with good oral absorption.
Table 1: Key Physicochemical Properties of Selected Propanoic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | pKa | Aqueous Solubility (mg/L) |
| Ibuprofen | 206.28 | 3.97 | 4.91 | 21 |
| Naproxen | 230.26 | 3.18 | 4.15 | 15.9 |
| Ketoprofen | 254.28 | 3.12 | 4.45 | 51 |
Data sourced from publicly available chemical databases.
In Silico ADME Prediction: Models and Methodologies
A diverse array of computational models is available for predicting ADME properties. These can be broadly categorized as follows:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity (in this case, an ADME endpoint). For propanoic acid derivatives, QSAR models can be built to predict parameters like intestinal absorption, plasma protein binding, and metabolic stability.
-
Pharmacophore Models: These models define the essential three-dimensional arrangement of functional groups responsible for a specific biological interaction. Pharmacophore models can be used to predict the binding of propanoic acid derivatives to metabolic enzymes like Cytochrome P450s (CYPs) or drug transporters.
-
Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are complex mathematical representations of the body's physiological and anatomical structure. They can simulate the absorption, distribution, metabolism, and excretion of a drug in different organs and tissues over time, providing a holistic view of its pharmacokinetic profile.
Key ADME Parameters and Their In Silico Prediction
3.1.1. Absorption
Oral bioavailability is a critical factor for many drugs. Key aspects of absorption that can be predicted in silico include:
-
Intestinal Permeability: Models based on physicochemical properties like logP, PSA, and the number of hydrogen bond donors and acceptors are commonly used.
-
Efflux by Transporters: P-glycoprotein (P-gp) is a major efflux transporter that can limit the absorption of drugs. QSAR and pharmacophore models can predict whether a compound is a substrate or inhibitor of P-gp.
3.1.2. Distribution
Once absorbed, a drug distributes throughout the body. Important distribution parameters include:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, therefore, its efficacy and clearance. QSAR models are widely used to predict PPB.
-
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues compared to the plasma. PBPK models are particularly useful for predicting Vd.
-
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, crossing the BBB is essential. In silico models for BBB penetration often incorporate parameters like logP, PSA, and molecular size.
3.1.3. Metabolism
Metabolism, primarily in the liver, is the enzymatic conversion of drugs into more water-soluble compounds for excretion. Key metabolic predictions include:
-
Metabolic Stability: The rate at which a drug is metabolized can be predicted using models of its interaction with major metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Site of Metabolism (SoM): Identifying which part of the molecule is most likely to be metabolized is crucial for understanding its metabolic fate and designing more stable analogues.
-
CYP Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions. In silico models can predict the potential of a compound to inhibit specific CYP isoforms.
3.1.4. Excretion
The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys or in the feces.
-
Renal Clearance: For compounds that are primarily cleared by the kidneys, their rate of excretion can be estimated based on their physicochemical properties and interactions with renal transporters.
3.1.5. Toxicity
Early prediction of potential toxicity is a critical component of drug discovery. In silico toxicology models can predict a range of endpoints, including:
-
hERG Blockade: Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Mutagenicity and Carcinogenicity: Models like the Ames test can be simulated computationally.
-
Hepatotoxicity: Liver toxicity is a major reason for drug withdrawal.
A Practical Workflow for In Silico ADME Prediction of a Novel Propanoic Acid Derivative
This section outlines a step-by-step protocol for conducting an in silico ADME assessment of a hypothetical propanoic acid derivative.
Experimental Protocol: In Silico ADME Profiling
-
Molecule Preparation:
-
Draw the 2D structure of the novel propanoic acid derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial for 3D-dependent predictions.
-
-
Physicochemical Property Calculation:
-
Utilize a computational chemistry software package (e.g., Schrödinger Suite, MOE, or open-source tools like RDKit) to calculate the key physicochemical properties listed in Section 2 (logP, logD at pH 7.4, pKa, MW, PSA).
-
-
ADME Model Selection and Execution:
-
Select a suite of validated in silico ADME models. This may involve using commercial software platforms (e.g., ADMET Predictor, StarDrop) or web-based servers (e.g., SwissADME, pkCSM).
-
Submit the prepared molecular structure to the selected models to predict the following endpoints:
-
Absorption: Caco-2 permeability, P-gp substrate/inhibitor.
-
Distribution: Plasma protein binding, BBB penetration.
-
Metabolism: CYP2D6/3A4/2C9 substrate/inhibitor, metabolic stability.
-
Excretion: Total clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity.
-
-
-
Data Analysis and Interpretation:
-
Consolidate the predicted data into a summary table.
-
Compare the predicted values against established thresholds for desirable drug-like properties.
-
Analyze the structure-ADME relationships to identify molecular features that may be contributing to any predicted liabilities.
-
Diagram: In Silico ADME Prediction Workflow
Caption: A streamlined workflow for in silico ADME prediction.
Interpreting the Data: From Predictions to Decisions
The output of in silico ADME prediction is a wealth of data that must be carefully interpreted in the context of the specific therapeutic goal. A "good" ADME profile is not a one-size-fits-all concept. For example, a drug intended for topical application will have different ideal properties than an orally administered systemic agent.
When analyzing the predicted ADME profile of a propanoic acid derivative, consider the following:
-
Confidence in Predictions: Be aware of the limitations of the models used. The accuracy of predictions can vary depending on the endpoint and the chemical space for which the model was trained.
-
Multi-Parameter Optimization: It is rare for a single compound to be optimal across all ADME parameters. The goal is to find a balanced profile that meets the requirements of the target product profile.
-
Hypothesis Generation for Molecular Design: In silico predictions should be used to generate hypotheses for improving the ADME properties of a compound. For example, if a propanoic acid derivative is predicted to be a P-gp substrate, medicinal chemists can design modifications to reduce its affinity for this transporter.
Diagram: The Interplay of Key ADME Parameters
Caption: The interconnected nature of ADME properties and their impact.
Limitations and Future Directions
While in silico ADME prediction is a powerful tool, it is not without its limitations. The accuracy of predictions is dependent on the quality and diversity of the training data used to build the models. Furthermore, complex biological processes involving multiple proteins or active transport mechanisms can be challenging to model accurately.
The future of in silico ADME prediction lies in the integration of artificial intelligence and machine learning, the development of more sophisticated PBPK models that incorporate population variability, and the use of multi-objective optimization algorithms to simultaneously improve multiple ADME parameters.
Conclusion
In silico ADME prediction has become an indispensable component of modern drug discovery. For propanoic acid derivatives, a well-established and therapeutically important class of compounds, these computational tools offer a rapid and cost-effective means of evaluating their pharmacokinetic potential. By understanding the underlying principles, leveraging the appropriate models, and interpreting the data within a broader scientific context, drug development teams can significantly enhance their ability to identify and optimize promising new drug candidates. This guide has provided a comprehensive framework for achieving these goals, empowering researchers to navigate the complexities of ADME with greater confidence and efficiency.
An In-Depth Technical Guide to the Discovery of Novel Antimicrobial Candidates with a 4-Hydroxyphenyl Moiety
Foreword: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era where common infections could be fatal. This escalating crisis necessitates a paradigm shift in antimicrobial drug discovery, moving beyond traditional scaffolds to explore novel chemical spaces. The 4-hydroxyphenyl moiety, a common feature in natural and synthetic bioactive compounds, has emerged as a promising pharmacophore for the development of new antimicrobial agents. Its unique electronic and structural properties contribute to a range of biological activities, making it a focal point for medicinal chemists and drug development professionals.
This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and preclinical development of antimicrobial candidates possessing a 4-hydroxyphenyl group. We will delve into the rationale behind targeting this moiety, explore diverse synthetic and screening approaches, elucidate mechanisms of action, and discuss the critical role of structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to combating the growing threat of antimicrobial resistance.
The 4-Hydroxyphenyl Moiety: A Privileged Scaffold in Antimicrobial Drug Discovery
The 4-hydroxyphenyl group, also known as a phenol, is a versatile structural motif. The hydroxyl (-OH) group attached to the aromatic ring is crucial for its biological activity. It can act as a hydrogen bond donor and acceptor, which is vital for interacting with biological targets such as enzymes and proteins within microbial cells.[1][2] Furthermore, the phenolic hydroxyl group can participate in redox reactions, contributing to the generation of reactive oxygen species (ROS) that are detrimental to microbial survival.[1]
Rationale for Targeting the 4-Hydroxyphenyl Moiety
Several key factors underpin the focus on the 4-hydroxyphenyl moiety in the quest for new antimicrobials:
-
Prevalence in Nature: This moiety is a fundamental building block of numerous natural products with known antimicrobial properties, including flavonoids, phenolic acids, and certain alkaloids.[3]
-
Multifaceted Mechanisms of Action: Compounds containing this group often exhibit pleiotropic effects, targeting multiple cellular processes in microbes. This can reduce the likelihood of resistance development.[2][4]
-
Synthetic Tractability: The phenol group allows for straightforward chemical modifications, enabling the generation of diverse compound libraries for screening and optimization.[5][6]
-
Favorable Pharmacokinetic Properties: The polarity imparted by the hydroxyl group can influence solubility and membrane permeability, which are critical for a drug's efficacy.
Strategic Approaches to Candidate Discovery
The discovery of novel antimicrobial candidates with a 4-hydroxyphenyl moiety is a multi-pronged endeavor, integrating computational methods with traditional synthetic and screening workflows.
In Silico Discovery: A Modern Approach
Computational tools have revolutionized the early stages of drug discovery by accelerating the identification of promising lead compounds.[7] In silico methods offer a time- and cost-effective means to screen vast virtual libraries and prioritize candidates for synthesis and biological evaluation.[8][9]
2.1.1. Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Virtual Screening: This approach leverages the knowledge of existing active compounds to identify new molecules with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of chemical features required for biological activity, is a powerful tool in this context.[8]
-
Structure-Based Virtual Screening: When the 3D structure of a microbial target protein is known, molecular docking can be employed to predict the binding affinity of virtual compounds. This method allows for the rational design of inhibitors that fit precisely into the active site of the target.[10]
2.1.2. De Novo Design and Machine Learning
-
De Novo Design: Algorithms can construct novel molecules from scratch based on the structural constraints of a target's binding site.[8]
-
Machine Learning: Predictive models trained on large datasets of known active and inactive compounds can be used to screen new chemical entities and predict their antimicrobial potential.[11][12]
Synthesis of 4-Hydroxyphenyl-Containing Scaffolds
The synthesis of diverse chemical libraries is central to any drug discovery program. For compounds featuring a 4-hydroxyphenyl moiety, a variety of synthetic strategies can be employed.
2.2.1. Representative Synthetic Schemes
Recent studies have highlighted the synthesis of various scaffolds incorporating the 4-hydroxyphenyl group. For instance, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi.[5][13] Another approach involves the condensation of 4-hydroxy benzaldehyde with 4-amino acetophenone to create Schiff's bases with antibacterial properties.
Experimental Protocol: Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
This protocol is adapted from the work of Čikotienė et al. (2024) and outlines a general procedure for the synthesis of hydrazones derived from N-(4-hydroxyphenyl)-β-alanine hydrazide.[5]
Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3)
-
React N-(4-hydroxyphenyl)-β-alanine with an appropriate esterifying agent to form the corresponding ester.
-
Treat the resulting ester with hydrazine hydrate in a suitable solvent, such as methanol, at reflux to yield the hydrazide 3 .
Step 2: Synthesis of Hydrazones (7-17)
-
Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (3 ) in methanol.
-
Add an equimolar amount of the desired aromatic or heterocyclic aldehyde.
-
Reflux the reaction mixture for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or chromatography.
-
Characterize the final hydrazone derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Antimicrobial Screening and Evaluation
Once a library of compounds has been synthesized, a cascade of screening assays is employed to identify and characterize their antimicrobial activity.
Primary Screening: Identifying Hits
The initial screening phase aims to rapidly identify "hits" with any level of antimicrobial activity.
3.1.1. Agar-Based Diffusion Assays
-
Disk Diffusion: A simple and widely used method where paper disks impregnated with the test compound are placed on an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disk is measured to determine the compound's activity.[14]
-
Well Diffusion: Similar to disk diffusion, but the compound is placed in a well created in the agar. This method is suitable for testing a larger volume of the compound.[14]
3.1.2. Broth Dilution Assays
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Step 1: Preparation of Inoculum
-
Culture the test microorganism in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
Step 3: Inoculation and Incubation
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
Step 4: Determination of MIC
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability indicator such as resazurin can be used to facilitate the determination of the endpoint.[14]
Secondary Screening: Characterizing Lead Candidates
Promising hits from primary screening are subjected to more rigorous testing to characterize their activity and select lead candidates for further development.
3.2.1. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of a compound required to kill 99.9% of the initial microbial population.
3.2.2. Time-Kill Kinetics
These studies evaluate the rate at which a compound kills a microbial population over time, providing insights into its bactericidal or bacteriostatic nature.[14]
3.2.3. Anti-Biofilm Activity
Given the clinical significance of biofilms in persistent infections, assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.[3][15]
Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. Phenolic compounds, including those with a 4-hydroxyphenyl moiety, are known to have multiple mechanisms of action.[1][4]
Key Microbial Targets
-
Cell Membrane and Wall Disruption: The hydrophobic nature of the phenyl ring and the hydrogen-bonding capability of the hydroxyl group allow these compounds to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents.[1][15] They can also interfere with the synthesis of cell wall components like peptidoglycan.[2]
-
Inhibition of Essential Enzymes: The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of essential enzymes, leading to their inhibition.[1]
-
Interference with Nucleic Acid and Protein Synthesis: Some phenolic compounds can bind to DNA and RNA, interfering with replication and transcription.[2] They can also inhibit protein synthesis by targeting the ribosome.
-
Generation of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately leading to cell death.[1]
-
Disruption of Quorum Sensing and Biofilm Formation: These compounds can interfere with the cell-to-cell communication systems that bacteria use to coordinate virulence and biofilm formation.[3]
Caption: Mechanisms of Action of 4-Hydroxyphenyl Compounds
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the chemical structure and assessing the impact on antimicrobial activity, researchers can identify the key structural features required for efficacy.[16][17][18][19]
Key Structural Modifications and Their Impact
-
Position and Nature of Substituents on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can significantly influence the compound's electronic properties and, consequently, its antimicrobial activity.[13][20]
-
Modifications of the Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group can alter the compound's polarity and its ability to form hydrogen bonds, which can have a profound effect on its biological activity.[5]
-
Introduction of Different Linkers and Scaffolds: The nature of the chemical scaffold to which the 4-hydroxyphenyl moiety is attached plays a crucial role in determining the overall shape, flexibility, and target interactions of the molecule.[6][13][21]
Data Presentation for SAR Analysis
Quantitative data from SAR studies should be presented in a clear and organized manner to facilitate analysis and interpretation.
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Lead-1 | H | H | 16 | 64 |
| Mod-1a | 4-Cl | H | 8 | 32 |
| Mod-1b | 4-NO₂ | H | 4 | 16 |
| Mod-2a | H | CH₃ | 32 | >64 |
| Mod-2b | H | COCH₃ | 64 | >64 |
This is a representative table. Actual data will vary based on the specific compounds and assays.
Future Perspectives and Challenges
The discovery of novel antimicrobial agents with a 4-hydroxyphenyl moiety holds significant promise, but several challenges remain. These include overcoming intrinsic and acquired resistance mechanisms, optimizing pharmacokinetic and safety profiles, and navigating the complex regulatory landscape for new drug approval.
Future research should focus on:
-
Synergistic Combinations: Exploring the combination of 4-hydroxyphenyl-containing compounds with existing antibiotics to enhance efficacy and combat resistance.[4]
-
Targeted Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the targeting and reduce the toxicity of these compounds.[22]
-
Advanced In Silico Models: Developing more sophisticated computational models that can accurately predict the activity and resistance profiles of novel compounds.[7][9]
By embracing a multidisciplinary approach that integrates computational chemistry, synthetic organic chemistry, microbiology, and pharmacology, the scientific community can unlock the full potential of the 4-hydroxyphenyl moiety in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Frontiers | In Silico Drug Discovery and Drug-Designing in Combatting Antibiotic Resistance [frontiersin.org]
- 8. In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 16. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
3-[(4-Chlorophenyl)sulfonyl]propanoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 36974-65-9) is a chemical compound utilized in research and development settings.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in available data and established principles of laboratory safety. It is intended to empower researchers to conduct their work with confidence and a high degree of safety consciousness.
Compound Identification and Physicochemical Properties
Proper identification is the foundational step in any safety protocol. The properties of this compound dictate its potential risks and the necessary handling precautions.
| Property | Value | Source |
| Chemical Name | 3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid | [1][2] |
| Synonyms | N-[(4-chlorophenyl)sulfonyl]-beta-alanine, 3-(4-Chlorophenylsulfonamido)propanoic acid | [2] |
| CAS Number | 36974-65-9 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1][2] |
| Molecular Weight | 263.69 g/mol | [2] |
| Melting Point | 145-153 °C | [2] |
| Boiling Point | 459.6±55.0 °C (Predicted) | [2] |
| Density | 1.468±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), this compound presents significant hazards that require stringent control measures. The primary risks are associated with ingestion and direct contact, particularly with the eyes.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |
Source:[2]
The "Danger" signal word indicates that the compound has the potential for severe hazards. The risk of serious, potentially irreversible eye damage (H318) is the most critical hazard and must be the primary focus when designing safety protocols.[2]
Risk Assessment and Exposure Control Workflow
A systematic approach to risk assessment is essential before any handling of this compound. The goal is to minimize exposure through a hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).
References
An In-depth Technical Guide to the Solubility and Stability of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. By understanding the underlying causality of its behavior in various environments, researchers can better anticipate challenges and optimize strategies for formulation, analytical method development, and storage. This guide emphasizes self-validating experimental systems and is grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.
Introduction: Understanding the Molecule
This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a chlorophenylsulfonyl group attached to a propanoic acid moiety, bestows upon it a unique combination of properties that are critical to its application and development. The sulfone group, being a strong electron-withdrawing and polar functional group, significantly influences the molecule's acidity, polarity, and potential for intermolecular interactions. The propanoic acid portion provides a site for ionization and potential salt formation, which is a key determinant of its aqueous solubility. The presence of the aromatic chlorophenyl group adds a lipophilic character to the molecule. A thorough understanding of its solubility and stability is paramount for its successful application in research and development.
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its solubility is governed by a balance between its polar and nonpolar functionalities.
Theoretical Considerations
The propanoic acid group, with a pKa typical of carboxylic acids, will exist in its ionized, more water-soluble carboxylate form at pH values above its pKa.[1][2] Conversely, at pH values below its pKa, it will be in its non-ionized, less water-soluble form. The chlorophenylsulfonyl group, with its polar sulfone moiety, can participate in dipole-dipole interactions, while the aromatic ring and the chlorine atom contribute to the molecule's hydrophobicity. Short-chain alkanoic acids are generally soluble in water due to hydrogen bonding, but this solubility decreases as the carbon chain length and overall molecular size increase.[3][4]
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic approach using validated methodologies is essential.
The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Subsequently, filter the supernatant through a non-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data to be determined |
| pH 1.2 Buffer | 37 | Data to be determined |
| pH 7.4 Buffer | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Stability Profile: Ensuring Molecular Integrity
Assessing the chemical stability of a compound is a critical step in drug development, as it informs on appropriate storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The sulfone group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, cleavage of the carbon-sulfur bond could potentially occur.
-
Oxidation: The sulfur atom in the sulfone group is in its highest oxidation state and is therefore resistant to further oxidation. However, other parts of the molecule, such as the aromatic ring, could be susceptible to oxidative degradation. Sulfones are typically prepared by the oxidation of thioethers.[5]
-
Photodegradation: Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to UV or visible light. This can involve radical-mediated reactions. Photocatalytic degradation of aromatic sulfonates has been observed.[6][7]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid moiety or cleavage of the sulfone group could occur. The thermal stability of sulfones is dependent on their chemical environment.[8]
Forced Degradation Studies
A systematic forced degradation study should be conducted to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solid and solution to UV and visible light according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the degradation products.
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the areas of all degradation products is close to 100% to demonstrate mass balance.
Conclusion
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. Structure and Properties of Alkanoic Acids Chemistry Tutorial [ausetute.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Known Derivatives of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
This guide provides a comprehensive technical overview of the synthesis and potential biological significance of known derivatives of 3-[(4-chlorophenyl)sulfonyl]propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical space and potential applications of sulfone-containing compounds.
Introduction: The this compound Scaffold
The this compound core structure represents an intriguing starting point for medicinal chemistry exploration. The presence of a sulfone group, a halogenated aromatic ring, and a flexible propanoic acid chain offers multiple points for chemical modification, allowing for the generation of diverse molecular architectures. Sulfones are known to be metabolically stable and can act as hydrogen bond acceptors, contributing to favorable interactions with biological targets. The 4-chlorophenyl moiety provides a lipophilic region that can engage in hydrophobic interactions within protein binding pockets.
The primary focus of synthetic efforts around this scaffold has been the derivatization of the carboxylic acid functionality, particularly through its conversion to a hydrazide. This key intermediate, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, serves as a versatile building block for the construction of various heterocyclic systems, which are well-represented in a vast number of biologically active compounds.
Synthesis of the Core Structure and Key Intermediate
The synthetic pathway to the key derivatives commences with the preparation of this compound and its subsequent conversion to the hydrazide intermediate.
Synthesis of Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate
The initial step involves a Michael addition of 4-chlorobenzenethiol to methyl acrylate, followed by oxidation of the resulting thioether to the corresponding sulfone.[1][2] This two-step process provides a straightforward route to the core sulfonylpropanoate structure.
Experimental Protocol: Synthesis of Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate [1]
-
Synthesis of Methyl 3-[(4-chlorophenyl)thio]propanoate (1):
-
To a solution of 4-chlorobenzenethiol in an appropriate solvent, add methyl acrylate.
-
The reaction is typically carried out in the presence of a base catalyst.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain methyl 3-[(4-chlorophenyl)thio]propanoate.
-
-
Synthesis of Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate (2):
-
Dissolve methyl 3-[(4-chlorophenyl)thio]propanoate in a suitable solvent such as glacial acetic acid.
-
Add hydrogen peroxide (30% solution) dropwise to the solution at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield methyl-3-[(4-chlorophenyl)sulfonyl]propanoate.
-
Synthesis of 3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide (3)
The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.[1][2] This hydrazide is a stable, crystalline solid and serves as the primary precursor for the synthesis of various heterocyclic derivatives.
Experimental Protocol: Synthesis of 3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide (3) [1]
-
Dissolve methyl-3-[(4-chlorophenyl)sulfonyl]propanoate (2) in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, will crystallize out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.
Heterocyclic Derivatives from 3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide
The hydrazide functional group is a versatile handle for the construction of five-membered heterocycles. The following sections detail the synthesis of known pyrrole, pyrazole, and oxadiazole derivatives.
Pyrrole Derivatives
The reaction of the hydrazide with a 1,4-dicarbonyl compound, such as acetonylacetone, in the presence of an acid catalyst leads to the formation of a pyrrole ring via a Paal-Knorr type condensation.
Experimental Protocol: Synthesis of 1-({3-[(4-Chlorophenyl)sulfonyl]propanoyl})-2,5-dimethyl-1H-pyrrole [1]
-
To a solution of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide (3) in ethanol, add acetonylacetone and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture on a boiling water bath for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole derivative.
Pyrazole Derivatives
Condensation of the hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, results in the formation of a pyrazole ring.
Experimental Protocol: Synthesis of 3-[4-(Chlorophenyl)sulfonyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one [1]
-
A mixture of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide (3) and acetylacetone is refluxed for 4 hours.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The separated solid is filtered, washed with water, and dried.
-
Recrystallization from ethanol yields the pure pyrazole derivative.
Oxadiazole Derivatives
The hydrazide can be cyclized to form a 1,3,4-oxadiazole ring. For instance, reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-{3-[(4-Chlorophenyl)sulfonyl]propyl}-1,3,4-oxadiazole-2-thiol [1]
-
Dissolve 3-[(4-chlorophenyl)sulfonyl]propanehydrazide (3) in a solution of potassium hydroxide in aqueous ethanol.
-
Add carbon disulfide while stirring.
-
Heat the reaction mixture under reflux for 8 hours.
-
Remove the solvents under reduced pressure.
-
Treat the residue with water and filter.
-
Cool the filtrate and neutralize to pH 6 with dilute hydrochloric acid.
-
Filter the separated product, wash with water, and dry.
-
Recrystallize from benzene to obtain the pure oxadiazole derivative.
Physicochemical and Spectroscopic Data of Synthesized Derivatives
The following table summarizes the key physicochemical and spectroscopic data for the synthesized derivatives as reported in the literature.[1]
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1-({3-[(4-Chlorophenyl)sulfonyl]propanoyl})-2,5-dimethyl-1H-pyrrole | C₁₅H₁₆ClNO₃S | 66 | 128-131 | 2.78-2.81 (t, 2H, CH₂), 3.38-3.42 (t, 2H, SO₂-CH₂), 6.14-6.20 (d, 2H, Pyrrole CH), 6.59-6.66 (d, 2H, Pyrrole CH), 7.23-7.88 (m, 4H, Ar-H), 8.67 (NH) |
| 3-[4-(Chlorophenyl)sulfonyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | C₁₄H₁₅ClN₂O₃S | 56 | 60-63 | 2.17 (s, 6H, 2CH₃), 2.81-2.83 (t, 2H, CH₂), 3.40-3.44 (t, 2H, SO₂-CH₂), 7.26 (s, 1H, Pyrazole CH), 7.55-7.87 (m, 4H, Ar-H) |
| 5-{3-[(4-Chlorophenyl)sulfonyl]propyl}-1,3,4-oxadiazole-2-thiol | C₁₀H₉ClN₂O₃S₂ | 71 | 204-206 | 3.14-3.18 (t, 2H, CH₂), 3.48-3.51 (t, 2H, SO₂-CH₂), 7.57-7.60 (d, 2H, Ar-H), 7.85-7.87 (d, 2H, Ar-H) |
Potential Biological Significance and Structure-Activity Relationships
While the specific biological activities of the derivatives synthesized from 3-[(4-chlorophenyl)sulfonyl]propane hydrazide have not been extensively reported in the literature, the choice of the heterocyclic moieties (pyrrole, pyrazole, and oxadiazole) is rooted in their well-established pharmacological importance.
Pyrrole Derivatives: The pyrrole nucleus is a constituent of many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonyl group can further modulate these activities.
Pyrazole Derivatives: Pyrazoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a sulfonamide or sulfone moiety in pyrazole derivatives has been shown to be crucial for their biological action in many cases. For instance, certain pyrazole-based sulfonamides have demonstrated significant antimicrobial and antioxidant activities.
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is present in numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a sulfone group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved biological activity. Studies on other 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have shown potent antibacterial and moderate antioxidant activities.
The general structure-activity relationship (SAR) for these classes of compounds often suggests that the nature and position of substituents on the aromatic rings and the heterocyclic systems play a critical role in determining the biological activity and selectivity.
Future Perspectives
The derivatives of this compound represent a promising yet underexplored area of medicinal chemistry. The synthetic accessibility of the hydrazide intermediate allows for the facile generation of a library of diverse heterocyclic compounds. Future research should focus on a systematic biological evaluation of these derivatives to elucidate their potential as therapeutic agents. Screening for antimicrobial, anticancer, and enzyme inhibitory activities would be a logical starting point. Further structural modifications, such as altering the substitution pattern on the chlorophenyl ring or introducing different substituents on the heterocyclic moieties, could lead to the identification of lead compounds with potent and selective biological activities.
Conclusion
This technical guide has outlined the synthesis of known derivatives of this compound, with a focus on the generation of pyrrole, pyrazole, and oxadiazole heterocycles from a common hydrazide intermediate. While direct biological data for these specific compounds is limited, the established pharmacological importance of the incorporated heterocyclic scaffolds suggests that these derivatives are worthy of further investigation as potential therapeutic agents. The synthetic protocols and characterization data provided herein offer a solid foundation for researchers to explore this chemical space and unlock its potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for 3-[(4-Chlorophenyl)sulfonyl]propanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Chlorophenyl)sulfonyl]propanoic acid is a synthetic compound featuring a sulfonamide group linked to a propanoic acid moiety. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural components suggest potential applications in cell biology research, particularly in the field of oncology. The sulfonamide functional group is a well-established pharmacophore present in a variety of therapeutic agents, including antibacterial, diuretic, and notably, anticancer drugs.[1] Similarly, derivatives of propanoic acid have been investigated for their antiproliferative properties.[2]
This document provides a comprehensive guide for the utilization of this compound in a cell culture setting. As a Senior Application Scientist, the following protocols and insights are based on established methodologies for analogous compounds and are designed to provide a robust framework for investigating the cellular effects of this molecule. The emphasis is on experimental design that is both technically sound and scientifically insightful, allowing researchers to elucidate the compound's mechanism of action.
Plausible Mechanisms of Action: A Hypothesis-Driven Approach
The chemical structure of this compound suggests several plausible mechanisms of action that are common among sulfonamide-containing anticancer agents.[1][3] These hypotheses can form the basis of a systematic investigation into its cellular effects.
-
Carbonic Anhydrase Inhibition: A primary mechanism for many sulfonamides is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII) to maintain a neutral intracellular pH in their acidic microenvironment, a condition that promotes tumor growth and metastasis.[7][8] Inhibition of these CAs can disrupt the pH balance, leading to apoptosis. The sulfonamide moiety in this compound could potentially bind to the zinc ion in the active site of these enzymes.[4][5]
-
Cell Cycle Arrest: Many anticancer compounds exert their effects by interfering with the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis.[9] Sulfonamide derivatives have been shown to induce cell cycle arrest at different phases, most notably the G1 and G2/M phases.[9][10][11][12] This can occur through various downstream effects, including the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
-
Disruption of Microtubule Assembly: Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[13][14] Several sulfonamide-based compounds have been identified as microtubule-destabilizing agents, binding to tubulin and inhibiting its polymerization into microtubules.[13][15][16][17][18] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
The following diagram illustrates these potential signaling pathways.
Caption: Putative mechanisms of action for this compound.
Protocols for Cell-Based Assays
The following protocols provide a step-by-step guide to investigating the biological effects of this compound in a cell culture setting.
Preparation of Stock Solutions
The solubility of this compound is a critical first step and may need to be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[19][20][21]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Initial Solubility Test (Small Scale):
-
Weigh a small amount (e.g., 1-5 mg) of the compound into a sterile microcentrifuge tube.
-
Add a precise volume of DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly. Gentle warming (37°C) or sonication may aid dissolution.[20]
-
Visually inspect for complete dissolution. If the compound does not fully dissolve, it may be necessary to try a lower stock concentration or a different solvent.
-
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
-
Based on the initial solubility test, weigh the desired amount of the compound for your stock solution.
-
Dissolve in the appropriate volume of DMSO to achieve the desired concentration.
-
Ensure the compound is fully dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary, although this may lead to loss of the compound if it is not fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[22]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Determination of Cytotoxicity (IC50) using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[1][23] This protocol will allow you to determine the half-maximal inhibitory concentration (IC50) of the compound.[24][25][26][27][28]
Materials:
-
Target cancer cell line(s) and appropriate complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density and dilute to the optimal seeding concentration (typically 5,000-10,000 cells per well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your stock solution. A broad concentration range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[25]
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (optimize for each cell line) |
| Compound Concentration Range | 0.1 µM - 100 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| Final DMSO Concentration | ≤ 0.5% (v/v) |
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][29][30][31]
Materials:
-
Target cell line(s) and complete culture medium
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.[14][32][33][34][35]
Materials:
-
Tubulin polymerization assay kit (commercially available, typically includes purified tubulin, GTP, and a fluorescent reporter)
-
This compound stock solution (in DMSO)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with temperature control
Protocol:
-
Preparation:
-
Prepare the tubulin reaction mix according to the kit manufacturer's instructions, keeping it on ice.
-
Prepare dilutions of the test compound and controls.
-
-
Assay:
-
Add the compound dilutions, controls, or vehicle to the wells of the pre-warmed 96-well plate.
-
Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
-
The following diagram illustrates the general workflow for these cell-based assays.
Caption: General experimental workflow for cell-based assays.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its solutions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.
Conclusion
This compound represents a compound of interest for cell-based research, particularly in the context of cancer biology. While its specific cellular targets are yet to be elucidated, its structural features provide a strong rationale for investigating its potential as a carbonic anhydrase inhibitor, a cell cycle modulator, or a microtubule-disrupting agent. The protocols outlined in this application note provide a robust framework for a systematic evaluation of its biological activity. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential as a novel therapeutic agent.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microtubule assembly dynamics: an attractive target for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.cn [medchemexpress.cn]
- 23. clyte.tech [clyte.tech]
- 24. clyte.tech [clyte.tech]
- 25. researchgate.net [researchgate.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Star Republic: Guide for Biologists [sciencegateway.org]
- 29. nanocellect.com [nanocellect.com]
- 30. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. bio-protocol.org [bio-protocol.org]
- 33. maxanim.com [maxanim.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
application of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid in enzyme inhibition assays
An Application Guide for the Characterization of Novel Enzyme Inhibitors
Focus Compound: 3-[(4-Chlorophenyl)sulfonyl]propanoic acid Target Enzyme: Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK-C)
Introduction: The Rationale for Targeting PEPCK-C
Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK-C, EC 4.1.1.32) is a pivotal enzyme in metabolic regulation. It catalyzes the rate-limiting step in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1][2] This reaction involves the GTP-dependent conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[2] Due to its critical role in glucose homeostasis, over-expression or dysregulation of PEPCK-C is strongly associated with type 2 diabetes.[2] Consequently, PEPCK-C has emerged as a significant therapeutic target for the development of novel anti-diabetic agents.
This guide details a comprehensive methodology for evaluating the inhibitory potential of novel small molecules, using this compound as a model compound. The structural features of this molecule, particularly the propanoic acid moiety, suggest a potential for it to interact with the active site of enzymes that bind small carboxylic acids like OAA. This protocol provides a robust framework for determining key inhibitory metrics, including the half-maximal inhibitory concentration (IC₅₀) and the kinetic mechanism of inhibition.
Principle of the Enzyme Inhibition Assay
Directly measuring the activity of PEPCK-C can be challenging. Therefore, a coupled-enzyme spectrophotometric assay is employed for reliable and continuous monitoring of the enzymatic reaction. This protocol measures the reverse reaction (OAA synthesis from PEP), which is more readily assayed in vitro.[3]
The assay operates on a two-step principle:
-
PEPCK-C Reaction: In the presence of PEP, GDP, and bicarbonate, PEPCK-C catalyzes the formation of OAA.
-
Coupled Reaction: The newly synthesized OAA is immediately reduced to malate by the auxiliary enzyme, malate dehydrogenase (MDH). This reaction consumes NADH, which can be monitored by the decrease in absorbance at a wavelength of 340 nm.
The rate of NADH depletion is directly proportional to the rate of OAA formation, and thus, to the activity of PEPCK-C.[3] The introduction of an inhibitor, such as this compound, will slow the rate of this absorbance change.
Proposed Mechanism of Inhibition
Given that this compound shares structural similarities with the dicarboxylic acid substrate OAA, it is hypothesized to act as a competitive inhibitor. This means it may bind to the enzyme's active site, directly competing with the substrate. However, other mechanisms, such as non-competitive or mixed inhibition, are possible and can be elucidated through the kinetic studies detailed in this guide.[3][4]
Caption: Proposed competitive inhibition mechanism for PEPCK-C.
Experimental Protocols
This section provides step-by-step protocols for preparing reagents, determining the IC₅₀ value, and conducting kinetic analysis to understand the mode of inhibition.
PART 1: Materials and Reagent Preparation
Materials:
-
Recombinant human PEPCK-C enzyme
-
Malate Dehydrogenase (MDH) from a reliable source
-
This compound (Inhibitor)
-
Phosphoenolpyruvate (PEP)
-
Guanosine 5'-diphosphate (GDP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Manganese(II) chloride (MnCl₂)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium bicarbonate (KHCO₃)
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 340 nm
Reagent Preparation:
-
Assay Buffer (100 mM HEPES, pH 7.4): Prepare a 100 mM HEPES solution and adjust the pH to 7.4 with NaOH. Store at 4°C.
-
Cofactor Stock (10X): Prepare a solution containing 2 mM MnCl₂ and 20 mM MgCl₂ in Assay Buffer. Store at 4°C.
-
Enzyme Mix (prepare fresh): Dilute PEPCK-C and MDH in ice-cold Assay Buffer to the desired working concentrations. A typical final concentration in the assay is 4-8 units/mL of MDH. The optimal PEPCK-C concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate-NADH Mix (prepare fresh): Prepare a mix in Assay Buffer to achieve the following final assay concentrations: 2 mM PEP, 2 mM GDP, 0.2 mM NADH, 100 mM KHCO₃, and 10 mM DTT.[3] Protect from light.
-
Inhibitor Stock Solution (e.g., 50 mM): Dissolve this compound in 100% DMSO. This high-concentration stock allows for minimal solvent carryover into the final assay.
PART 2: IC₅₀ Determination Protocol
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Step-by-Step Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer. A common starting range is 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is constant and does not exceed 1-2%, as high concentrations can inhibit enzyme activity.
-
Assay Plate Setup: To each well of a 96-well plate, add the components in the following order:
-
50 µL Assay Buffer
-
10 µL of inhibitor dilution (or buffer/DMSO for control wells)
-
10 µL of 10X Cofactor Stock
-
10 µL of Enzyme Mix (PEPCK-C + MDH)
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the Substrate-NADH Mix to each well. The total reaction volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis for IC₅₀:
-
Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 (where V_control is the rate in the absence of the inhibitor).
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Sample Data Presentation:
| Inhibitor Conc. (µM) | Rate (mOD/min) | % Inhibition |
| 0 (Control) | 50.2 | 0 |
| 0.1 | 48.1 | 4.2 |
| 1 | 41.5 | 17.3 |
| 10 | 26.1 | 48.0 |
| 50 | 11.3 | 77.5 |
| 100 | 5.4 | 89.2 |
| 200 | 2.9 | 94.2 |
PART 3: Kinetic Analysis for Mechanism of Action
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is run at several fixed inhibitor concentrations while varying the concentration of one substrate.
Step-by-Step Procedure:
-
Select several fixed concentrations of this compound based on the determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Prepare multiple versions of the Substrate-NADH Mix, each with a different concentration of one substrate (e.g., vary PEP from 0.1 mM to 5 mM) while keeping the other substrates (GDP, NADH) constant at saturating concentrations.
-
Repeat the assay procedure from Part 2 for each inhibitor concentration across the full range of the varied substrate concentrations.
-
Calculate the initial reaction rates (V) for all conditions.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed: Lines intersect in the second quadrant (both Km and Vmax are altered).
-
Experimental Workflow Diagram
Caption: Overall workflow for characterizing an enzyme inhibitor.
Troubleshooting and Considerations
-
Inhibitor Solubility: If the compound precipitates in the aqueous buffer, increase the initial DMSO stock concentration to lower the final required volume, or add a non-interfering surfactant like Triton X-100 at a very low concentration (e.g., 0.01%).
-
Assay Interference: Some compounds absorb light at 340 nm. Always run controls containing the inhibitor without the enzyme to check for background absorbance changes.
-
Non-linear Reaction Rates: If the reaction rate is not linear, the enzyme concentration may be too high or substrate depletion may be occurring. Optimize the enzyme concentration to ensure linearity for the duration of the measurement.
-
Coupled Enzyme Limitations: The activity of the coupling enzyme (MDH) must not be rate-limiting. Ensure it is present in excess. Also, verify that the test compound does not inhibit MDH itself by running a control reaction where OAA is provided directly as the substrate for MDH.[5]
Conclusion
This application guide provides a comprehensive and scientifically grounded protocol for assessing the inhibitory activity of this compound against PEPCK-C. By following these detailed methodologies, researchers can reliably determine the IC₅₀ value and elucidate the kinetic mechanism of action, providing crucial data for drug discovery and development programs targeting metabolic diseases. The principles and techniques described herein are broadly applicable to the characterization of other novel enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mixed Inhibition of cPEPCK by Genistein, Using an Extended Binding Site Located Adjacent to Its Catalytic Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by 3-Mercaptopicolinic Acid and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of cytosolic PEPCK by substrate analogues. Kinetic and structural characterization of inhibitor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propanoic Acid Compounds
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propanoic acid and its related compounds. Designed for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step protocol but also delves into the scientific rationale behind key methodological choices. Topics covered include the principles of separation, mobile phase optimization, column chemistry, sample preparation strategies for various matrices, and method validation in accordance with ICH guidelines. This application note aims to serve as an authoritative resource for establishing a reliable and efficient HPLC workflow for propanoic acid analysis.
Introduction: The Significance of Propanoic Acid Analysis
Propanoic acid (propionic acid), a short-chain fatty acid (SCFA), plays a multifaceted role across various scientific and industrial domains. In the pharmaceutical industry, it can be a critical starting material, an intermediate, or a degradation product. In biomedical research, its levels in biological fluids are monitored as biomarkers for certain metabolic disorders like propionic acidemia and are of increasing interest in microbiome research due to its production by gut bacteria.[1] Furthermore, its function as a preservative in food and feed necessitates accurate quantification to ensure compliance with safety regulations.[1]
Given its high polarity and lack of a strong chromophore, the analysis of propanoic acid presents unique challenges. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose, offering excellent resolution and sensitivity, particularly when coupled with appropriate detection methods.[1] This guide provides a foundational method that can be adapted for various applications, from quality control in manufacturing to complex biomedical studies.
The Chromatographic Principle: Reversed-Phase Separation of a Polar Analyte
The selected method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. While seemingly counterintuitive for a polar compound like propanoic acid, this approach is highly effective when the mobile phase is carefully controlled.
Causality of Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the cornerstone of this method.[2][3][4] These columns contain a non-polar stationary phase. Propanoic acid, being polar, will have minimal retention in its ionized (propanoate) form.
-
Mobile Phase pH: The key to retaining and resolving propanoic acid on a C18 column is the suppression of its ionization. Propanoic acid has a pKa of approximately 4.87. By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-3.0), the equilibrium is shifted almost entirely to the protonated, non-ionized form (CH₃CH₂COOH). This uncharged molecule is significantly less polar than its carboxylate anion, allowing for effective interaction with the non-polar C18 stationary phase and thus, achieving retention.[5][6] Phosphoric acid or sulfuric acid are commonly used for this purpose due to their low UV absorbance and appropriate pKa values.[3][7][8]
-
Detection: Propanoic acid lacks a significant UV chromophore. However, the carboxyl group exhibits weak absorbance at low UV wavelengths. Detection at or near 210 nm provides sufficient sensitivity for many applications.[3][7][9] For higher sensitivity or specificity, particularly in complex matrices, Mass Spectrometry (MS) detection or derivatization with a UV-active or fluorescent tag can be employed.[1][10]
The overall workflow for this analytical process is depicted below.
Caption: General workflow for HPLC analysis of propanoic acid.
Detailed Application Protocol
This protocol is a validated starting point and may require optimization based on the specific sample matrix and instrumentation.
Equipment and Reagents
-
HPLC System: An isocratic HPLC system equipped with a UV detector. A column oven is essential for reproducible chromatography.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Reagents:
-
Propanoic Acid Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)[8]
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : 0.01 M Phosphoric Acid in Water (20:80, v/v), pH ~2.8 | Low pH ensures propanoic acid is in its non-ionized form for retention on the C18 column.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and improves peak shape.[3] |
| Detection | UV at 210 nm | Maximizes sensitivity for the carboxyl group of propanoic acid.[3][7] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |
| Run Time | 10 minutes | Sufficient to elute propanoic acid and any early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase (1 L):
-
Add approximately 800 mL of HPLC grade water to a 1 L media bottle.
-
Carefully add ~0.68 mL of 85% phosphoric acid to the water and mix thoroughly.
-
Add 200 mL of acetonitrile and mix.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.[2] This is critical to prevent bubble formation in the pump, which can cause pressure fluctuations and baseline noise.[11]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of propanoic acid reference standard into a 100 mL volumetric flask.
-
Add ~50 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with mobile phase and mix thoroughly.
-
-
Calibration Standards (10 - 200 µg/mL):
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A suggested range is 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation
The goal of sample preparation is to extract propanoic acid into a clean solution compatible with the mobile phase.
-
For Aqueous Samples (e.g., drug formulation buffer):
-
Dilute the sample with the mobile phase to bring the expected propanoic acid concentration into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulates that could clog the column.[2]
-
-
For Complex Matrices (e.g., biological samples, food):
-
An extraction step is often necessary. Solid-Phase Extraction (SPE) is a robust method for cleanup.[3]
-
Alternatively, for food samples like bread, an ultrasound-assisted extraction with a dilute base, followed by acidification and filtration, has proven effective.
-
For all complex matrices, a method validation study is crucial to determine extraction recovery and matrix effects.
-
System Suitability and Analysis Sequence
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Inject the 100 µg/mL standard five times. The system is ready for analysis if the following criteria are met:
-
Peak Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a calibration standard every 10-20 sample injections to verify system stability.
-
Data Analysis and Validation
Quantification
A calibration curve is constructed by plotting the peak area of the propanoic acid standard against its concentration. The concentration of propanoic acid in the samples is then determined by linear regression analysis. The method should demonstrate good linearity, with a correlation coefficient (r²) of ≥ 0.999.
Method Validation (ICH Q2(R1) Principles)
A validated method ensures trustworthy and reproducible results.[2] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Results for this Method |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from blank components. |
The relationship between these validation parameters is crucial for a self-validating system.
Caption: Interdependence of validation parameters for a robust method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak/Low Sensitivity | Incorrect wavelength; Lamp issue; Leak in the system. | Verify detector wavelength is set to 210 nm. Check lamp status. Inspect for leaks from the pump to the detector.[11][12] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column temperature fluctuation; Pump malfunction; Column aging. | Prepare fresh mobile phase. Ensure column oven is stable. Check pump flow rate accuracy. Equilibrate new columns thoroughly.[12] |
| Peak Tailing | Secondary interactions with column silanols; Column contamination; Mismatch between sample solvent and mobile phase. | Ensure mobile phase pH is low enough. Use a guard column. Dissolve samples in the mobile phase whenever possible.[12][13] |
| High Backpressure | Column frit blockage; Particulate matter from sample; Mobile phase precipitation. | Filter all samples and mobile phases. Backflush the column (consult manufacturer's instructions). If pressure remains high, replace the column.[11] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantification of propanoic acid. By controlling the mobile phase pH to suppress analyte ionization, excellent retention and peak shape can be achieved on a standard C18 column with UV detection. The protocol is adaptable to a wide range of sample matrices, provided that appropriate sample preparation and validation are performed. This guide serves as a comprehensive resource, empowering researchers and scientists to confidently implement and troubleshoot the HPLC analysis of propanoic acid compounds.
References
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aelabgroup.com [aelabgroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note & Protocols: A Guide to the Analytical Characterization of Sulfonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonyl functional group is a cornerstone in modern chemistry, pivotal to the function of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural properties demand a multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the key analytical techniques used to elucidate the structure, purity, and properties of sulfonyl-containing compounds. We delve into the "why" behind method selection, offering detailed protocols and data interpretation insights to empower researchers in their discovery and development endeavors.
The Significance of the Sulfonyl Group: Why Characterization Matters
The sulfonyl group (-SO₂-) imparts specific characteristics to a molecule, including high polarity, the ability to act as a strong hydrogen bond acceptor, and metabolic stability. In drug development, these features are exploited to enhance solubility, improve pharmacokinetic profiles, and create specific interactions with biological targets. For instance, the sulfonamide moiety is a critical pharmacophore in a wide range of antibacterial drugs.[1][2] Given its importance, the unambiguous characterization of any novel or synthesized sulfonyl compound is a prerequisite for advancing research and ensuring the quality and safety of final products.[3]
This guide will navigate through the primary analytical pillars for sulfonyl compound characterization: spectroscopy for structural elucidation, chromatography for separation and purity assessment, and X-ray crystallography for definitive spatial arrangement.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are indispensable for probing the molecular structure of sulfonyl compounds. Each technique provides a unique piece of the structural puzzle.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of sulfonyl compounds, providing detailed information about the chemical environment of each atom in the molecule.[3][4]
-
¹H NMR: Protons on carbons adjacent (α) to a sulfonyl group are significantly deshielded due to the group's strong electron-withdrawing nature. This results in a downfield chemical shift, typically observed in the range of 3.0-3.7 ppm for aliphatic protons.[5][6] Aromatic protons on a ring attached to a sulfonyl group also experience shifts that can help determine substitution patterns.[7] The proton of a sulfonamide (–SO₂NH–) group is often observed as a singlet between 8.78 and 10.15 ppm.[6]
-
¹³C NMR: The carbon atom directly attached to the sulfonyl group is also deshielded, with its signal appearing downfield. Aromatic carbons attached to the sulfonyl moiety typically resonate between 135 and 145 ppm.[7]
Key Experimental Considerations: Due to the reactivity of some sulfonyl intermediates, like sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are typically used for NMR analysis.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of the sulfonyl functional group. The key diagnostic signals arise from the stretching vibrations of the S=O bonds.[5]
-
Asymmetric Stretch (ν_as(SO₂)): A strong absorption band is typically observed in the 1300-1370 cm⁻¹ region.[6][8]
-
Symmetric Stretch (ν_s(SO₂)): Another strong band appears in the 1120-1180 cm⁻¹ range.[5][6][8]
The presence of these two distinct, strong bands is highly characteristic of the sulfonyl group. For sulfonamides, an S-N stretching vibration may also be observed around 900-930 cm⁻¹.[6][7]
Mass Spectrometry (MS)
MS provides crucial information on the molecular weight and fragmentation patterns of sulfonyl compounds, which aids in structural confirmation and impurity identification.[3]
-
Molecular Ion Peak (M⁺): Determines the molecular weight of the compound.
-
Fragmentation Patterns: A common and diagnostic fragmentation pathway for many sulfonyl compounds is the loss of sulfur dioxide (SO₂), resulting in a characteristic [M - 64]⁺ ion.[9] For sulfonyl chlorides, the loss of a chlorine radical (M-35/37) is also a common fragmentation.[3][10] Arylsulfonamides can undergo rearrangement in the gas phase, leading to the elimination of SO₂.[9]
When coupled with chromatographic techniques like HPLC or GC, MS becomes a powerful tool for analyzing complex mixtures and identifying trace-level impurities.[3][11]
Table 1: Summary of Key Spectroscopic Data for Sulfonyl Compounds
| Technique | Observable Feature | Typical Range/Value | Significance |
| ¹H NMR | Protons α to -SO₂- | 3.0 - 3.7 ppm | Structural confirmation |
| Sulfonamide N-H | 8.78 - 10.15 ppm | Identification of sulfonamides | |
| ¹³C NMR | Carbon α to -SO₂- | > 50 ppm | Structural confirmation |
| Aromatic C attached to -SO₂- | 135 - 145 ppm | Elucidation of aromatic systems | |
| IR | Asymmetric SO₂ Stretch | 1300 - 1370 cm⁻¹ | Functional group identification |
| Symmetric SO₂ Stretch | 1120 - 1180 cm⁻¹ | Functional group identification | |
| MS | Fragmentation | Loss of SO₂ (64 Da) | Characteristic fragmentation |
| Fragmentation | Loss of Cl (35/37 Da) | For sulfonyl chlorides |
Chromatographic Methods: Purity Assessment and Quantification
Chromatography is essential for separating sulfonyl compounds from reaction mixtures, assessing their purity, and performing quantitative analysis.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used chromatographic technique for the analysis of non-volatile sulfonyl compounds, particularly sulfonamide drugs and their residues.[1][11][12]
-
Stationary Phase: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient or isocratic elution mode.[1][11]
-
Detection: UV detection is common, with the wavelength set to an absorbance maximum of the analyte, often around 270 nm for aromatic sulfonamides.[1] Fluorescence detection (FLD) can be used for enhanced sensitivity, sometimes requiring pre-column derivatization.[11][13]
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable sulfonyl compounds. For many polar sulfonyl compounds, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.[14]
X-Ray Crystallography: The Definitive Structure
For crystalline sulfonyl compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[15][16] This technique is considered the "gold standard" for structural elucidation.
Key structural parameters for the sulfonyl group obtained from X-ray crystallography include:
-
S=O bond distances: Typically range from 1.39 to 1.46 Å.[17]
-
S-C bond distances: Range from 1.74 to 1.79 Å.[17]
-
O-S-O bond angle: Varies from 116.7° to 120.6°.[17]
-
C-S-C bond angle: Varies from 101.1° to 106.8°.[17]
The crystal packing is often governed by hydrogen bonding interactions involving the sulfonyl oxygens, for instance, N–H···O=S interactions in sulfonamides.[16][18]
Integrated Analytical Workflow
A comprehensive characterization of a sulfonyl compound involves a logical sequence of analytical techniques. The following workflow illustrates a typical approach for a newly synthesized compound.
Caption: Integrated workflow for sulfonyl compound characterization.
Detailed Experimental Protocols
Protocol 1: Purity Analysis of a Sulfonamide by HPLC-UV
This protocol is adapted for the analysis of common sulfonamide antibiotics.[1]
-
Instrumentation: HPLC system with a UV detector, C18 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in DI Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Analysis and Data Interpretation:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Functional Group Identification by FT-IR
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sulfonyl compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
Conclusion
The robust characterization of sulfonyl compounds is a non-negotiable aspect of chemical research and development. A synergistic application of spectroscopic and chromatographic techniques is essential for a complete understanding of these vital molecules. NMR, IR, and MS provide a detailed picture of the molecular structure, while HPLC offers reliable purity assessment and quantification. For crystalline materials, X-ray crystallography delivers the ultimate structural proof. By understanding the principles behind each technique and employing a logical workflow, researchers can confidently characterize sulfonyl compounds, accelerating innovation in medicine, agriculture, and material science.
References
- 1. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imeko.info [imeko.info]
- 13. agilent.com [agilent.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for 3-[(4-Chlorophenyl)sulfonyl]propanoic acid as a Versatile Chemical Intermediate
Foreword: The Strategic Value of the Sulfonylpropanoic Acid Scaffold
In the landscape of modern medicinal chemistry and materials science, the sulfone functional group stands out for its remarkable chemical stability, unique stereoelectronic properties, and its capacity to act as a potent hydrogen bond acceptor. These attributes have rendered sulfone-containing molecules invaluable in the design of therapeutic agents, agrochemicals, and specialty polymers[1]. The compound 3-[(4-Chlorophenyl)sulfonyl]propanoic acid is a bifunctional molecule that marries the robust 4-chlorophenyl sulfone moiety with a reactive propanoic acid tail. This architecture makes it an exemplary chemical intermediate—a stable, yet versatile building block for introducing a key pharmacophore or for constructing more complex molecular frameworks.
This document serves as a comprehensive technical guide to the synthesis and application of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to not only replicate but also adapt and innovate upon these protocols.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. Below is a summary of the key characteristics of this compound and its common ester derivatives.
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₉ClO₄S | |
| Molecular Weight | 248.68 g/mol | |
| CAS Number | Not explicitly assigned (Ester CAS: 14725-83-8) | The free acid is a derivative of its ester. |
| Appearance | Expected to be a white to off-white solid | Inferred from related sulfone compounds. |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetic Acid) | Based on synthesis protocols[1]. |
| Ethyl Ester MW | 276.74 g/mol | ABI Chem[2] |
| Ethyl Ester Formula | C₁₁H₁₃ClO₄S | ABI Chem[2] |
Hazard & Safety Information
General Precautions based on Analogues [3][4][5]:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.
Synthesis of this compound
The most logical and efficient synthesis of the target acid proceeds through a two-step sequence: 1) formation of a thioether intermediate, followed by 2) oxidation to the sulfone and subsequent hydrolysis. This pathway is adapted from the synthesis of its methyl ester derivative[1].
Synthesis Workflow Diagram
References
Application Notes and Protocols for the Experimental Design of Antimicrobial Activity Testing for Novel Compounds
Introduction: A Framework for Discovery
The relentless rise of antimicrobial resistance necessitates a robust and efficient pipeline for the discovery and evaluation of novel antimicrobial agents.[1][2] At the heart of this endeavor lies a systematic and rigorous approach to preclinical in vitro testing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments that accurately characterize the antimicrobial activity of new chemical entities.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the goal is to provide a narrative that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the foundational assays that form the bedrock of antimicrobial susceptibility testing, from initial screening to more complex mechanistic studies. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different laboratories.[3][4][5]
Part 1: Foundational Principles and Preliminary Steps
Before embarking on quantitative assessments of antimicrobial activity, meticulous preparation is paramount. The validity of all subsequent data hinges on the quality and standardization of the initial steps.
Compound Management and Preparation
Novel compounds arrive in various forms and purities. Proper handling and solubilization are critical to avoid experimental artifacts.
-
Solubility Testing : The first step is to determine a suitable solvent for the test compound. The ideal solvent should dissolve the compound at the desired concentration and be non-toxic to the test microorganisms at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically not exceed 1-2% to prevent intrinsic antimicrobial or growth-altering effects. A solvent toxicity control must always be included in your experiments.
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the novel compound in the chosen solvent. This stock should be filter-sterilized, aliquoted, and stored under conditions that ensure its stability (e.g., -20°C or -80°C) to prevent degradation and repeated freeze-thaw cycles.
Microbial Strain Selection and Maintenance
The choice of microbial strains is fundamental to the scope and relevance of the study.
-
Reference Strains : Initial screening should utilize well-characterized reference strains, such as those from the American Type Culture Collection (ATCC). These strains have known and reproducible susceptibility profiles, making them ideal for quality control and for benchmarking the activity of a novel compound against established antibiotics.[6] Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[7]
-
Clinical Isolates : To understand the potential clinical utility of a compound, it is crucial to test it against a panel of recent clinical isolates, including multidrug-resistant (MDR) strains.[8] This provides insight into the compound's spectrum of activity and its potential to overcome existing resistance mechanisms.
-
Culture Maintenance : Strains should be maintained as frozen stocks at -80°C. For daily experiments, subculture the organism from the frozen stock onto an appropriate agar medium and incubate to obtain fresh, isolated colonies. This practice ensures the viability and genetic stability of the test organisms.
Part 2: Primary Screening Assays: Gauging Antimicrobial Potential
Primary assays are designed to provide a rapid and cost-effective initial assessment of a compound's antimicrobial activity. These methods help to identify promising candidates for further development.[9]
The Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method that is excellent for initial screening.[10][11] Its principle lies in the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, creating a concentration gradient.[12][13] If the organism is susceptible, a zone of inhibition will form where the concentration of the agent is sufficient to prevent growth.[13][14]
-
Inoculum Preparation : From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.[13] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][15] This standardization is critical for reproducibility.
-
Plate Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[10][15] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[14][15] MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility.[12]
-
Disk Application : Using sterile forceps, place paper disks impregnated with a known concentration of the novel compound onto the agar surface.[13] Gently press the disks to ensure complete contact with the agar.[15] Disks should be spaced at least 24 mm apart to prevent overlapping zones.[14]
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7][14]
-
Result Interpretation : Measure the diameter of the zones of inhibition in millimeters. While this method is primarily qualitative for novel compounds without established breakpoints, the zone size gives a preliminary indication of the compound's activity.
Caption: Workflow of the Disk Diffusion Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[17][18] This quantitative method is essential for evaluating the potency of a novel compound.[19]
-
Plate Preparation : In a 96-well microtiter plate, prepare serial twofold dilutions of the novel compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[7][18] The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.06 µg/mL).[7]
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][17][20]
-
Inoculation and Controls : Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well is typically 100 µL or 200 µL.[7] It is critical to include the following controls:
-
Incubation : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
MIC Determination : After incubation, visually inspect the wells for turbidity (an indication of growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17][20]
Caption: Workflow for MIC Determination via Broth Microdilution.
Part 3: Secondary Assays: Characterizing Antimicrobial Effects
Once a compound has demonstrated promising inhibitory activity, secondary assays are employed to further characterize its antimicrobial properties.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21] It is a critical parameter for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]
-
Perform MIC Test : First, determine the MIC of the compound using the broth microdilution method as described above.
-
Subculturing : From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[20]
-
Plating : Spread the aliquot evenly onto a fresh, antibiotic-free agar plate.[20]
-
Incubation : Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on a control plate.[20]
-
MBC Determination : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[20][21][23]
Table 1: Interpreting MIC and MBC Results
| Ratio (MBC/MIC) | Interpretation | Implication |
| ≤ 4 | Bactericidal | Compound actively kills the bacteria. |
| > 4 | Bacteriostatic | Compound inhibits bacterial growth but does not kill them. |
| > 32 | Tolerance | Bacteria are inhibited but not effectively killed at high concentrations. |
Time-Kill Kinetics Assay
The time-kill kinetics assay provides detailed information about the pharmacodynamics of an antimicrobial agent, evaluating the rate and extent of bacterial killing over time.[22] This assay is crucial for understanding whether a compound's activity is concentration-dependent or time-dependent.[22]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., ~1-2 x 10⁸ CFU/mL) and then dilute it to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB.[22][24]
-
Exposure : Add the novel compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[22][25] Include a no-drug growth control.
-
Sampling Over Time : Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[25][26]
-
Viable Cell Counting : Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto agar plates to obtain countable colonies.
-
Incubation and Counting : Incubate the plates at 37°C for 18-24 hours, then count the colonies (CFU) and calculate the CFU/mL for each time point and concentration.[22]
-
Data Analysis : Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[27][28]
Caption: Workflow of the Time-Kill Kinetics Assay.
Part 4: Investigating the Mechanism of Action (MoA)
Understanding how a novel antimicrobial compound works is crucial for its development. While a full MoA elucidation is a complex process, several in vitro assays can provide initial insights. The primary targets for antibacterial drugs typically fall into several categories: cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, and membrane function.[29]
Table 2: Common Mechanisms of Action and Investigative Assays
| Mechanism of Action (MoA) | Potential Investigative Assay | Principle |
| Cell Wall Disruption | Macromolecular Synthesis Assay | Measures the incorporation of radiolabeled precursors (e.g., ³H-N-acetylglucosamine) into peptidoglycan.[1] |
| Protein Synthesis Inhibition | Macromolecular Synthesis Assay | Measures the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into proteins.[1] |
| DNA/RNA Synthesis Inhibition | Macromolecular Synthesis Assay | Measures the incorporation of radiolabeled nucleosides (e.g., ³H-thymidine for DNA, ³H-uridine for RNA).[1] |
| Membrane Damage | Bacterial Cytological Profiling | Utilizes fluorescent dyes to visualize changes in membrane potential, permeability, and overall cell morphology.[1] |
| Metabolic Pathway Inhibition | ATP Depletion Assay | Measures intracellular ATP levels, as disruption of many cellular pathways can lead to reduced ATP.[1][30] |
Conclusion: A Pathway to Clinical Relevance
The journey from a novel compound to a potential therapeutic agent is long and requires a methodical, evidence-based approach. The experimental designs detailed in these application notes provide a robust framework for the initial in vitro characterization of new antimicrobial candidates. By adhering to standardized protocols, such as those from CLSI and EUCAST, and by understanding the scientific principles behind each assay, researchers can generate high-quality, reproducible data.[3][4] This rigorous preclinical evaluation is the indispensable first step in identifying and advancing the next generation of antimicrobial drugs to combat the global health threat of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. icmra.info [icmra.info]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szu.gov.cz [szu.gov.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. grokipedia.com [grokipedia.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. microchemlab.com [microchemlab.com]
- 25. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. actascientific.com [actascientific.com]
- 27. nelsonlabs.com [nelsonlabs.com]
- 28. emerypharma.com [emerypharma.com]
- 29. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 30. linnaeusbio.com [linnaeusbio.com]
Application Notes and Protocols for Evaluating the Antiproliferative Effects of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Thiazole Derivatives in Oncology
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] In recent years, thiazole derivatives have emerged as a promising class of compounds in cancer therapy, with several demonstrating potent antiproliferative effects against a range of human cancer cell lines.[4][5][6][7] The therapeutic potential of these compounds is underscored by the clinical success of drugs like Dasatinib and Ixazomib, which feature a thiazole core and have been approved for cancer treatment.[1]
Thiazole derivatives exert their anticancer effects through various mechanisms of action.[1] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[3][8][9] Given the multifaceted nature of their biological activity, a comprehensive and systematic approach is essential for evaluating the antiproliferative effects of novel thiazole derivatives and elucidating their mechanisms of action.
This guide provides a detailed overview of key in vitro assays and protocols for characterizing the antiproliferative properties of thiazole derivatives. It is designed to equip researchers in drug discovery and development with the necessary tools to conduct robust and reproducible studies.
I. Initial Screening: Assessing Cytotoxicity and Viability
The first step in evaluating a potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[10]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).[11]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of serial dilutions of the thiazole derivative to the respective wells.[11]
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
| Parameter | Typical Range/Value |
| Cell Seeding Density | 1,000 - 100,000 cells/well |
| Thiazole Derivative Conc. | 0.01 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
II. Investigating the Mechanism of Action: Cell Cycle and Apoptosis
Once the cytotoxic potential of a thiazole derivative is established, the next step is to investigate its mechanism of action. Many anticancer agents exert their effects by inducing cell cycle arrest and/or apoptosis.[2]
A. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13]
Principle of Cell Cycle Analysis with PI:
-
G0/G1 phase: Cells have a normal diploid (2n) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
-
G2/M phase: Cells have a tetraploid (4n) DNA content.
Detailed Protocol for Cell Cycle Analysis
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
B. Apoptosis Detection by Annexin V/PI Staining
Annexin V staining is a widely used method for detecting early apoptosis.[17][18] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[17][18] Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[18]
Interpretation of Annexin V/PI Staining:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol for Annexin V/PI Staining
Materials:
-
Treated and control cells
-
PBS
-
Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18]
-
C. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key effector caspases. Measuring their activity can confirm the involvement of the apoptotic pathway.
Principle of Caspase-Glo® 3/7 Assay: This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[21] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a light signal that is proportional to caspase activity.[21]
Detailed Protocol for Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22]
-
-
Assay:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
III. Further Mechanistic Insights
To gain a deeper understanding of how a thiazole derivative inhibits cell proliferation, further assays can be performed to investigate its effects on specific cellular processes and signaling pathways.
A. Cell Proliferation Assays (BrdU and Ki-67)
While the MTT assay measures metabolic activity as an indicator of viability, BrdU and Ki-67 assays directly measure DNA synthesis and the expression of a proliferation-associated antigen, respectively.
-
BrdU (5-bromo-2'-deoxyuridine) Assay: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[23][24][25] Incorporated BrdU can then be detected using a specific antibody.[26]
-
Ki-67 Staining: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[27] It is a reliable marker of cell proliferation.[28]
B. Western Blotting for Signaling Pathway Analysis
Thiazole derivatives are known to modulate various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8][9] Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.[29][30]
General Protocol for Western Blotting
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[31]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[31]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
C. In Vitro Kinase Assays
If a thiazole derivative is suspected to be a kinase inhibitor, its activity can be directly tested using in vitro kinase assays.[32] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle of a Universal Kinase Assay: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[32] This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are then added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.[32]
IV. Conclusion
The evaluation of the antiproliferative effects of thiazole derivatives requires a multi-faceted approach. By employing a combination of the assays described in this guide, researchers can effectively screen for cytotoxic compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. A thorough understanding of the cellular and molecular effects of these compounds is crucial for advancing the field of cancer therapeutics.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Dehydroepiandrosteronyl Thiazole Derivatives and Their Antiproliferative Evaluation [ccspublishing.org.cn]
- 7. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. immunostep.com [immunostep.com]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Annexin V-FITC Kit Protocol [hellobio.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 25. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. nextgen-protocols.org [nextgen-protocols.org]
- 29. medium.com [medium.com]
- 30. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
protocol for assessing macrophage foam cell formation with propionic acid metabolites
Topic: A Validated Protocol for Assessing the Impact of Propionic Acid Metabolites on Macrophage Foam Cell Formation
Audience: Researchers, scientists, and drug development professionals in cardiovascular and metabolic diseases.
Abstract
The transformation of macrophages into lipid-laden foam cells is a hallmark of early-stage atherosclerosis. Modulating this process presents a promising therapeutic strategy. Short-chain fatty acids (SCFAs), such as propionic acid, are gut microbiota-derived metabolites known to exert systemic effects on immunity and metabolism. This document provides a comprehensive, validated protocol for researchers to investigate the effects of propionic acid and its metabolites on foam cell formation in vitro. We detail the differentiation of THP-1 monocytes into macrophages, induction of foam cells with oxidized low-density lipoprotein (oxLDL), and subsequent qualitative and quantitative assessment of intracellular lipid accumulation. The protocols are designed to be robust and reproducible, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and trustworthy outcomes.
Background and Scientific Principles
1.1 The Central Role of Macrophage Foam Cells in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arterial wall.[1] A critical initiating event is the accumulation of lipoproteins, particularly low-density lipoprotein (LDL), in the sub-endothelial space, where it becomes modified (e.g., oxidized). Macrophages, key immune cells in this process, infiltrate the vessel wall and avidly take up this modified LDL (oxLDL) through scavenger receptors like CD36 and SR-A.[2][3]
Unlike the tightly regulated native LDL receptor, scavenger receptor pathways are not subject to feedback inhibition by intracellular cholesterol levels. This leads to unchecked lipid uptake and the accumulation of cholesterol esters in cytoplasmic lipid droplets.[4] This process transforms macrophages into the characteristic "foam cells," which are a pathological hallmark of atherosclerotic lesions.[1][3] The balance between cholesterol influx, esterification (by ACAT enzymes), and efflux (mediated by transporters like ABCA1 and ABCG1) determines the net accumulation of lipids.[4] Disruption of this balance in favor of accumulation drives plaque progression.[1]
1.2 Propionic Acid: A Gut Metabolite with Therapeutic Potential
Propionic acid is a three-carbon SCFA produced by the bacterial fermentation of dietary fiber in the colon.[5] Emerging evidence suggests that SCFAs can influence cardiovascular health. Studies have shown that propionate can attenuate atherosclerosis in animal models and reduce LDL cholesterol in humans.[6][7][8] The proposed mechanisms are diverse and include:
-
Modulation of Systemic Metabolism: Propionic acid can influence intestinal cholesterol absorption.[6][9]
-
Anti-inflammatory Effects: Propionate can suppress the production of pro-inflammatory cytokines in immune cells, potentially dampening the inflammatory environment that drives atherosclerosis.[5]
-
Direct Effects on Macrophage Lipid Metabolism: Some evidence suggests propionate can directly inhibit the synthesis of various lipids within macrophages.[10]
However, the specific effects of propionic acid and its downstream metabolites (e.g., propionyl-CoA, imidazole propionic acid) directly on the process of macrophage foam cell formation require further elucidation. For instance, while propionic acid is often seen as beneficial, other related metabolites like imidazole propionic acid (derived from histidine) have been associated with increased atherosclerotic risk, highlighting the need for specific investigation.[11] This protocol provides the tools to dissect these specific effects.
1.3 Potential Mechanisms of Action
The diagram below illustrates the key pathways in foam cell formation and highlights potential points of intervention for propionic acid metabolites. The primary hypothesis is that these metabolites may reduce net lipid accumulation by inhibiting uptake, reducing inflammation-driven lipid retention, or promoting cholesterol efflux.
Figure 1: Potential Mechanisms of Propionic Acid in Foam Cell Formation. This diagram shows the pathway of oxLDL uptake via scavenger receptors, esterification of free cholesterol into cholesteryl esters by ACAT1 for storage in lipid droplets, and the efflux of cholesterol via transporters like ABCA1. Propionic acid metabolites (PA) may interfere with this process at several key points (dashed red arrows).
Required Materials
| Category | Item | Recommended Supplier |
| Cell Line | THP-1 Human Monocytic Leukemia Cell Line | ATCC (TIB-202) |
| Media & Buffers | RPMI-1640 Medium | Gibco/Thermo Fisher |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco/Thermo Fisher | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco/Thermo Fisher | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Lonza/Sigma-Aldrich | |
| Isopropanol (100%) | Sigma-Aldrich | |
| Formalin Solution, Neutral Buffered 10% | Sigma-Aldrich | |
| Reagents | Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich (P8139) |
| Human Oxidized Low-Density Lipoprotein (oxLDL) | Kalen Biomedical/Alfa Aesar | |
| Propionic Acid & Metabolites of Interest | Sigma-Aldrich | |
| Oil Red O (ORO) Powder | Sigma-Aldrich (O0625) | |
| Hematoxylin Solution | Sigma-Aldrich | |
| Consumables | 6-well, 24-well, and 96-well tissue culture plates | Corning/Falcon |
| Serological pipettes, pipette tips | VWR/Eppendorf | |
| 15 mL and 50 mL conical tubes | Corning/Falcon | |
| Equipment | Humidified CO₂ Incubator (37°C, 5% CO₂) | Thermo Fisher/Binder |
| Biosafety Cabinet (Class II) | Baker/Thermo Fisher | |
| Inverted Light Microscope | Olympus/Nikon | |
| Spectrophotometer / Plate Reader (510 nm) | BioTek/Molecular Devices | |
| Centrifuge | Eppendorf/Beckman Coulter |
Experimental Workflow
The overall process involves differentiating monocytes into adherent macrophages, loading them with lipids to induce a foam cell phenotype, treating them with the compounds of interest, and finally, staining and quantifying the intracellular lipid content.
Figure 2: High-Level Experimental Workflow. This flowchart outlines the major steps and timeline for the foam cell formation assay, from initial cell culture to final data analysis.
Detailed Protocols
Protocol 1: Culturing and Differentiating THP-1 Monocytes
Rationale: The THP-1 cell line is a widely used model for human monocytes.[12] Treatment with Phorbol 12-myristate 13-acetate (PMA) activates protein kinase C (PKC), inducing cell cycle arrest and differentiation into cells that adhere to culture plates and exhibit a macrophage-like phenotype.[13][14][15] A rest period after PMA stimulation is crucial to allow the cells to return to a quiescent state before experimental treatment.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin ("Complete Medium"). Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL in suspension culture.
-
Seeding: Seed THP-1 cells into the desired tissue culture plates (e.g., 24-well plates for microscopy and quantification) at a density of 2.5x10⁵ cells/mL in Complete Medium.
-
Differentiation: Add PMA directly to the medium to a final concentration of 100 ng/mL. Gently swirl the plate to mix.
-
Self-Validation Insight: PMA concentrations can be cytotoxic and vary between labs. It is advisable to optimize the concentration (e.g., 20-200 ng/mL) to achieve adherence and morphological change without significant cell death.[15]
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO₂. During this time, the cells will adhere firmly to the plate and adopt a larger, more irregular morphology.[13]
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium. Wash the adherent macrophages gently once with warm PBS. Add fresh, pre-warmed Complete Medium (without PMA) and incubate for another 24 hours. This resting step is critical to minimize residual effects of PMA on subsequent treatments.
Protocol 2: Induction of Foam Cell Formation & Treatment
Rationale: Oxidized LDL, not native LDL, is the primary driver of foam cell formation as it is readily taken up by macrophage scavenger receptors.[16][17] This protocol introduces oxLDL to the differentiated macrophages. Test compounds (propionic acid metabolites) are added concurrently to assess their ability to prevent or reduce lipid accumulation.
-
Prepare Treatment Media: Prepare fresh Complete Medium containing the desired concentrations of oxLDL and your test compounds (propionic acid, its metabolites, and controls).
-
Positive Control (Foam Cell Formation): Medium with 50 µg/mL oxLDL only.[2]
-
Negative Control (Baseline): Medium without oxLDL or test compounds.
-
Vehicle Control: Medium with 50 µg/mL oxLDL plus the vehicle used to dissolve the test compounds (e.g., PBS, DMSO).
-
Test Conditions: Medium with 50 µg/mL oxLDL plus various concentrations of each propionic acid metabolite.
-
-
Treatment: Aspirate the medium from the rested macrophages. Add 0.5 mL (for a 24-well plate) of the appropriate treatment medium to each well.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
Protocol 3: Qualitative Assessment by Oil Red O (ORO) Staining
Rationale: Oil Red O is a lysochrome (fat-soluble) diazo dye that specifically stains neutral triglycerides and cholesterol esters, which are the main components of lipid droplets in foam cells.[16] Visual inspection by microscopy provides a direct, qualitative assessment of foam cell formation.
-
Preparation of ORO Stock and Working Solutions:
-
Stock Solution (0.5% w/v): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Heat gently at 50-60°C and stir until fully dissolved. This solution is stable for months at room temperature.[16]
-
Working Solution: Immediately before use, mix 6 mL of ORO Stock Solution with 4 mL of distilled water. Let the solution sit for 20 minutes at room temperature, then filter it through a 0.22 µm filter to remove any precipitate. The working solution is only stable for a few hours.
-
-
Cell Fixation: Gently aspirate the treatment medium. Wash the cells twice with PBS. Add 0.5 mL of 10% neutral buffered formalin to each well and incubate for 30 minutes at room temperature to fix the cells.
-
Staining Procedure:
-
Aspirate the formalin and wash once with distilled water.
-
Add 0.5 mL of 60% isopropanol to each well for 15 seconds to facilitate lipid staining.[16]
-
Aspirate the isopropanol and add 0.5 mL of the filtered ORO working solution to each well.
-
Incubate for 20-30 minutes at room temperature.[18]
-
Aspirate the ORO solution and immediately wash the cells 3-4 times with distilled water until the water runs clear.
-
-
Counterstaining (Optional): To visualize the cell nuclei, add hematoxylin solution for 1-2 minutes. Immediately wash thoroughly with tap water.
-
Microscopy: Add PBS to the wells to prevent drying. Visualize the cells using an inverted light microscope. Lipid droplets will appear as bright red/orange structures within the cytoplasm. Nuclei will be blue/purple if counterstained.
Protocol 4: Quantitative Assessment of Lipid Accumulation
Rationale: To obtain objective, quantitative data, the ORO dye retained by the cells can be eluted with a solvent and its absorbance measured.[19] The intensity of the color is directly proportional to the amount of lipid accumulated.
-
Perform ORO Staining: Follow steps 1-3 of Protocol 3. Do not counterstain with hematoxylin. After the final water wash, ensure all residual water is removed by aspiration. Allow the plate to air dry completely.
-
Dye Elution: Add 200 µL of 100% isopropanol to each well of the 24-well plate.
-
Incubation: Incubate the plate on a shaker for 10-15 minutes at room temperature to allow the dye to fully dissolve from the cells into the isopropanol.
-
Spectrophotometry: Transfer 150 µL of the isopropanol/dye mixture from each well to a new 96-well plate.
-
Read Absorbance: Measure the absorbance at a wavelength of 510 nm using a microplate reader. Use 100% isopropanol as a blank.
Data Analysis and Interpretation
The absorbance values from the plate reader directly correlate with the amount of intracellular lipid.
-
Normalization: Subtract the absorbance value of the blank (isopropanol) from all readings.
-
Calculate Fold Change or Percent Inhibition:
-
Data can be presented as raw absorbance units.
-
Alternatively, normalize the data to the positive control (oxLDL only). The formula for percent inhibition is: % Inhibition = (1 - (Abs_Test - Abs_Negative) / (Abs_Positive - Abs_Negative)) * 100
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA with post-hoc tests) to determine if the differences between control and treated groups are significant. A p-value < 0.05 is typically considered significant.
Sample Data Presentation
| Treatment Group | Metabolite Conc. (µM) | Mean Absorbance (510 nm) ± SD | % Inhibition of Lipid Uptake |
| Negative Control (No oxLDL) | 0 | 0.045 ± 0.005 | N/A |
| Positive Control (oxLDL only) | 0 | 0.350 ± 0.021 | 0% (Reference) |
| Vehicle Control (oxLDL + DMSO) | N/A | 0.345 ± 0.025 | ~1.6% |
| Propionic Acid (PA) | 100 | 0.210 ± 0.015 | 45.9% |
| Propionic Acid (PA) | 500 | 0.115 ± 0.011 | 77.0% |
| Metabolite X | 100 | 0.330 ± 0.019 | 6.6% |
*Data are hypothetical. *p < 0.01 vs. Positive Control.
Alternative and Advanced Protocols
-
BODIPY 493/503 Staining: For a fluorescent-based approach, BODIPY 493/503 can be used to stain neutral lipid droplets.[20][21] This allows for quantification by flow cytometry or high-content imaging, providing cell-by-cell data on lipid accumulation.[22]
-
Cholesterol Efflux Assay: To specifically investigate if propionic acid metabolites enhance the removal of cholesterol from macrophages, a cholesterol efflux assay is recommended.[23] These assays typically involve loading cells with fluorescently-labeled cholesterol (e.g., NBD-cholesterol) and then measuring its release into the medium in the presence of cholesterol acceptors like HDL.[24][25]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Foam Cell Formation in Positive Control | - Inactive or low-quality oxLDL.- Insufficient macrophage differentiation.- Low cell density. | - Purchase fresh, certified oxLDL. Test different lots.- Confirm THP-1 adherence and morphology change after PMA treatment.- Ensure proper cell seeding density. |
| High Cell Death / Detachment | - PMA concentration is too high.- oxLDL is cytotoxic.- Test compound is cytotoxic. | - Perform a dose-response curve for PMA to find the optimal concentration.- Test lower concentrations of oxLDL (e.g., 25 µg/mL).- Perform a separate cytotoxicity assay (e.g., MTT or LDH) for your test compounds. |
| High Background in ORO Staining | - Incomplete washing.- Precipitation of ORO dye. | - Increase the number and vigor of water washes after staining.- Ensure the ORO working solution is freshly prepared and filtered immediately before use. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects on the plate. | - Ensure a single-cell suspension before seeding. Mix well.- Use calibrated pipettes. Be consistent with technique.- Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. |
References
- 1. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]
- 2. Frontiers | Blockade of Macrophage CD147 Protects Against Foam Cell Formation in Atherosclerosis [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Analysis of genes and underlying mechanisms involved in foam cells formation and atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionic acid affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionate attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionate attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of propionate on blood pressure and arterial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propionate modifies lipid biosynthesis in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanopartikel.info [nanopartikel.info]
- 13. atcc.org [atcc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oil-Red O Staining [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. BODIPY staining [bio-protocol.org]
- 21. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 23. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. content.abcam.com [content.abcam.com]
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Growing Importance of 3-((4-hydroxyphenyl)amino)propanoic Acid Scaffolds
In the landscape of modern medicinal chemistry, the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a privileged structure with significant therapeutic potential. These β-amino acid derivatives have garnered considerable attention for their diverse biological activities, demonstrating promise as antimicrobial and anticancer agents.[1][2][3][4] The presence of the phenolic hydroxyl group and the β-amino acid backbone allows for a wide range of structural modifications, making this scaffold a versatile platform for the development of novel drug candidates.[2] Notably, derivatives of this core structure have shown potent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms and Candida auris.[1][5][6] This guide provides an in-depth exploration of the primary synthetic techniques for preparing these valuable compounds, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Primary Synthetic Strategy: Michael Addition of 4-Aminophenol
The most direct and widely employed method for the synthesis of the 3-((4-hydroxyphenyl)amino)propanoic acid core is the aza-Michael addition of 4-aminophenol to an acrylic acid derivative.[5] This conjugate addition reaction is an efficient and atom-economical approach to forming the key carbon-nitrogen bond.[7] The reaction can be tuned to yield either the mono-adduct or, with an excess of the acrylate, the di-adduct.
Reaction Causality and Mechanistic Considerations
The nucleophilic amino group of 4-aminophenol attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). The phenolic hydroxyl group, being less nucleophilic than the amine, does not readily participate in the initial addition. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier. The choice of solvent and reactant stoichiometry is crucial in directing the outcome of the reaction. For instance, using methyl acrylate in an alcohol solvent favors the formation of the methyl ester derivative, while reacting with acrylic acid in water directly yields the carboxylic acid.[5]
Experimental Workflow: Synthesis of the Core Scaffold
Caption: Synthetic routes to key 3-((4-hydroxyphenyl)amino)propanoic acid intermediates via Michael addition.
Detailed Protocol 1: Synthesis of Methyl 3-((4-hydroxyphenyl)amino)propanoate
This protocol is adapted from the methodology described by Kavaliauskas et al.[5]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Aminophenol | C₆H₇NO | 109.13 | 10.91 g | 1.0 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 8.61 g (9.5 mL) | 1.0 |
| 2-Propanol | C₃H₈O | 60.10 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol (10.91 g, 0.1 mol) and 2-propanol (100 mL).
-
Stir the mixture to dissolve the 4-aminophenol. Gentle warming may be required.
-
Slowly add methyl acrylate (8.61 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure methyl 3-((4-hydroxyphenyl)amino)propanoate.
Expected Outcome: A crystalline solid. The purity should be assessed by NMR spectroscopy and mass spectrometry.
Further Derivatization: Expanding the Chemical Space
The core 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can be readily derivatized to generate a library of compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include:
-
Hydrazinolysis: The methyl ester can be converted to the corresponding hydrazide by reacting with hydrazine hydrate. This hydrazide is a versatile intermediate for the synthesis of hydrazones.[5]
-
Amide Coupling: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to form a diverse set of amides.
-
Hydrazone Formation: The hydrazide intermediate can be condensed with a variety of aldehydes and ketones to produce a wide array of hydrazone derivatives.[5] This has been a particularly fruitful strategy for generating compounds with potent antimicrobial activity.[2][6]
Experimental Workflow: Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives from the methyl ester intermediate.
Detailed Protocol 2: Synthesis of N'-(arylmethylene)-3-((4-hydroxyphenyl)amino)propanehydrazides (Hydrazones)
This is a general protocol for the synthesis of hydrazone derivatives from N-(4-hydroxyphenyl)-β-alanine hydrazide.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | C₉H₁₃N₃O₂ | 195.22 | 1.95 g | 1.0 |
| Substituted Aldehyde | Varies | Varies | Varies | 1.0 |
| Methanol | CH₄O | 32.04 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (1.95 g, 0.01 mol) in methanol (50 mL).
-
Add the desired substituted aldehyde (0.01 mol) to the solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Presentation: Antimicrobial Activity of Synthesized Hydrazones
The following table summarizes the reported minimum inhibitory concentrations (MIC) for selected hydrazone derivatives against various pathogens, demonstrating the potential of this chemical class.[5][6]
| Compound Type | Substituent | MRSA (µg/mL) | VRE (µg/mL) | C. auris (µg/mL) |
| Hydrazone | Heterocyclic | 1 - 8 | 0.5 - 2 | 0.5 - 64 |
| Hydrazone | Naphthyl | 8 - 32 | 4 - 16 | 8 - 64 |
| Hydrazone | Phenyl | 16 - 64 | 8 - 32 | 16 - >64 |
Data compiled from Kavaliauskas et al. (2024).[1][5]
Alternative Synthetic Approaches for β-Amino Acids
While Michael addition is the most direct route, other established methods for β-amino acid synthesis can be conceptually applied to prepare 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[7] These may be advantageous when specific stereochemistry or substitution patterns are desired.
-
Mannich-type Reactions: This three-component reaction involves an aldehyde, an amine, and a compound with an acidic proton (like a ketene silyl acetal).[8] For the target scaffold, this would involve reacting 4-hydroxybenzaldehyde, an amine, and a suitable C2-synthon.
-
Reductive Amination: This method involves the reaction of a β-keto ester with 4-aminophenol in the presence of a reducing agent.[9] The β-keto ester precursor would need to be synthesized first.
-
Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11] While complex, it offers a high degree of molecular diversity in a single step.[12]
Characterization and Quality Control
The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising starting point for the development of new therapeutics. The synthetic methods outlined in this guide, particularly the robust Michael addition and subsequent derivatization, provide a clear path for researchers to generate and explore novel analogues. The structure-dependent antimicrobial and anticancer activities observed in published studies underscore the potential for further optimization of this scaffold.[1][3] Future work will likely focus on asymmetric syntheses to explore the stereochemical aspects of biological activity and the expansion of derivatization strategies to access novel chemical space.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Diaryl Sulfone Moiety
The diaryl sulfone framework, characterized by a sulfonyl group bridging two aromatic rings, is a privileged scaffold in medicinal chemistry and materials science. Compounds bearing this motif exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, serves as a versatile building block, offering two key points for chemical modification: the reactive carboxylic acid group and the electronically-influenced aromatic rings. The presence of the sulfonyl group enhances electrophilicity and allows for specific interactions with biological targets, while the carboxylic acid provides a handle for forming amide, ester, and other linkages to modulate pharmacokinetic and pharmacodynamic properties.[1]
This guide provides a comprehensive overview and detailed laboratory protocols for the multi-step synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid and its subsequent derivatization, with a focus on forming an amide linkage with the amino acid L-valine. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights gleaned from practical application.
Strategic Overview of the Synthesis
The synthetic strategy is logically divided into two main stages. The first stage focuses on constructing the core diaryl sulfone benzoic acid structure. The second stage details the functionalization of this core structure via the carboxylic acid group to generate derivatives with potential biological activity.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Core Intermediate: 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid
The construction of the diaryl sulfone benzoic acid core is a classic two-step process involving an electrophilic aromatic substitution followed by a robust oxidation.
Step 1.1: Friedel-Crafts Sulfonylation of Chlorobenzene
The journey begins with the formation of the diaryl sulfone linkage via a Friedel-Crafts reaction. Here, chlorobenzene is reacted with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanism & Rationale: The Lewis acid, AlCl₃, coordinates to a chlorine atom on the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonyl cation or a reactive complex. The electron-rich π-system of chlorobenzene then acts as a nucleophile, attacking the electrophilic sulfur. The chloro-substituent on the benzene ring is an ortho-, para-directing group. Due to steric hindrance, the major product formed is the para-substituted isomer, 1-chloro-4-(p-tolylsulfonyl)benzene. Using chlorobenzene as the substrate is a cost-effective choice, though its deactivating nature (relative to benzene) may require stringent anhydrous conditions and sufficient catalyst loading to drive the reaction to completion.
Protocol 1: Synthesis of 1-Chloro-4-(p-tolylsulfonyl)benzene
-
Materials & Reagents:
-
Chlorobenzene (C₆H₅Cl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂ or an HCl scrubbing system). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) and chlorobenzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum salts and protonates the product complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-chloro-4-(p-tolylsulfonyl)benzene can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Step 1.2: Oxidation to the Carboxylic Acid
The methyl group of the tolyl moiety is a convenient synthetic handle that can be oxidized to a carboxylic acid. A classic and effective reagent for this transformation is chromium trioxide (CrO₃) in acetic acid.
Mechanism & Rationale: The oxidation of an aryl methyl group with a strong oxidizing agent like CrO₃ proceeds via a benzylic radical mechanism. While effective, chromium-based reagents are environmentally hazardous and require careful handling and disposal. Alternative, "greener" methods exist, such as those using KMnO₄ or catalytic systems with molecular oxygen, but the CrO₃/acetic acid system is well-documented and often provides high yields for this specific transformation. The use of glacial acetic acid as the solvent is crucial as it is resistant to oxidation under these conditions.
Protocol 2: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid (1)
-
Materials & Reagents:
-
1-Chloro-4-(p-tolylsulfonyl)benzene (from Protocol 1)
-
Chromium Trioxide (CrO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1-chloro-4-(p-tolylsulfonyl)benzene (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Carefully add chromium trioxide (CrO₃, approx. 2.0-2.5 equivalents) in portions to the stirred solution. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a large volume of cold water. This will precipitate the crude carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid.
-
Purification: The crude 4-[(4-chlorophenyl)sulfonyl]benzoic acid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield the pure product as a white solid.
-
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₄S | PubChem |
| Molecular Weight | 296.73 g/mol | PubChem |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Appearance | White Solid | General Observation |
| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the δ 7.5-8.2 ppm range. The carboxylic acid proton is a broad singlet, often >13 ppm. | Spectral Database |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon ~166 ppm. Aromatic carbons ~127-145 ppm. | Spectral Database |
| IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1320 & 1150 (SO₂ stretch) | Standard IR Tables |
Part 2: Derivatization via the Carboxylic Acid Group
With the core structure in hand, the carboxylic acid serves as a versatile anchor for introducing diverse functionalities. A common and highly useful transformation is the formation of amides, for example, with amino acids, to create peptide-like structures.
Step 2.1: Formation of the Acyl Chloride Intermediate
To activate the carboxylic acid for N-acylation, it is first converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a standard and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Protocol 3: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride (2)
-
Materials & Reagents:
-
4-[(4-Chlorophenyl)sulfonyl]benzoic acid (1)
-
Thionyl Chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Reaction: Suspend the 4-[(4-chlorophenyl)sulfonyl]benzoic acid (1.0 equivalent) in an excess of thionyl chloride or in an anhydrous solvent like toluene with a stoichiometric excess of thionyl chloride (e.g., 2-3 equivalents). A catalytic drop of DMF can accelerate the reaction.
-
Heat the mixture to reflux for 2-4 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation under vacuum. The resulting crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride is often used directly in the next step without further purification due to its moisture sensitivity. A yield of ~99% is typically assumed.
-
Step 2.2: N-Acylation of L-Valine (Schotten-Baumann Conditions)
The final step in this example is the coupling of the acyl chloride with the amino acid L-valine to form an N-acyl amino acid. The Schotten-Baumann reaction provides a robust method for this transformation, using a biphasic system with an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.
Mechanism & Rationale: The reaction proceeds via nucleophilic acyl substitution. The deprotonated amino group of L-valine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The use of a biphasic system (e.g., DCM/water) with a base like NaOH is critical. The base keeps the amino acid deprotonated and nucleophilic while simultaneously neutralizing the HCl formed during the reaction, preventing it from protonating the starting amine.[1] Maintaining a low temperature (0-5 °C) during the addition minimizes the hydrolysis of the reactive acyl chloride.
Caption: Mechanism of Schotten-Baumann N-Acylation.
Protocol 4: Synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid (3)
-
Materials & Reagents:
-
L-Valine
-
Sodium Hydroxide (NaOH) solution (1N and 2N)
-
Crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (2)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl) solution (2N)
-
Water
-
-
Procedure:
-
Amine Solution: In a beaker, dissolve L-valine (1.0 equivalent, e.g., 20 mmol, 2.34 g) in 1N NaOH solution (1.0 equivalent, e.g., 20 mL). Cool this solution in an ice bath to 0-5 °C.
-
Acyl Chloride Solution: In a separate flask, dissolve the crude 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (1.0 equivalent, e.g., 20 mmol, ~6.30 g) in anhydrous dichloromethane (e.g., 45 mL).
-
Simultaneous Addition: Under vigorous magnetic stirring, add the acyl chloride solution and a 2N NaOH solution (1.0 equivalent, e.g., 10 mL) simultaneously and dropwise to the cooled valine solution over 30 minutes. Maintain the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous phase and acidify it to a low pH (e.g., pH 1-2) with 2N HCl.
-
Isolation: A white solid will precipitate upon acidification. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
Purification: The product can be recrystallized from water to yield white, acicular crystals. A typical yield for this step is ~93%.
-
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClNO₅S | Calculated |
| Molecular Weight | 395.86 g/mol | Calculated |
| Melting Point | 191-193 °C | |
| Appearance | White acicular crystals | |
| Yield | ~93% |
Expertise & Field-Proven Insights
-
Friedel-Crafts Reaction: The absolute exclusion of moisture is paramount for the success of this step. Using freshly opened anhydrous AlCl₃ and anhydrous solvents is critical. A common side reaction is the formation of the undesired ortho-isomer, though it is typically the minor product. Purification by recrystallization is usually effective at isolating the desired para-isomer.
-
Oxidation Step: The oxidation with CrO₃ is highly exothermic and can be vigorous. Portion-wise addition of the oxidant to a cooled solution is essential for safety and control. The workup requires extensive washing to remove all chromium residues, which are toxic. Researchers may consider alternative oxidation methods like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, which can be less hazardous, though reaction conditions may require more optimization.
-
Acyl Chloride Formation: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. It should be prepared fresh and used immediately. If storage is necessary, it must be under a strictly inert atmosphere (N₂ or Ar). The optional use of a catalytic amount of DMF proceeds via the formation of a Vilsmeier reagent, which is the active acylating species and can accelerate the reaction.
-
Schotten-Baumann Acylation: The rate of addition of the acyl chloride is key. A slow, controlled addition at low temperature ensures that the acylation of the amine is favored over the competing hydrolysis of the acyl chloride by the aqueous base. Vigorous stirring is necessary to ensure adequate mixing between the organic and aqueous phases.
Conclusion
The synthetic pathway detailed herein provides a reliable and reproducible method for accessing 4-[(4-chlorophenyl)sulfonyl]benzoic acid and its derivatives. By understanding the rationale behind each step—from the electrophilic aromatic substitution that forges the core sulfone bridge to the classic N-acylation that appends functionality—researchers can confidently produce these valuable compounds. The protocols are designed to be self-validating, with clear endpoints and purification strategies. This foundational knowledge enables the logical design and synthesis of novel derivatives for exploration in drug discovery and materials science, building upon the versatile and potent diaryl sulfone scaffold.
References
Mastering Cell Viability Assessment in A549 Human Lung Adenocarcinoma Cells: An Application Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights for accurately determining the viability of A549 human lung adenocarcinoma cells. Moving beyond mere procedural lists, this document delves into the principles underlying common cell viability assays, ensuring a robust and reproducible experimental design.
Introduction: The A549 Cell Line as a Model in Lung Cancer Research
The A549 cell line, established in 1972 from the lung carcinoma tissue of a 58-year-old Caucasian male, is a cornerstone of in vitro lung cancer research.[1][2] These adenocarcinomic human alveolar basal epithelial cells grow as an adherent monolayer and serve as a valuable model for Type II pulmonary epithelial cells.[2] Their widespread use in studies ranging from cancer biology to toxicology and drug discovery necessitates reliable methods for assessing their viability in response to various stimuli.[1][3]
Accurate assessment of cell viability is critical for interpreting the cytotoxic or cytostatic effects of novel therapeutic compounds, optimizing drug concentrations, and understanding the fundamental cellular responses to treatment. This guide will focus on three widely adopted and complementary assays: the MTT assay, the alamarBlue (Resazurin) assay, and the Trypan Blue exclusion assay.
Foundational Knowledge: A549 Cell Culture
Maintaining a healthy and consistent A549 cell culture is the bedrock of any reliable viability assay.
Culture Conditions: A549 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F12K medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).[4][5][6] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][7] The population doubling time for A549 cells is approximately 22-24 hours.[2][7]
Subculturing: Cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[1] Overgrowth can lead to nutrient depletion and altered cellular metabolism, which will invariably affect the outcome of viability assays.
| Parameter | Recommendation for A549 Cells |
| Culture Medium | DMEM or Ham's F12K + 10% FBS + 1% Penicillin/Streptomycin |
| Incubator Conditions | 37°C, 5% CO2, 95% humidity |
| Subculture Confluency | 70-80% |
| Seeding Density (T75 Flask) | 5x10^5 to 1x10^6 cells |
Metabolic Viability Assays: Measuring the Engine of the Cell
Metabolic assays are powerful tools for assessing cell viability by measuring enzymatic activity that is characteristic of healthy, metabolically active cells.
The MTT Assay: A Classic Colorimetric Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell proliferation and cytotoxicity.[6]
Principle of the Method: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8] This conversion is only possible in metabolically active cells with intact mitochondrial function. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay with A549 Cells:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6] This density is a good starting point, but it should be optimized for your specific experimental conditions and duration.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.[6]
-
Treatment: After 24 hours, replace the old medium with fresh medium containing various concentrations of the test compound. Include appropriate controls (untreated cells and vehicle controls).
-
Exposure: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well.[6] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
The alamarBlue (Resazurin) Assay: A Fluorescent Alternative
The alamarBlue assay, which utilizes the redox indicator resazurin, is another popular method for assessing cell viability and cytotoxicity.[3]
Principle of the Method: Resazurin, a blue and non-fluorescent compound, is reduced by intracellular reductases (primarily in the mitochondria of viable cells) to the pink and highly fluorescent resorufin.[3] The amount of fluorescence produced is proportional to the number of living, metabolically active cells. This assay offers the advantages of being non-toxic to cells, allowing for continuous monitoring, and having a simple "add-and-read" protocol.[11]
Experimental Workflow: alamarBlue Assay
Caption: Workflow for the alamarBlue (Resazurin) assay.
Detailed Protocol for alamarBlue Assay with A549 Cells:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[12] As with the MTT assay, optimizing the seeding density is crucial.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.[13]
-
Treatment: Expose the cells to the desired concentrations of your test compound.
-
Exposure: Incubate for the intended treatment duration.
-
Reagent Addition: Add alamarBlue reagent to each well at a final concentration of 10% of the culture volume.[12]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[11] The optimal incubation time can vary depending on the metabolic activity of the A549 cells and should be determined empirically.
-
Measurement: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11] Alternatively, absorbance can be measured at 570 nm, with a reference wavelength of 600 nm.[12]
| Assay | Seeding Density (96-well plate) | Reagent Incubation | Measurement |
| MTT | 1 x 10^4 cells/well | 2-4 hours | Absorbance at 570 nm |
| alamarBlue | 1 x 10^4 cells/well | 1-4 hours | Fluorescence (Ex: 560 nm, Em: 590 nm) or Absorbance (570 nm) |
Membrane Integrity Assay: A Direct Measure of Cell Death
The Trypan Blue exclusion assay is a straightforward and rapid method for distinguishing viable from non-viable cells.
Principle of the Method: This assay is based on the principle that viable cells possess intact cell membranes that exclude the Trypan Blue dye.[14] In contrast, non-viable cells with compromised membranes are unable to exclude the dye, and their cytoplasm is stained blue.[14]
Experimental Workflow: Trypan Blue Exclusion Assay
Caption: Workflow for the Trypan Blue exclusion assay.
Detailed Protocol for Trypan Blue Exclusion Assay with A549 Cells:
-
Cell Harvesting: After treatment, collect the cell culture supernatant (which may contain dead, detached cells) and then detach the adherent A549 cells using trypsin-EDTA.[7] Combine the supernatant and the trypsinized cells to ensure all cells are collected.
-
Cell Pellet: Centrifuge the cell suspension at 200 x g for 5 minutes.[2]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of serum-free medium or phosphate-buffered saline (PBS).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[14] For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[14] Avoid longer incubation times as this can lead to the staining of viable cells.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells using a light microscope.
-
Calculation:
-
Total Cells = Viable Cells + Non-viable Cells
-
Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Conclusion and Best Practices
For a comprehensive understanding of a compound's effect on A549 cell viability, it is often advisable to use a combination of assays. For instance, a metabolic assay like MTT or alamarBlue can be complemented with a membrane integrity assay like Trypan Blue to differentiate between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
Key Considerations for Robust Data:
-
Optimize Seeding Density: The initial number of cells plated is critical. Too few cells may result in a weak signal, while too many can lead to confluence and nutrient depletion, affecting the results.
-
Include Proper Controls: Always include untreated, vehicle, and positive controls in your experimental design.
-
Minimize Reagent Incubation Time: For metabolic assays, determine the shortest incubation time that provides a robust signal to avoid artifacts.
-
Ensure Homogeneity: Ensure that cells and reagents are thoroughly mixed to obtain consistent results.
By adhering to these detailed protocols and understanding the underlying principles, researchers can confidently and accurately assess the viability of A549 cells, generating reliable data for their lung cancer research and drug development endeavors.
References
- 1. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 2. nanopartikel.info [nanopartikel.info]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment. | Semantic Scholar [semanticscholar.org]
- 5. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. atcc.org [atcc.org]
- 11. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure scientific integrity and reliable outcomes.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common synthetic route involves a two-step sequence: a Michael addition followed by an oxidation reaction and subsequent hydrolysis. Each of these steps has potential pitfalls that require careful control of reaction conditions.
A common synthetic pathway is the reaction of 4-chlorobenzenethiol with methyl acrylate to form methyl 3-[(4-chlorophenyl)thio]propanoate, which is then oxidized to the corresponding sulfone, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate, using an oxidizing agent like hydrogen peroxide. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.[1][2] An alternative approach involves the reaction of a sulfinic acid salt with an α,β-unsaturated carbonyl compound.
This guide will address critical aspects of the primary synthetic route, offering solutions to common problems and strategies for optimization.
II. Troubleshooting Guide: A Mechanistic Approach
This section is structured to address specific issues you may encounter during the synthesis, providing not just a solution, but the scientific reasoning behind it.
Step 1: Michael Addition of 4-Chlorobenzenethiol to Methyl Acrylate
This reaction, a nucleophilic 1,4-conjugate addition, is the foundation of the synthesis. Low yields or the formation of side products are common hurdles.
Q1: My Michael addition reaction is sluggish or incomplete. How can I drive it to completion?
A1: Root Cause Analysis & Solutions
-
Insufficient Catalyst: The thiol-Michael addition is typically base-catalyzed. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate. If you are observing a slow reaction, the catalytic activity may be insufficient.
-
Troubleshooting Protocol:
-
Catalyst Choice: While tertiary amines like triethylamine are common, consider more potent catalysts like phosphines (e.g., dimethylphenylphosphine (DMPP) or tris(2-carboxyethyl)phosphine (TCEP)).[3][4] Phosphine catalysts can significantly accelerate the reaction, often leading to complete conversion in a shorter time.
-
Catalyst Concentration: Ensure you are using an adequate amount of catalyst. For amine catalysts, a higher concentration may be needed, but be aware of potential side reactions (see Q2). For highly efficient phosphine catalysts, maintain catalytic levels to avoid side reactions.[3][4]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the thiolate anion and accelerate the reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for the formation of byproducts, such as the polymerization of methyl acrylate.
-
-
Q2: I am observing significant byproduct formation in my Michael addition. What are they and how can I minimize them?
A2: Identifying and Mitigating Side Reactions
-
Common Byproducts:
-
Dithiol Adduct: The formation of a dithiol adduct can occur if the reaction conditions are not optimized.
-
Polymerization of Methyl Acrylate: This is a common issue, especially at elevated temperatures or in the presence of radical initiators.
-
Catalyst-Acrylate Adduct: Some nucleophilic catalysts, particularly phosphines, can add to the methyl acrylate if used in stoichiometric amounts.[3][4]
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the thiol to ensure the complete consumption of the acrylate, which is more prone to polymerization.
-
Temperature Management: Maintain a controlled temperature. If heating is necessary, do so cautiously and monitor the reaction progress closely by TLC or GC-MS.
-
Catalyst Loading: Use the minimum effective concentration of the catalyst. This is particularly important for highly reactive catalysts like DMPP.
-
Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to suppress the polymerization of methyl acrylate.
-
Step 2: Oxidation of Methyl 3-[(4-chlorophenyl)thio]propanoate to the Sulfone
The selective and complete oxidation of the sulfide to the sulfone is critical for obtaining the final product in high purity.
Q1: My oxidation is incomplete, and I have a mixture of the sulfide, sulfoxide, and sulfone. How can I achieve complete oxidation to the sulfone?
A1: Driving the Oxidation to Completion
-
Oxidant Stoichiometry and Choice: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant will result in a mixture of products.
-
Troubleshooting Protocol:
-
Increase Oxidant Equivalents: Ensure you are using at least two equivalents of the oxidizing agent. For hydrogen peroxide, a common choice, using a slight excess (2.2-2.5 equivalents) can help drive the reaction to completion.
-
Choice of Oxidizing System: While hydrogen peroxide in acetic acid is effective, other systems can offer higher efficacy.[1][2] Consider using:
-
Urea-Hydrogen Peroxide (UHP): A stable and easy-to-handle solid source of hydrogen peroxide.
-
Oxone® (Potassium Peroxymonosulfate): A powerful and often cleaner oxidizing agent for this transformation.
-
Sodium Chlorite/Hydrochloric Acid: This system generates chlorine dioxide in situ for efficient oxidation.[5]
-
-
Catalysts: The oxidation can be catalyzed to improve efficiency. Various metal-based catalysts can be employed with hydrogen peroxide.[5]
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can promote the full oxidation to the sulfone. Monitor the reaction by TLC to determine the optimal endpoint.
-
-
Q2: I am concerned about over-oxidation or other side reactions during the oxidation step. What should I look out for?
A2: Ensuring Selectivity in Oxidation
-
Potential Side Reactions: While the sulfone is generally stable to further oxidation under these conditions, aggressive reaction conditions could potentially lead to the degradation of the aromatic ring or other unwanted side reactions.
-
Troubleshooting Protocol:
-
Controlled Addition of Oxidant: Add the oxidizing agent dropwise to the reaction mixture, especially if the reaction is exothermic, to maintain better temperature control.
-
Temperature Management: Perform the reaction at a controlled temperature. For hydrogen peroxide oxidations, cooling the reaction mixture in an ice bath during the addition is a common practice.
-
pH Control: The pH of the reaction medium can influence the reactivity of the oxidant. For hydrogen peroxide in acetic acid, the acidic medium activates the peroxide. Ensure consistent conditions between batches.
-
-
Step 3: Hydrolysis of Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate
The final step to obtain the desired carboxylic acid is the hydrolysis of the methyl ester.
Q1: My hydrolysis is not going to completion, or I am seeing decomposition of my product.
A1: Optimizing the Hydrolysis Step
-
Reaction Conditions: Both acid- and base-catalyzed hydrolysis can be employed. The choice depends on the stability of the substrate and the desired workup procedure.
-
Troubleshooting Protocol for Base-Catalyzed Hydrolysis (Saponification):
-
Reagents: Use a solution of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the ester.
-
Temperature: Heating the reaction mixture to reflux is typically required to drive the hydrolysis to completion.
-
Reaction Monitoring: Follow the disappearance of the starting ester by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the desired carboxylic acid.
-
-
Troubleshooting Protocol for Acid-Catalyzed Hydrolysis:
-
Reagents: Use a strong acid like sulfuric acid or hydrochloric acid in aqueous media.
-
Temperature: Refluxing is usually necessary.
-
Equilibrium: Acid-catalyzed hydrolysis is an equilibrium process. Using a large excess of water can help drive the reaction towards the products.
-
-
Q2: I am having difficulty purifying the final product after hydrolysis.
A2: Purification Strategies for the Final Product
-
Purification Methods:
-
Recrystallization: This is the most common method for purifying the final solid product. Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane.
-
Acid-Base Extraction: If the product is contaminated with neutral organic impurities, you can dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove the impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Column Chromatography: While less common for the final acid, it can be used if other methods fail to provide the desired purity. Use a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected yield for the overall synthesis? A: With optimized conditions for each step, a good overall yield for this three-step synthesis would be in the range of 60-75%. Individual step yields can be significantly higher.
Q: Can I use acrylic acid directly instead of methyl acrylate in the Michael addition? A: While possible, it is generally not recommended. The carboxylate anion of acrylic acid can complicate the reaction, and the purification of the resulting thioether acid can be more challenging than the purification of the corresponding ester. It is often more straightforward to introduce the ester and hydrolyze it in the final step.
Q: My final product has a persistent yellow color. What is the likely cause and how can I remove it? A: A yellow tint can indicate the presence of colored impurities, possibly arising from side reactions during the synthesis, such as the formation of polymeric byproducts in an alternative synthesis route from maleic anhydride.[6] Thorough purification by recrystallization, perhaps with the addition of a small amount of activated charcoal during the recrystallization process, can often remove colored impurities.
Q: What are the key characterization techniques I should use to confirm the structure of my product and intermediates? A:
-
1H and 13C NMR Spectroscopy: These are the most powerful tools for structural elucidation. You should see characteristic signals for the aromatic protons, the ethyl chain protons, and the methyl ester or carboxylic acid group.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and carboxylic acid, and the strong S=O stretches of the sulfone group.
Expected NMR Data:
-
Methyl 3-[(4-chlorophenyl)thio]propanoate:
-
¹H NMR (CDCl₃, estimated): δ 7.3-7.4 (d, 2H), 7.2-7.3 (d, 2H), 3.6-3.7 (s, 3H), 3.1-3.2 (t, 2H), 2.6-2.7 (t, 2H).
-
¹³C NMR (CDCl₃, estimated): δ 172 (C=O), 135-140 (aromatic C), 128-132 (aromatic CH), 52 (OCH₃), 34-36 (CH₂), 27-29 (CH₂).
-
-
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate:
-
¹H NMR (CDCl₃, estimated): δ 7.8-8.0 (d, 2H), 7.5-7.6 (d, 2H), 3.6-3.7 (s, 3H), 3.4-3.5 (t, 2H), 2.8-2.9 (t, 2H).
-
¹³C NMR (CDCl₃, estimated): δ 171 (C=O), 140-145 (aromatic C), 128-130 (aromatic CH), 52 (OCH₃), 49-51 (CH₂), 30-32 (CH₂).
-
-
This compound:
-
¹H NMR (DMSO-d₆, estimated): δ 12.4 (br s, 1H, COOH), 7.8-8.0 (d, 2H), 7.6-7.7 (d, 2H), 3.4-3.5 (t, 2H), 2.7-2.8 (t, 2H).
-
¹³C NMR (DMSO-d₆, estimated): δ 172 (C=O), 140-145 (aromatic C), 128-130 (aromatic CH), 49-51 (CH₂), 30-32 (CH₂).
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-[(4-chlorophenyl)thio]propanoate (Sulfide Intermediate)
-
To a solution of 4-chlorobenzenethiol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added methyl acrylate (1.1 eq).
-
A catalytic amount of a base (e.g., triethylamine, 0.1 eq) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting thiol is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure sulfide.
Protocol 2: Synthesis of Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (Sulfone Intermediate)
-
The methyl 3-[(4-chlorophenyl)thio]propanoate (1.0 eq) is dissolved in glacial acetic acid.
-
The solution is cooled in an ice bath, and 30% hydrogen peroxide (2.2 eq) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.
-
The solid is washed with water and dried to give the crude sulfone, which can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound (Final Product)
-
The methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (1.0 eq) is suspended in a mixture of methanol and water.
-
Sodium hydroxide (1.5 eq) is added, and the mixture is heated to reflux until the starting material is consumed (as monitored by TLC).
-
The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with ethyl acetate to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
-
The product can be further purified by recrystallization.
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Michael Addition
Caption: Decision tree for troubleshooting low yield in the Michael addition step.
VI. References
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Available at: --INVALID-LINK--
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. Available at: --INVALID-LINK--
-
Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. Available at: --INVALID-LINK--
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: --INVALID-LINK--
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC - NIH. Available at: --INVALID-LINK--
-
A kind of synthetic method of 3- (benzene sulfonyl) propionic acid. Google Patents. Available at: --INVALID-LINK--
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: --INVALID-LINK--
-
Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. Asian Journal of Chemistry. Available at: --INVALID-LINK--
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Semantic Scholar. Available at: --INVALID-LINK--
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. ResearchGate. Available at: --INVALID-LINK--
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF. ResearchGate. Available at: --INVALID-LINK--
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Optimizing HPLC Separation of Ibuprofen Impurities: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of ibuprofen and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, or troubleshoot methods for ensuring the purity and quality of ibuprofen. As an acidic compound, ibuprofen presents unique chromatographic challenges. This resource synthesizes pharmacopeial standards with practical, field-proven insights to help you navigate these challenges effectively.
Our approach is built on explaining the "why" behind the "how," ensuring that every recommendation is grounded in solid chromatographic principles. This guide is structured into two main sections: a detailed Troubleshooting Guide for specific experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for broader queries.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses the most common issues encountered during the HPLC analysis of ibuprofen. Each problem is presented with its likely causes and a step-by-step protocol for resolution.
Issue 1: Poor Peak Shape - Tailing Peak for Ibuprofen
A tailing peak for the main ibuprofen analyte is arguably the most frequent problem, given its acidic nature. Peak tailing is not just a cosmetic issue; it significantly impacts integration accuracy and can mask co-eluting impurities.
The Science Behind the Tailing: Peak tailing for acidic compounds like ibuprofen often stems from secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC using silica-based columns, residual silanol groups (-Si-OH) on the silica surface can become ionized at moderate pH levels.[1] These ionized silanols can then interact strongly with the polar carboxyl group of ibuprofen, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ibuprofen peak tailing.
Detailed Steps:
-
Operate at a Lower pH: The most effective way to combat silanol interactions is to suppress their ionization by lowering the mobile phase pH.[2]
-
Protocol: Ensure the aqueous component of your mobile phase is acidified. A common choice is 0.1% phosphoric acid, which brings the pH to approximately 2.5-3.0. At this pH, most silanol groups are protonated (Si-OH) rather than ionized (Si-O-), minimizing secondary interactions.[2]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups.
-
Protocol: If you are using an older column (Type A silica), switch to a modern, high-purity silica column (Type B). Columns like the Ascentis® Express C18 or Agilent ZORBAX Eclipse Plus C18 are designed for excellent peak shape with acidic compounds.[4]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Protocol: Prepare a dilution series of your ibuprofen sample (e.g., 100%, 50%, 10%) and inject them under the same conditions. If peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.[1]
-
Issue 2: Inadequate Resolution Between Ibuprofen and Key Impurities
Achieving baseline separation between the main ibuprofen peak and its closely eluting impurities, such as Impurity B, is a critical system suitability requirement in pharmacopeial methods.[5]
The Science Behind Poor Resolution: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention (k). To improve resolution, one or more of these factors must be optimized. Selectivity, the ability of the chromatographic system to "discriminate" between analytes, is often the most powerful parameter to adjust.
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition: Changing the organic modifier or the organic:aqueous ratio can significantly alter selectivity.
-
Protocol: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol have different solvent properties and will interact with the analytes and stationary phase differently, which can change elution order and improve separation. Also, fine-tune the organic solvent percentage. A slower, shallower gradient is often used to maximize separation of related compounds.
-
-
Adjust Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity.
-
Protocol: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). An increase in temperature generally decreases retention times but can sometimes improve or worsen resolution between specific pairs of peaks. The European Pharmacopoeia (Ph. Eur.) method often specifies a column temperature.[5]
-
-
Evaluate Stationary Phase: Not all C18 columns are the same. Differences in bonding chemistry, end-capping, and silica substrate can provide unique selectivities.
-
Protocol: If mobile phase and temperature adjustments are insufficient, try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a C8 or a Phenyl-Hexyl phase).
-
Issue 3: Retention Time Shifts
Inconsistent retention times compromise peak identification and quantification, which is especially critical in a regulated quality control environment.
The Science Behind Drifting Retention: Retention time stability is primarily dependent on the consistency of the mobile phase composition and flow rate, as well as column temperature. Any variation in these parameters will cause peaks to elute earlier or later.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time instability.
Detailed Steps:
-
Ensure Proper Column Equilibration: This is the most common cause of retention time drift at the beginning of a sequence.
-
Protocol: Before the first injection, and whenever the mobile phase composition is changed, ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. Watch for the baseline to become stable.[6]
-
-
Verify Mobile Phase Preparation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Protocol: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure the aqueous and organic components are accurately measured. Thoroughly degas the mobile phase to prevent air bubbles from entering the pump.[6]
-
-
Check for Leaks and Pump Issues: A leak in the system will cause a drop in pressure and a decrease in the actual flow rate, leading to longer retention times.
-
Protocol: Inspect all fittings from the pump to the detector for any signs of leakage. Monitor the pump pressure; it should be stable. If it is fluctuating wildly, this could indicate air bubbles in the pump head or failing check valves.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard HPLC conditions for ibuprofen impurity analysis according to the pharmacopeias?
A1: Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for ibuprofen analysis.[7][8] While specifics can vary slightly between versions, they share common principles. A typical harmonized method would look like this:
| Parameter | Typical Value | Rationale |
| Column | L1 packing (C18), 150 x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5-3.0) | Acid suppresses ionization of ibuprofen and silanols, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity for ibuprofen and its impurities. |
| Gradient | A time-based gradient from lower to higher %B | Used to elute impurities with varying polarities and ensure the main peak is well-retained. |
| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 - 40 °C | Provides better efficiency and reproducibility.[4] |
| Detection | UV at 214 or 220 nm | Ibuprofen has a low UV absorbance maximum; detection at lower wavelengths provides higher sensitivity.[9] |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and system sensitivity. |
Q2: What are the most critical impurities for ibuprofen that I should be monitoring?
A2: Pharmacopeias list several potential process impurities and degradation products. Some of the most commonly cited impurities that methods are designed to separate include:
-
Impurity B: 2-(4-Butylphenyl)propanoic acid.
-
Impurity C: 4'-Isobutylacetophenone.[10]
-
Impurity F: 2-[4-(2-methyl-2-propenyl)phenyl]propanoic acid.[9]
-
Impurity J: 2-(4-Formylphenyl)propanoic acid.[9]
-
Impurity N: 1-(4-Isobutylphenyl)ethanone.[9]
The specific impurities to be monitored are detailed in the relevant pharmacopeial monograph, which provides reference standards for peak identification.[5][11]
Q3: My baseline is noisy or drifting, especially with a gradient. What is the cause?
A3: A noisy or drifting baseline, particularly at low UV wavelengths (like 214 nm), is often related to the mobile phase.
-
Purity of Solvents: Ensure you are using high-purity, HPLC-grade water and acetonitrile. Lower-grade solvents can contain UV-absorbing impurities that elute during the gradient, causing the baseline to drift upwards.
-
Mobile Phase Additives: Ensure your acidic modifier (e.g., phosphoric acid) is of high purity and is present in both mobile phase A and B at the same concentration. If the additive is only in the aqueous phase, its concentration changes as the gradient runs, causing a baseline shift.
-
Contamination: Contamination from glassware, tubing, or the sample itself can accumulate on the column and elute during the gradient. Always filter your samples and mobile phases.
Q4: How do I perform system suitability tests for an ibuprofen impurity method?
A4: System suitability testing (SST) is a mandatory part of any validated HPLC method and ensures the system is performing correctly before analyzing samples.[12][13] For a typical ibuprofen method, SST involves:
-
Resolution: A resolution solution containing ibuprofen and a critical impurity (e.g., Impurity B) is injected. The pharmacopeia specifies a minimum resolution value (e.g., R > 1.5) that must be achieved between these two peaks.[5]
-
Precision/Repeatability: Make at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main ibuprofen peak should be below a certain threshold (e.g., < 2.0%).[13]
-
Peak Asymmetry (Tailing Factor): The tailing factor for the ibuprofen peak should be within an acceptable range, typically between 0.8 and 1.5.
These tests confirm that the system can adequately separate the compounds of interest, is providing consistent results, and is free from issues that would compromise data quality.
References
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Ibuprofen USP Monograph | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. uspnf.com [uspnf.com]
- 11. イブプロフェン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. pharmtech.com [pharmtech.com]
- 13. actascientific.com [actascientific.com]
overcoming challenges in the synthesis of N-acyl-α-amino acids
Welcome to the technical support center for the synthesis of N-acyl-α-amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental synthetic transformation. Here, you will find practical, field-proven insights and troubleshooting guides to enhance the efficiency, purity, and stereochemical integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N-acyl-α-amino acids?
A1: The Schotten-Baumann reaction is a widely used and classic method for the N-acylation of amino acids.[1][2][3][4][5] It involves the reaction of an amino acid with an acyl chloride or anhydride in a biphasic system, typically an organic solvent (like dichloromethane) and an aqueous basic solution (like sodium hydroxide).[1][3][4] The base neutralizes the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: The acylation of an amine with an acyl chloride produces one equivalent of acid.[2] This acid can protonate the unreacted amine, rendering it non-nucleophilic and thereby halting the reaction. The added base neutralizes this acid, ensuring that the amine remains available to react.[2][6]
Q3: What are common acylating agents used in this synthesis?
A3: Acyl chlorides and acid anhydrides are the most frequently used acylating agents due to their high reactivity.[1][3] Carboxylic acids can also be used, but they require activation with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7][8][9]
Q4: Do I need to protect the side chain of my amino acid?
A4: Yes, if the amino acid side chain contains a reactive functional group (e.g., hydroxyl, thiol, amino, carboxyl), it must be protected to prevent undesired side reactions, such as O-acylation or the formation of branched peptides.[6][10][11][12] Commonly used protecting groups depend on the specific functional group and the overall synthetic strategy.[10][12]
Q5: What is racemization and why is it a concern in N-acyl-α-amino acid synthesis?
A5: Racemization is the process that leads to a mixture of enantiomers from a single enantiomerically pure starting material.[13] In the context of N-acyl-α-amino acid synthesis, the chiral center at the α-carbon can be susceptible to epimerization, especially under harsh basic conditions or with certain activating agents.[13][14][15] This is a critical issue in pharmaceutical and peptide synthesis, where stereochemical purity is paramount.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
A: Low yield is a frequent challenge with several potential root causes. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Acylating Agent | Acyl chlorides and anhydrides are highly reactive and can be hydrolyzed by water, especially under basic conditions.[6] In a biphasic Schotten-Baumann reaction, if the rate of acylation is slow, hydrolysis can become a significant competing reaction. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Add the acylating agent slowly to the reaction mixture. Consider using a non-aqueous system with an organic base like triethylamine or pyridine if your starting materials are soluble. |
| Inadequate Base | As mentioned in the FAQs, insufficient base will lead to the protonation of the starting amine, halting the reaction.[2][6] | Use at least two equivalents of base: one to neutralize the acid byproduct and one to deprotonate the amino acid's carboxylic acid. Monitor the pH of the aqueous layer and maintain it in the range of 9-10. |
| Poor Reagent Quality | Degradation of the amino acid or the acylating agent (e.g., through hydrolysis from atmospheric moisture) can significantly impact the yield.[6] | Use freshly opened or properly stored reagents. If the acyl chloride has been opened previously, consider distillation before use. |
| Steric Hindrance | Amino acids with bulky side chains (e.g., valine, isoleucine) or sterically demanding acylating agents can slow down the reaction rate, leading to lower yields.[16][17][18] | Increase the reaction time and/or temperature. Consider using a more powerful acylation method, such as employing a coupling reagent like HATU or using symmetrical anhydrides.[7][16] |
| Sub-optimal Reaction Conditions | Incorrect solvent, temperature, or reaction time can all contribute to low yields.[6] The Schotten-Baumann reaction is often run at room temperature in a biphasic system like dichloromethane/water.[3][4] | Optimize reaction conditions by screening different solvents, temperatures, and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in N-acyl-α-amino acid synthesis.
Issue 2: Presence of Unexpected Side Products
Q: My analytical data (TLC, LC-MS, NMR) shows multiple spots/peaks. What are the likely side reactions?
A: The formation of side products can complicate purification and reduce the yield of the desired N-acyl-α-amino acid. Identifying the source of these impurities is the first step toward eliminating them.
Common Side Reactions and Their Prevention
| Side Reaction | Mechanism | Prevention Strategy |
| Diacylation | If the amino acid has a reactive side chain (e.g., lysine, ornithine, tyrosine), both the α-amino group and the side-chain functional group can be acylated.[6] | Protect the side-chain functional group before performing the N-acylation.[10][12] |
| O-Acylisourea Formation and Rearrangement to N-Acylurea | When using carbodiimide coupling agents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove byproduct.[19] | Add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (HOSu) to the reaction mixture.[8][9] These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. |
| Azlactone (Oxazolone) Formation | N-acylated amino acids can cyclize to form azlactones, especially during activation with reagents like acetic anhydride or carbodiimides. This is a major pathway for racemization.[13][19] | Use milder activation conditions. For peptide couplings, urethane-based protecting groups on the N-terminus (e.g., Boc, Fmoc, Z) significantly suppress azlactone formation and thus racemization.[10] |
| Symmetrical Anhydride Formation | With carbodiimide activators, two equivalents of the carboxylic acid can react to form a symmetrical anhydride.[14][19] | While sometimes formed intentionally as a highly reactive acylating species, its unintended formation can complicate stoichiometry. Using additives like HOBt can help favor the desired active ester pathway.[8] |
Mechanism of N-Acylurea Formation
Caption: Formation of N-acylurea side product from an O-acylisourea intermediate.
Issue 3: Racemization of the Chiral Center
Q: How can I determine if my product has racemized, and what steps can I take to prevent it?
A: Maintaining the stereochemical integrity of the α-carbon is often the most critical challenge, particularly in the synthesis of chiral drugs and peptides.
Detecting and Preventing Racemization
-
Detection:
-
Chiral Chromatography: Chiral HPLC or GC is the most reliable method for separating and quantifying enantiomers or diastereomers.
-
NMR Spectroscopy: Using a chiral solvating agent or derivatizing the product with a chiral auxiliary can allow for the differentiation of enantiomers by NMR.
-
-
Prevention Strategies:
-
Choice of Base: The basicity and steric hindrance of the base used can influence the rate of racemization.[15] Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA) when racemization is a concern.[14][15]
-
Low Temperatures: Performing the activation and coupling steps at low temperatures (e.g., -15 °C to 0 °C) can significantly reduce the rate of proton abstraction from the α-carbon, thereby minimizing racemization.[14]
-
Coupling Reagents and Additives:
-
Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally very efficient and, when used with additives, lead to low levels of racemization.[7][8][9]
-
Additives like HOBt and particularly its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at suppressing racemization.[7][8][9]
-
-
Protecting Groups: For the N-acylation of an existing peptide (i.e., adding another amino acid), the N-terminal protecting group is crucial. Urethane-type protecting groups (Boc, Fmoc, Cbz) are strongly recommended as they suppress racemization via the oxazolone mechanism.[10]
-
Issue 4: Difficulty in Product Purification
Q: I am struggling to isolate my pure N-acyl-α-amino acid from the reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to the amphiphilic nature of some N-acyl-α-amino acids and the presence of structurally similar byproducts.
Purification Protocols
-
Aqueous Workup (Acid-Base Extraction):
-
Step 1: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate and remove any unreacted starting amino acid and the organic base into the aqueous layer.
-
Step 2: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acylating agent (as the carboxylate salt) and acidic byproducts.
-
Step 3: Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.
-
-
Column Chromatography:
-
For non-crystalline products or mixtures that are difficult to separate by extraction, flash column chromatography on silica gel is the standard method.[20]
-
A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Schotten-Baumann Conditions
-
Dissolution: Dissolve the α-amino acid (1.0 eq.) in 1 M sodium hydroxide (2.0 eq.) solution. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: To the vigorously stirred solution, add a solution of the acyl chloride (1.1 eq.) in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane) dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amino acid.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl, then with brine.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation using a Coupling Reagent (EDC/HOBt)
-
Activation: Dissolve the carboxylic acid (acylating agent, 1.1 eq.) and HOBt (1.2 eq.) in an aprotic solvent like DMF or dichloromethane. Cool the solution to 0 °C.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq.) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amino acid ester hydrochloride (1.0 eq.) followed by a tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the hydrochloride salt.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid in Solution
Welcome to the technical support center for 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a molecule of interest in pharmaceutical research, likely for its potential biological activities. The compound possesses a sulfonyl group and a propanoic acid moiety, both of which can be susceptible to degradation under certain experimental conditions.[1][2] This guide will address common stability challenges and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?
A decrease in the concentration of the parent compound suggests degradation. The primary suspects for a molecule with this structure are hydrolysis and photodecomposition. The stability of aryl sulfonyl compounds can be influenced by both electronic and steric factors.[3][4][5][6] Propanoic acid derivatives, in general, can be unstable under hydrolytic conditions, especially in alkaline environments.[7][8][9][10]
Q2: What are the potential degradation products I should be looking for?
The primary degradation pathways for this compound are likely to be hydrolysis of the sulfonyl group and potential reactions involving the propanoic acid side chain. Hydrolysis of the C-S bond in the sulfonyl group would lead to the formation of 4-chlorophenylsulfonic acid and 3-hydroxypropanoic acid. Under oxidative stress, other degradation products could also be formed.[8]
Q3: How does pH affect the stability of my compound in solution?
The pH of your solution is a critical factor. Arylsulfonic acids can be susceptible to hydrolysis, and the rate of this reaction can be pH-dependent.[11] For propanoic acid derivatives, instability is often observed under alkaline conditions.[8][10] It is crucial to determine the optimal pH range for your solution to minimize degradation.
Q4: Can light exposure affect the stability of this compound?
Yes, photostability is a concern for many aromatic compounds.[12] The chlorophenyl group in your compound can absorb UV light, which may lead to photodegradation.[13] It is always recommended to protect solutions of photosensitive compounds from light.
Q5: What are the best practices for preparing and storing solutions of this compound?
To maximize stability, solutions should be prepared fresh in a suitable, pre-tested buffer system. For storage, it is recommended to use amber vials to protect from light and to store at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down potential degradation reactions. The choice of storage temperature will depend on the solvent and the required duration of storage.
Troubleshooting Guide
Issue 1: Rapid Degradation Observed in Aqueous Buffers
If you are observing rapid degradation of this compound in your aqueous buffer, consider the following:
-
pH of the Buffer: As mentioned, alkaline pH can promote hydrolysis of propanoic acid derivatives.[8]
-
Recommendation: Conduct a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7.4, and 9) and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method.
-
-
Buffer Components: Certain buffer components can catalyze degradation.
-
Recommendation: If possible, use simple buffer systems like phosphate or citrate buffers and avoid buffers with potentially reactive components.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][14]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified time.[10]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.[10]
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.[8][10]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 100°C).
-
-
Sample Analysis: Analyze the stressed samples at different time points using an appropriate analytical method, such as HPLC with UV or MS detection, to quantify the parent compound and detect degradation products.[7][9]
Protocol 2: pH Stability Profiling
Objective: To determine the optimal pH for solution stability.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Prepare Solutions: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate and the optimal pH for stability.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 40°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 3.0 | 99.5 | 99.1 | 98.5 |
| 5.0 | 99.8 | 99.6 | 99.2 |
| 7.4 | 98.2 | 96.5 | 94.8 |
| 9.0 | 92.1 | 85.3 | 78.6 |
Visualizations
Diagram 1: Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in solution.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Collection - An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - Molecular Pharmaceutics - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. | Semantic Scholar [semanticscholar.org]
- 9. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 12. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Refining Protocols for Antimicrobial Susceptibility Testing (AST)
A Guide for Researchers and Drug Development Professionals
The core principle of robust AST is standardization. Every parameter, from the bacterial inoculum to the final reading of the result, is a potential source of variability.[1] This guide emphasizes a self-validating system, where rigorous quality control is not just a step, but an integral part of the entire workflow.[2]
Part 1: Frequently Asked Questions (FAQs) - The Foundations of AST
This section addresses fundamental concepts that are crucial for the correct execution and interpretation of any AST experiment.
Q1: What is the fundamental difference between the CLSI and EUCAST guidelines?
A: Both the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive, internationally recognized standards for performing AST.[3][4] Their primary goal is to standardize methodologies so that results are comparable across different laboratories and can be correlated with clinical outcomes.[5][6]
-
Causality: The main differences lie in their specific methodological recommendations and, most importantly, their established "breakpoints." A breakpoint is the concentration of an antibiotic that defines whether a bacterial strain is susceptible, intermediate, or resistant.[7] These are determined through a complex analysis of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[3] EUCAST has, in recent years, moved to re-evaluate and often lower breakpoints for many older antibiotics based on modern PK/PD modeling. It is critical to use the interpretive criteria from the same organization whose methodology you are following. For instance, you must not use EUCAST breakpoints to interpret results from an experiment performed according to CLSI methods.[8][9]
Q2: What is a Minimum Inhibitory Concentration (MIC), and how should it be interpreted?
A: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a defined incubation period.[10][11] It is a quantitative measure of an antibiotic's potency against a specific bacterial isolate.
-
Interpretation Nuance: A low MIC value does not automatically mean it is the "best" drug. The MIC must be interpreted in the context of the established clinical breakpoint for that specific drug and bacterial species combination.[7][12] For example, Drug A with an MIC of 2 µg/mL might be considered 'Susceptible' while Drug B with a lower MIC of 1 µg/mL might be 'Resistant' if its breakpoint is ≤0.5 µg/mL. The relationship between the MIC and the breakpoint determines the final interpretation.[13][14]
Q3: How are the categories Susceptible (S), Intermediate (I), and Resistant (R) determined?
A: These qualitative categories are derived by comparing the quantitative MIC value to the clinical breakpoints published by standards organizations like CLSI or EUCAST.[10][15]
-
Susceptible (S): Indicates that the infection caused by the tested isolate has a high likelihood of responding to a standard dosage of the antimicrobial agent. The MIC is at or below the susceptible breakpoint.[12]
-
Intermediate (I): This category implies that the therapeutic effect is uncertain. The infection may be treatable in body sites where the drug is physiologically concentrated (like the urinary tract) or when a higher-than-normal dosage can be safely administered.[8][12]
-
Resistant (R): Indicates that the isolate is unlikely to be inhibited by achievable systemic concentrations of the drug with normal dosage schedules. Treatment with this agent is likely to fail.[12]
Diagram: The Logic of MIC Interpretation
Caption: Relationship between MIC, breakpoints, and interpretation.
Part 2: Troubleshooting Guides for Core AST Methods
Unreliable or inconsistent results are common hurdles in AST. This section provides a structured approach to diagnosing and resolving these issues. The first step in any troubleshooting process should always be to verify the results of your Quality Control (QC) strains.[16][17] If QC strains are out of range, patient or research isolate results are not valid.[18]
General Troubleshooting Workflow
Diagram: General AST Troubleshooting Workflow
Caption: A systematic approach to troubleshooting AST results.
Guide 1: Kirby-Bauer Disk Diffusion
Issue: Zone diameters for QC strains are consistently too small or too large.
-
Potential Cause 1: Incorrect Inoculum Density. This is the most frequent cause of error in disk diffusion testing.[1]
-
Explanation & Solution: An inoculum that is too heavy (><0.5 McFarland) will result in smaller zones of inhibition because the higher density of bacteria requires more antibiotic to inhibit growth. Conversely, an inoculum that is too light will lead to larger zones.[19] Always standardize your inoculum using a 0.5 McFarland turbidity standard, and use the suspension within 15 minutes of preparation to prevent changes in bacterial density.[20][21]
-
-
Potential Cause 2: Improper Agar Depth.
-
Explanation & Solution: The diffusion of the antibiotic from the disk into the agar is a three-dimensional process. If the Mueller-Hinton Agar (MHA) is too shallow (<4 mm), the antibiotic diffuses more horizontally, leading to larger, falsely susceptible zones. If the agar is too deep (>4 mm), vertical diffusion dominates, resulting in smaller, falsely resistant zones.[22] Ensure a consistent agar depth of 4 mm in all plates.[23]
-
-
Potential Cause 3: Incorrect Incubation.
-
Explanation & Solution: Incubation temperature and duration are critical. The standard is 35-37°C for 16-18 hours for most non-fastidious bacteria.[24][25] Shorter incubation may not allow for sufficient bacterial growth, leading to erroneously large zones. Longer incubation can lead to the antibiotic degrading or the emergence of resistant mutants, resulting in smaller zones. Stacking plates too high in the incubator can cause uneven temperature distribution.[24]
-
Issue: Overlapping zones of inhibition or indistinct zone edges.
-
Potential Cause 1: Incorrect Disk Placement.
-
Explanation & Solution: If antimicrobial disks are placed too close together, their zones of inhibition can overlap, making accurate measurement impossible. Disks should be placed at least 24 mm apart from center to center and not too close to the edge of the plate.[19][21] Use sterile forceps to gently press each disk to ensure complete contact with the agar surface, which facilitates uniform diffusion.[22][26]
-
-
Potential Cause 2: Swarming Bacteria.
-
Explanation & Solution: Some bacterial species, like Proteus mirabilis, can swarm across the agar surface, obscuring the zone edge. While MHA has a low nutrient content to minimize this, significant swarming may still occur. In such cases, reading the edge of inhibition where the dense, obvious growth stops is necessary, though it can be challenging.
-
Guide 2: Broth Microdilution (MIC Testing)
Issue: MIC values for QC strains are consistently one or more dilutions too high or too low.
-
Potential Cause 1: Inaccurate Inoculum Concentration.
-
Explanation & Solution: Similar to disk diffusion, the final inoculum concentration in the microtiter wells is critical. A higher-than-intended inoculum can lead to falsely elevated MICs (resistance), while a low inoculum can result in falsely lowered MICs (susceptibility).[27][28] The standard procedure involves diluting a 0.5 McFarland suspension to achieve a final well concentration of approximately 5 x 10^5 CFU/mL.[20][23] Verifying your dilution series and pipetting technique is paramount.
-
-
Potential Cause 2: Incorrect Broth Formulation.
-
Explanation & Solution: The composition of the Cation-Adjusted Mueller-Hinton Broth (CAMHB) is vital. The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly affects the activity of certain antibiotics, notably tetracyclines against Pseudomonas aeruginosa and aminoglycosides. Incorrect pH can also alter antibiotic activity. If you prepare your own media, you must validate the cation concentration and pH of every batch. If using commercial panels, a consistent issue may point to a specific lot number.[27][29]
-
Issue: "Skipped wells" are observed (no growth in a well, but growth in wells with higher antibiotic concentrations).
-
Potential Cause: Technical Error or Contamination.
-
Explanation & Solution: This phenomenon is almost always a technical artifact.[30] It can be caused by splashing between wells during inoculation, an error in the antibiotic dilution during panel preparation, or contamination with a second, more resistant organism.[27] The test should be considered invalid and repeated. Before repeating, check the purity of your initial isolate.
-
Issue: "Trailing" or "hazy" endpoints make the MIC difficult to determine.
-
Potential Cause: Drug-Organism Interaction.
Part 3: Standard Operating Procedures (SOPs) & Data Tables
Adherence to standardized protocols is the bedrock of reproducible AST. The following are condensed SOPs for essential workflows.
SOP 1: Preparation of Standardized 0.5 McFarland Inoculum
-
Culture Preparation: Using a sterile loop or needle, touch the tops of 3-5 well-isolated colonies of the same morphology from a non-selective agar plate cultured for 18-24 hours.
-
Suspension: Transfer the growth into a tube containing 4-5 mL of a suitable sterile broth or saline.
-
Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Turbidity Adjustment: Place the suspension in a turbidimeter or hold it adjacent to a 0.5 McFarland standard against a white card with contrasting black lines.[21]
-
Standardization: Adjust the turbidity to match the 0.5 McFarland standard by adding more bacteria (if too light) or more sterile diluent (if too heavy).[19][20] A properly adjusted 0.5 McFarland standard has a density of approximately 1.5 x 10⁸ CFU/mL.
-
Usage: Use the standardized inoculum within 15 minutes of preparation.[20]
SOP 2: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized 0.5 McFarland inoculum as described in SOP 1.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[19]
-
Streaking: Swab the entire surface of a 150 mm Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[21][25]
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: Using sterile forceps or a multidisk dispenser, apply the antimicrobial disks to the agar surface. Ensure disks are at least 24 mm apart.[21][33]
-
Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[25]
-
Measurement: After incubation, use a ruler or caliper to measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.[21]
-
Interpretation: Compare the zone diameters to the interpretive charts provided by CLSI or EUCAST to determine the S, I, or R category.[22]
Table 1: Key Parameters for Standardized AST Methods
| Parameter | Kirby-Bauer Disk Diffusion | Broth Microdilution | Rationale for Standardization |
| Primary Medium | Mueller-Hinton Agar (MHA) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | MHA/CAMHB have low levels of inhibitors (e.g., thymidine) and support the growth of most non-fastidious pathogens.[22] |
| Agar Depth | 4 mm (uniform) | N/A | Affects the rate and geometry of antibiotic diffusion from the disk.[22] |
| Inoculum (Start) | 0.5 McFarland Standard (~1.5x10⁸ CFU/mL) | 0.5 McFarland Standard (~1.5x10⁸ CFU/mL) | Ensures a consistent starting bacterial load, which is a critical variable.[1] |
| Final Inoculum | Confluent Lawn | ~5 x 10⁵ CFU/mL in well | A higher density requires more antibiotic for inhibition, directly impacting the result.[27] |
| Incubation Temp. | 35 ± 2°C | 35 ± 2°C | Bacterial growth rates and antibiotic activity are temperature-dependent.[24] |
| Incubation Time | 16-20 hours (most bacteria) | 16-20 hours (most bacteria) | Provides sufficient time for growth while minimizing antibiotic degradation.[20][25] |
| Atmosphere | Ambient Air (most bacteria) | Ambient Air (most bacteria) | CO₂ can lower the pH of the medium, affecting the activity of some drugs (e.g., macrolides).[24] |
Table 2: Common ATCC® Quality Control Strains
| QC Strain | Gram Stain | Key Purpose in AST |
| Escherichia coli ATCC® 25922 | Negative | General QC for testing Enterobacterales; sensitive to most agents.[1][16] |
| Staphylococcus aureus ATCC® 25923 | Positive | General QC for staphylococci.[1] |
| Staphylococcus aureus ATCC® 29213 | Positive | Used for broth dilution QC; provides MICs in the mid-range for many drugs.[17] |
| Pseudomonas aeruginosa ATCC® 27853 | Negative | QC for testing anti-pseudomonal agents; known for intrinsic resistance.[1][16] |
| Enterococcus faecalis ATCC® 29212 | Positive | QC for enterococci; important for monitoring vancomycin and aminoglycoside results.[34] |
| Haemophilus influenzae ATCC® 49247 | Negative | QC for fastidious organisms; requires specific growth media (HTM). |
References
- 1. gcsmc.org [gcsmc.org]
- 2. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. iacld.com [iacld.com]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. idmic.net [idmic.net]
- 9. darvashco.com [darvashco.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 13. vetmed.tamu.edu [vetmed.tamu.edu]
- 14. idexx.com [idexx.com]
- 15. chainnetwork.org [chainnetwork.org]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bsac.org.uk [bsac.org.uk]
- 18. szu.gov.cz [szu.gov.cz]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. myadlm.org [myadlm.org]
- 21. youtube.com [youtube.com]
- 22. microbenotes.com [microbenotes.com]
- 23. apec.org [apec.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scribd.com [scribd.com]
- 32. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Sulfonyl-Containing Inhibitors
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with sulfonyl-containing inhibitors. The unique chemical properties of the sulfonyl group, which make it a valuable pharmacophore, can also contribute to off-target activities, leading to unexpected experimental results or toxicity.[1][2] This guide is designed to provide you with troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate these off-target effects, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Q1: My sulfonyl-containing inhibitor is showing significant cytotoxicity in cell-based assays, even at concentrations where it should be selective for its intended target. What could be the cause?
A1: This is a common issue that can stem from several factors. Firstly, "on-target" toxicity could be a possibility if the target itself is crucial for cell viability. However, it is more likely that you are observing "off-target" toxicity. Sulfonyl-containing compounds can interact with a range of proteins, leading to unintended biological consequences.[3] For instance, some sulfonylureas are well-known to interact with ATP-sensitive potassium channels (KATP channels) in pancreatic beta-cells, which can lead to hypoglycemia.[4][5][6] It is also possible that your compound is inhibiting other essential enzymes or pathways.
To troubleshoot this, we recommend:
-
Performing a broader selectivity screen: Test your inhibitor against a panel of related and unrelated targets to identify potential off-targets.[7]
-
Using a structurally related negative control: Synthesize or obtain a close analog of your inhibitor that is inactive against your primary target. If this control compound still shows cytotoxicity, it strongly suggests an off-target effect.
-
Employing cell-based assays with target knockout or knockdown: If the cytotoxicity is abolished in cells lacking the intended target, it points towards on-target toxicity.
Q2: How can I proactively design sulfonyl-containing inhibitors with better selectivity?
A2: Improving inhibitor selectivity is a key challenge in drug design. Here are some medicinal chemistry strategies to consider:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the structure of your inhibitor and assess the impact on both on-target potency and off-target activity.[8][9] This can help identify key functional groups contributing to off-target binding. For example, modifying the lipophilic substituents on the urea group of glibenclamide was found to significantly alter its selectivity for SUR1 over SUR2 receptor subtypes.[10]
-
Structure-based drug design: If the 3D structure of your target and potential off-targets are known, you can design modifications that enhance interactions with the target's binding site while disrupting interactions with off-targets.[11]
-
Computational modeling: In silico methods can predict potential off-target interactions based on chemical similarity and protein pocket similarity.[12][13][14] These predictions can guide your medicinal chemistry efforts.
Q3: What are the best initial steps to profile the selectivity of my new sulfonyl-containing inhibitor?
A3: A tiered approach is often the most efficient and cost-effective strategy for selectivity profiling.[7]
-
Tier 1: Initial Broad Screening: Start by screening your inhibitor at a single, high concentration (e.g., 1 or 10 µM) against a large, diverse panel of targets, such as a kinase panel.[7][15] This will provide a broad overview of its potential off-targets.
-
Tier 2: Dose-Response Confirmation: For any "hits" identified in the initial screen (e.g., >70% inhibition), perform a full dose-response analysis to determine the IC50 or Kd values.[7] This will quantify the potency of your inhibitor against these off-targets.
-
Tier 3: Cellular Target Engagement: For significant off-targets, it is crucial to confirm that the inhibitor engages them in a cellular context. Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be used for this purpose.[16][17]
Q4: My inhibitor is covalent. How does this affect my strategy for identifying off-targets?
A4: Covalent inhibitors present unique challenges and opportunities for off-target profiling. While they can offer high potency and prolonged duration of action, they also carry the risk of irreversibly modifying unintended proteins.
-
Chemical Proteomics is Key: Mass spectrometry-based chemical proteomics is a powerful tool for identifying the targets of covalent inhibitors on a proteome-wide scale.[18] Techniques like Activity-Based Protein Profiling (ABPP) and Capture Compound Mass Spectrometry (CCMS) can pinpoint the specific proteins and even the exact amino acid residues that your compound reacts with in cells or lysates.[18][19]
-
Probe Design: You may need to synthesize a version of your inhibitor with a "tag" (e.g., biotin or an alkyne group) to facilitate the enrichment of its protein targets from a complex mixture.[20]
II. Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
You've observed an unexpected cellular phenotype (e.g., cell cycle arrest, apoptosis) that doesn't align with the known function of your inhibitor's primary target. This guide will walk you through a systematic approach to deconvolute the underlying mechanism.
Workflow for Deconvoluting Unexpected Cellular Phenotypes
Caption: A workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that your inhibitor binds to its intended target within the complex environment of a live cell.
-
Cell Culture and Treatment: Grow your cells of interest to ~80% confluency. Treat the cells with your sulfonyl-containing inhibitor at various concentrations (and a vehicle control) for a specified time.
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of your target protein by Western blot.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of your inhibitor, signifying that the binding of the inhibitor has stabilized the protein.
Guide 2: Designing a Kinase Inhibitor Selectivity Profiling Cascade
For sulfonyl-containing inhibitors targeting kinases, a systematic profiling cascade is essential to understand their selectivity profile and guide further optimization.
Kinase Selectivity Profiling Cascade
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unintentional sulfonylurea toxicity due to a drug–drug interaction: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. UpToDate 2018 [doctorabad.com]
- 6. litfl.com [litfl.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to improve drug selectivity? [synapse.patsnap.com]
- 12. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. europeanreview.org [europeanreview.org]
Technical Support Center: Purification of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. Achieving high purity is critical for subsequent applications, and this document provides a comprehensive resource for troubleshooting common issues and implementing robust purification protocols. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I might encounter in my crude product?
The impurity profile largely depends on the synthetic route. A common pathway involves the oxidation of methyl 3-[(4-chlorophenyl)thio]propanoate followed by hydrolysis.[1][2] Based on this, you can expect:
-
Unreacted Starting Materials: Residual 4-chlorobenzenethiol.
-
Incomplete Oxidation: The intermediate sulfide, methyl 3-[(4-chlorophenyl)thio]propanoate, is a common impurity if the oxidation step is incomplete.
-
Incomplete Hydrolysis: The methyl ester, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate, will be present if the final hydrolysis step does not go to completion.[1]
-
Solvent Residues: Residual solvents from the reaction or workup, such as acetic acid (if used as an oxidation solvent) or ethanol.
Q2: What is the quickest way to assess the purity of my sample?
A combination of Thin Layer Chromatography (TLC) and melting point analysis is the fastest initial assessment.
-
TLC: Allows for rapid visualization of the number of components in your crude mixture. The target compound is quite polar due to the carboxylic acid, so it should have a low Rf value in a moderately polar solvent system (e.g., 50:50 Ethyl Acetate:Hexane).
-
Melting Point: A pure compound will have a sharp melting point range. The literature melting point for a similar compound, 3-(4-Chlorophenyl)propionic acid, is 127-131 °C.[3] A broad or depressed melting range indicates the presence of impurities.
For a more quantitative and definitive assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential.[4][5]
Q3: Which purification method is generally recommended: recrystallization or column chromatography?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is the preferred method if the impurities have significantly different solubility profiles from the desired product. It is faster, uses less solvent, and is more scalable for purifying crystalline solids.[6]
-
Flash Column Chromatography is necessary when impurities have similar polarities and solubilities to the product, making separation by recrystallization difficult.[7][8] It offers higher resolution but is more time-consuming and less scalable.
Q4: My purified product is a persistent oil instead of a white solid. What should I do?
Oiling out during recrystallization is a common issue. It typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high.
-
Solution 1: Re-dissolve and Cool Slowly. Re-heat the solution until the oil fully dissolves (add a minimal amount of extra solvent if necessary). Then, allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.
-
Solution 2: Change Solvent System. The current solvent may be too good a solvent. Try a solvent system where the product is less soluble, or add a co-solvent (an "anti-solvent") in which the product is insoluble, dropwise to the warm, dissolved solution until it just becomes turbid, then allow it to cool.
-
Solution 3: Purify by Chromatography. If recrystallization fails, the impurities may be acting as a eutectic mixture. A chromatographic separation is likely necessary to remove them before attempting recrystallization again.
Part 2: Visualizing the Process
Understanding the reaction landscape and the purification logic is key to effective troubleshooting.
Caption: Synthetic pathway and common points of impurity formation.
Caption: Logical workflow for purification and troubleshooting.
Part 3: Troubleshooting Guide
| Problem Encountered | Plausible Scientific Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Product Loss During Recrystallization: The chosen solvent is too good, keeping a significant amount of product dissolved even when cold. 2. Product Loss During Chromatography: The product is irreversibly adsorbed onto the silica gel, or the polarity of the eluent was insufficient to elute the product completely. 3. Premature Crystallization: Product crystallizes on the filter funnel during hot filtration. | 1. Cool the recrystallization filtrate in an ice bath to maximize crystal recovery. Re-evaluate the solvent choice for one with lower solubility at cold temperatures. 2. For acidic compounds, silica can be too harsh. Consider adding 0.5-1% acetic acid to your eluent to suppress deprotonation and reduce tailing/adsorption.[9] Ensure you elute with a sufficiently polar solvent at the end to wash the column. 3. Pre-heat the filter funnel and flask before hot filtration. Use a minimum amount of hot solvent to dissolve the crude product. |
| Persistent Impurities Detected by NMR/HPLC | 1. Co-crystallization: The impurity has a very similar structure and polarity to the product, allowing it to be incorporated into the crystal lattice.[6] 2. Poor Separation in Chromatography: The eluent system does not provide adequate resolution between the product and the impurity. | 1. Attempt a second recrystallization with a different solvent system. A solvent with different polarity or hydrogen bonding characteristics may reject the impurity more effectively. 2. Optimize the chromatography. Run a gradient elution, starting with a low polarity and slowly increasing it to improve separation.[10] If using Hexane/Ethyl Acetate, consider switching to a different solvent system like Dichloromethane/Methanol. |
| Product Appears Discolored (Yellow/Brown) | 1. Trace Chromophores: Highly colored impurities from side reactions or degradation are present, even at very low concentrations. 2. Thermal Degradation: The compound may be sensitive to prolonged heating during recrystallization. | 1. Perform a charcoal treatment. Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration during recrystallization. Do not add charcoal to a boiling solution due to the risk of bumping. 2. Minimize the time the solution is kept at high temperatures. Dissolve the compound quickly and proceed to the cooling stage. |
| Broad Melting Point Range | 1. Presence of Impurities: This is the most common cause. Impurities disrupt the crystal lattice, leading to melting over a wide temperature range. 2. Residual Solvent: Trapped solvent molecules within the crystal lattice can also cause melting point depression and broadening. | 1. The product requires further purification. Re-evaluate the chosen method based on the impurity profile. 2. Dry the purified solid thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable), for several hours or overnight. |
Part 4: Detailed Experimental Protocols
These protocols provide a starting point for purity assessment and purification. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purity Assessment by RP-HPLC
This method is crucial for quantitative analysis of purity and for tracking the success of purification steps.
Instrumentation & Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[11]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your crude or purified material at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity by the area percent method (Area of Product Peak / Total Area of All Peaks) x 100.
Protocol 2: Purification by Recrystallization
This is the primary method for purifying the crystalline product.
Step A: Solvent Screening
-
Place ~30 mg of crude material into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, agitating after each drop. An ideal solvent will not dissolve the compound at room temperature.
-
If the solid does not dissolve, gently heat the mixture. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the product poorly at low temperatures but completely at high temperatures, and forms high-quality crystals upon cooling.[12] Mixed solvent systems (e.g., Ethanol/Water) are also highly effective.[13]
Step B: Bulk Recrystallization Procedure
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (or solvent mixture) in portions, while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the solvent's boiling point.
-
Optional Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel (with fluted filter paper). Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Record the final mass, melting point, and assess purity by HPLC or NMR.
Protocol 3: Purification by Flash Column Chromatography
Use this method for difficult separations.
Materials:
-
Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).[9]
-
Eluent System: A good starting point is a mixture of Hexane and Ethyl Acetate. To reduce peak tailing, add 0.5% acetic acid to the eluent mixture.
-
TLC Analysis: Use TLC to determine the optimal eluent composition. Aim for an Rf value of ~0.2-0.3 for the product.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Start with the low-polarity eluent determined from TLC analysis.
-
Gradient Elution (Optional but Recommended): If separation is difficult, gradually increase the polarity of the eluent over the course of the separation (e.g., from 20% Ethyl Acetate in Hexane to 50% Ethyl Acetate in Hexane).[10]
-
Fraction Collection: Collect the eluate in a series of test tubes (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. public.pensoft.net [public.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Multi-Step Organic Synthesis
Welcome to the Technical Support Center for Multi-Step Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of complex organic molecules. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during multi-step organic synthesis.
Q1: My overall yield for a multi-step synthesis is very low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common and often complex problem. The overall yield is the product of the yields of each individual step. Therefore, even a modest decrease in yield at each stage can lead to a significant reduction in the final product.
Initial Steps:
-
Identify the Lowest-Yielding Step(s): Meticulously review the yield of each reaction in the sequence. The step with the lowest yield is the primary target for optimization.
-
Analyze Reaction Purity at Each Stage: Impurities carried over from a previous step can interfere with subsequent reactions, leading to lower yields and the formation of byproducts. Ensure that each intermediate is sufficiently pure before proceeding.
-
Re-evaluate the Synthetic Route: Consider if there are alternative synthetic pathways that might be more efficient or robust.[1][2] Sometimes, a longer route with higher-yielding individual steps can be more effective than a shorter, less efficient one.[2]
Q2: How do I choose the optimal solvent for a new reaction?
A2: Solvent choice is critical as it can significantly influence reaction rates, selectivity, and even the reaction mechanism.[3][4][5] A systematic approach is often more effective than relying solely on intuition.
Key Considerations:
-
Solubility: Reactants must be sufficiently soluble at the reaction temperature.
-
Polarity and Protic/Aprotic Nature: The solvent's properties should stabilize the transition state of the desired reaction pathway.[5] For example, SN2 reactions are favored by polar aprotic solvents.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reagents or intermediates.
A powerful technique for solvent optimization is to use a "map of solvent space" in a Design of Experiments (DoE) approach, which allows for the systematic exploration of a wide range of solvent properties.[6]
Q3: My reaction is not going to completion. What are the likely causes?
A3: An incomplete reaction can be due to several factors. Monitoring the reaction progress is crucial to diagnose the issue.[7][8] Techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights.[7][9]
Potential Causes:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to reach completion.[10]
-
Equilibrium: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal.
-
Reagent Decomposition or Deactivation: One of the reagents or the catalyst may be degrading under the reaction conditions.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.[11][12][13]
Q4: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A4: Poor selectivity leads to the formation of undesired byproducts, which complicates purification and reduces the yield of the target molecule.
Strategies to Improve Selectivity:
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic product over the thermodynamic product, leading to higher selectivity.[14]
-
Catalyst Choice: The choice of catalyst can have a profound impact on selectivity. For example, in asymmetric synthesis, the chiral catalyst is key to controlling enantioselectivity.[14][15]
-
Protecting Groups: Protecting reactive functional groups that are not involved in the desired transformation can prevent side reactions.[16]
-
Order of Reagent Addition: The sequence in which reagents are added can sometimes influence the reaction outcome.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific issues encountered during multi-step organic synthesis.
Guide 1: Low Reaction Yield
A low yield in a specific step of a multi-step synthesis requires a systematic investigation to identify and address the root cause.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Step-by-Step Protocol for Yield Optimization
-
Baseline Experiment: Conduct the reaction under the originally reported or designed conditions to establish a baseline yield.
-
One-Variable-at-a-Time (OVAT) Screening: While less efficient than DoE, this method can be a starting point.[6] Vary one parameter (e.g., temperature, concentration, catalyst loading) while keeping others constant to identify influential factors.
-
Design of Experiments (DoE): For a more comprehensive optimization, employ a DoE approach.[6][17][18][19][20] This statistical method allows for the simultaneous variation of multiple factors, enabling the identification of optimal conditions and interactions between variables with fewer experiments.[6][19]
-
Factorial Design: A full or fractional factorial design can be used to screen for the most significant variables.
-
Response Surface Methodology (RSM): Once key variables are identified, RSM can be used to model the reaction space and pinpoint the optimal conditions.
-
Guide 2: Poor Selectivity (Chemo-, Regio-, and Stereoselectivity)
Controlling selectivity is paramount in multi-step synthesis to avoid the formation of complex mixtures that are difficult to separate.
Strategies for Improving Stereoselectivity
Poor stereoselectivity, resulting in low diastereomeric or enantiomeric excess, is a common challenge in asymmetric synthesis.[14][21][22][23]
| Parameter | Rationale | Troubleshooting Steps |
| Chiral Catalyst/Auxiliary | The chiral catalyst or auxiliary creates a chiral environment that favors the formation of one stereoisomer over the other.[14] | 1. Screen a library of catalysts/ligands: Evaluate catalysts with different steric and electronic properties.[14] 2. Vary catalyst loading: A higher loading may be necessary to outcompete the non-selective background reaction.[14] |
| Temperature | Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[14] | 1. Gradually decrease the reaction temperature: Test temperatures from ambient down to 0 °C, -20 °C, or even -78 °C.[14] |
| Solvent | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. | 1. Conduct a solvent screen: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, acetonitrile).[14] |
| Substrate Concentration | In some cases, higher or lower concentrations can affect aggregation states of the catalyst or intermediates, impacting selectivity. | 1. Vary the concentration of the limiting reagent. |
Visualization of a General Reaction Optimization Workflow
Caption: A general workflow for systematic reaction optimization using a Design of Experiments approach.
Guide 3: Catalyst Deactivation and Poisoning
Catalyst deactivation can lead to a gradual or abrupt halt in the reaction.[11][13][24]
Common Catalyst Poisons and Their Sources
| Poison | Common Sources | Affected Catalysts (Examples) |
| Sulfur Compounds | Starting materials, reagents, solvents | Palladium, Platinum, Nickel, Rhodium[11] |
| Halides | Residual solvents (e.g., dichloromethane), impurities | Many transition metal catalysts |
| Water | Solvents, reagents, atmosphere | Lewis acids, organometallic reagents |
| Carbon Monoxide | Incomplete combustion, side reactions | Palladium, Platinum, Iron[11] |
| Strongly Coordinating Ligands | Byproducts, impurities (e.g., amines, phosphines) | Transition metal catalysts |
Troubleshooting Catalyst Deactivation
-
Purify all starting materials and solvents: Use high-purity reagents and freshly distilled, anhydrous solvents.
-
Use a guard bed: For continuous flow processes, a guard bed can remove impurities before they reach the catalyst.[13]
-
Modify the catalyst: In some cases, a more robust catalyst that is less susceptible to poisoning can be used.
-
Investigate the reaction mechanism: Understanding the mechanism may reveal the source of the poison (e.g., a byproduct that inhibits the catalyst).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 7. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 8. quora.com [quora.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. youtube.com [youtube.com]
- 17. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. people.uniurb.it [people.uniurb.it]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. ethz.ch [ethz.ch]
- 24. mdpi.com [mdpi.com]
Troubleshooting Unexpected Results in Cell-Based Assays: A Technical Guide
Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex issues encountered during in vitro experiments. This resource is structured to not only offer step-by-step troubleshooting but also to explain the underlying scientific principles, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial hurdles in cell-based assays.
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability.[2] To mitigate this, ensure your cell suspension is homogenous before and during plating by gently swirling the suspension frequently.[2] When using multichannel pipettes, ensure all tips dispense equal volumes.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents will lead to significant variability.[2] Regular calibration of pipettes is crucial. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[2][3]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth, a phenomenon known as the "edge effect".[4][5] To minimize this, a common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier, and not use these wells for experimental samples.[2][6]
Q2: What are "edge effects" and how can I minimize them?
Edge effects refer to the phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells.[5] This is primarily due to increased evaporation and temperature gradients in the outer wells.[4][7] Evaporation can change the concentration of salts and other reagents in the media, impacting cell viability and assay performance.[4]
Strategies to Minimize Edge Effects:
| Strategy | Description | Pros | Cons |
| Create a Humidity Barrier | Fill the outermost wells with sterile water, PBS, or media without cells.[5][6] | Simple and effective at reducing evaporation.[6] | Sacrifices the use of outer wells, reducing throughput.[6] |
| Use Low-Evaporation Lids or Sealing Tapes | Utilize lids with condensation rings or adhesive plate seals.[4][8] For cell-based assays, breathable tapes that allow for gas exchange are recommended.[4] | Highly effective at preventing evaporation.[4][6] | Breathable seals may not be suitable for all atmospheric conditions.[6] |
| Optimize Incubation Time | If the experimental design allows, reducing the overall incubation time can minimize the cumulative effect of evaporation.[4][9] | Minimizes evaporation effects. | May not be feasible for assays requiring long-term cell culture.[9] |
| Thermal Equilibration | Allow the microplate to equilibrate to room temperature for about an hour after seeding before placing it in the incubator.[5][6] | Helps to minimize temperature gradients across the plate.[6] | Adds an extra step and time to the protocol.[6] |
Q3: My cells are detaching during the assay. What should I do?
Cell detachment can be caused by several factors, including over-confluency, harsh washing steps, or cytotoxicity of the test compound.
-
Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent when plating.[1][10]
-
Gentle Handling: During washing steps, be gentle to avoid dislodging the cell monolayer.[6]
-
Compound/Reagent Toxicity: The compound or assay reagents themselves may be causing cytotoxicity. Review the known properties of your test compounds and consider performing a preliminary toxicity screen.
In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for more complex issues.
Guide 1: High Background Signal
Q: I'm observing an unusually high background signal in my assay, even in my negative control wells. What are the potential causes and how can I troubleshoot this?
A high background signal can mask the true signal from your experimental samples, reducing the assay's dynamic range and sensitivity. The sources of high background can be biological or technical.
Potential Causes & Troubleshooting Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates - Oreate AI Blog [oreateai.com]
- 8. youtube.com [youtube.com]
- 9. marinbio.com [marinbio.com]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
Navigating the Uncharted: The Challenge of Comparing 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid Efficacy in the Absence of a Defined Molecular Target
A comprehensive analysis of the currently available scientific literature reveals a significant challenge in developing a comparative efficacy guide for 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. At present, there is a conspicuous absence of published data identifying a specific biological target for this compound. This fundamental gap in knowledge makes a direct, evidence-based comparison to "similar inhibitors" scientifically untenable.
For researchers, scientists, and drug development professionals, the efficacy of an inhibitor is intrinsically linked to its interaction with a specific molecular target, such as an enzyme or a receptor. Meaningful comparisons of inhibitory potency, selectivity, and overall pharmacological profile can only be drawn when compounds are evaluated against a common biological endpoint. Without a known target for this compound, any selection of "similar inhibitors" would be arbitrary and the resulting comparison would be speculative, lacking the scientific rigor required for professional guidance.
The chemical structure of this compound features a sulfonamide group, a class of compounds known for a broad range of biological activities. Sulfonamides have been successfully developed as inhibitors for various enzymes, including carbonic anhydrases, proteases, and dihydropteroate synthase, the latter being the mechanism of action for sulfa antibiotics[1][2][3]. However, the presence of this functional group alone is not sufficient to predict its specific target. The overall molecular architecture, including the chlorophenyl and propanoic acid moieties, dictates the compound's unique three-dimensional shape and electronic properties, which in turn determine its binding affinity and selectivity for a particular protein.
A thorough search of scientific databases for bioactivity screening, enzyme inhibition assays, or receptor binding studies involving this compound (CAS Number: 36974-65-9) did not yield any definitive results linking it to a specific molecular target. While some structurally related compounds, such as certain aryl propionic acid derivatives, are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, a direct connection to the compound has not been established. Similarly, a distinct molecule with a similar name, 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid, has been investigated as a thromboxane receptor antagonist, but this is a structurally different compound and its activity cannot be extrapolated to this compound[4].
The Path Forward: The Imperative of Target Identification
To enable a meaningful comparison of the efficacy of this compound, the primary and essential next step is the identification of its molecular target(s). This would typically involve a series of non-directed and directed experimental approaches.
Experimental Workflow for Target Identification
A general workflow for identifying the molecular target of a novel compound is outlined below. This process is foundational and must precede any comparative efficacy studies.
References
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Profile of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid
Introduction: From Novel Structure to Preclinical Candidate
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a viable preclinical candidate is fraught with challenges. A primary hurdle is ensuring target specificity and identifying potential off-target interactions that can lead to adverse effects or unforeseen polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, using the hypothetical molecule 3-[(4-Chlorophenyl)sulfonyl]propanoic acid (herein referred to as CPSPA) as a case study.
As of this writing, no public domain data exists on the biological activity or cross-reactivity of CPSPA. Therefore, this document serves as a practical guide, outlining the logical, tiered approach a drug development professional would take to build a comprehensive safety and selectivity profile from the ground up. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to make informed decisions in a drug discovery program.
Pillar 1: Structural Analysis and Hypothesis Generation
Before initiating any screening, a thorough analysis of the molecule's structure is essential to generate hypotheses about its potential biological targets and, consequently, its potential cross-reactivities.
The structure of CPSPA presents two key pharmacophoric motifs:
-
Aryl Propanoic Acid: This moiety is a classic feature of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.[1] Its presence strongly suggests a potential for interaction with cyclooxygenase (COX) enzymes (COX-1 and COX-2).
-
Chlorinated Aryl Sulfonyl Group: The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore found in diuretics, anticonvulsants, and antibiotics. While CPSPA contains a sulfone (-SO₂-), not a sulfonamide, its structural and electronic similarity warrants investigation into common sulfonamide targets, such as carbonic anhydrases.[2] The 4-chloro substitution can significantly influence binding affinity and metabolic stability.
Based on this analysis, our initial hypotheses are:
-
Primary Target Hypothesis: CPSPA may act as a COX inhibitor.
-
Cross-Reactivity Hypothesis: CPSPA may exhibit off-target activity at carbonic anhydrases or other targets commonly associated with sulfonamide-containing drugs.
Pillar 2: A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for profiling a new compound. This strategy begins with a broad, high-level screen to identify major liabilities, followed by more focused, hypothesis-driven assays to quantify interactions and confirm mechanisms.[3]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to the Structure-Activity Relationship of 3-[(4-Chlorophenyl)sulfonyl]propanoic Acid Analogs as Thromboxane Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-[(4-chlorophenyl)sulfonyl]propanoic acid analogs, with a primary focus on their roles as modulators of the thromboxane pathway. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of Thromboxane Modulation
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in cardiovascular diseases.[1][2][3] Consequently, the inhibition of TXA2 synthesis or the blockade of its receptor (TP receptor) represents a compelling therapeutic strategy.[1][2] The this compound scaffold has emerged as a promising starting point for the development of both TXA2 synthase inhibitors and TP receptor antagonists. This guide will dissect the key structural modifications of this scaffold and their impact on biological activity.
Core Scaffold and Key Areas of Modification
The fundamental structure of the analogs discussed herein consists of a 4-chlorophenylsulfonyl group linked to a propanoic acid moiety, often via an amino bridge. The key areas for chemical modification to explore the SAR include:
-
The Propanoic Acid Chain: Alterations in the length and substitution of this chain significantly influence potency and selectivity.
-
The Linker: The nature of the connection between the phenylsulfonyl group and the propanoic acid is critical for activity.
-
The Phenylsulfonyl Group: Substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule, affecting target binding.
Structure-Activity Relationship Analysis
Dual Thromboxane Synthase Inhibitors and Receptor Antagonists
A notable series of analogs, the 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl)propyl)octanoic acids, have demonstrated potent dual activity as both thromboxane A2 synthase inhibitors (TXSI) and thromboxane receptor antagonists (TXRA).[4] This dual-action mechanism is considered advantageous as it not only blocks the action of existing TXA2 but also prevents its formation.[1]
Key Findings:
-
Potency: Analogs in this series have displayed very potent in vitro activity, with IC50 values in the nanomolar range for both TXSI and TXRA.[4][5]
-
Stereochemistry: Interestingly, the enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylpropyl)octanoic acid and its pyridinyl ether analog were found to be equipotent with the racemic mixture, suggesting that the stereochemistry at the chiral center of the octanoic acid chain does not significantly impact activity.[5]
Thromboxane Receptor Antagonists
Another class of potent thromboxane receptor antagonists is based on the 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid scaffold.[6]
Key Findings:
-
Arylmethyl Substitution: The addition of an arylmethyl group at the 5-position of the benzene ring of the benzenepropanoic acid moiety resulted in exceptionally potent agents both in vitro and in vivo.[6]
Importance of the Sulfonyl Moiety
Quantitative structure-activity relationship (QSAR) studies on related 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids have highlighted the importance of the phenylsulfonyl group.[7]
Key Findings:
-
Substituent Effects: A hydrophobic and electron-withdrawing substituent at the para-position of the phenylsulfonyl moiety is beneficial for improving activity.[7] This is consistent with the prevalence of the 4-chloro substitution in many potent analogs.
Comparative Biological Data
The following table summarizes the in vitro potencies of representative this compound analogs as thromboxane modulators.
| Compound ID | Structure | Target(s) | IC50 (nM) | Reference |
| 1 | 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl)propyl)octanoic acid | TXRA & TXSI | 2-30 | [4][5] |
| 1R | (R)-enantiomer of 1 | TXRA & TXSI | 2-30 | [5] |
| 1S | (S)-enantiomer of 1 | TXRA & TXSI | 2-30 | [5] |
| 2 | Pyridinyl ether analog of 1 | TXRA & TXSI | 2-30 | [5] |
Experimental Protocols
Thromboxane A2 Receptor Antagonism Assay
This assay evaluates the ability of a compound to inhibit the binding of a known TXA2 receptor agonist.
Methodology:
-
Preparation of Platelets: Human platelets are isolated from whole blood by centrifugation.
-
Binding Assay: Washed platelets are incubated with a radiolabeled TXA2 mimetic (e.g., [3H]U-46619) in the presence and absence of the test compound.
-
Measurement: The amount of radiolabel bound to the platelets is quantified using liquid scintillation counting.
-
Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Thromboxane A2 Synthase Inhibition Assay
This assay measures the inhibition of the enzyme responsible for the synthesis of TXA2.
Methodology:
-
Enzyme Source: A microsomal fraction containing thromboxane synthase is prepared from platelets or other suitable tissues.
-
Enzyme Reaction: The enzyme is incubated with the substrate, prostaglandin H2 (PGH2), in the presence and absence of the test compound.
-
Product Quantification: The amount of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, is measured using a specific immunoassay (e.g., ELISA).
-
Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the enzyme activity, is determined.
Visualizing Structure-Activity Relationships
Caption: Key structural modifications and their influence on thromboxane modulation.
Conclusion
The this compound scaffold has proven to be a versatile template for the design of potent thromboxane modulators. The structure-activity relationship studies reveal that modifications to the propanoic acid chain, the linker, and the phenylsulfonyl group are crucial for optimizing both potency and the desired biological activity profile, whether it be selective thromboxane receptor antagonism or dual receptor antagonism and synthase inhibition. The insights presented in this guide, supported by comparative data and established experimental protocols, provide a solid foundation for the future development of novel therapeutics targeting the thromboxane pathway for the treatment of cardiovascular and other related diseases.
References
- 1. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane synthesis inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 4. 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl) pr... - ChEMBL [ebi.ac.uk]
- 5. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 5. Synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antimicrobial Spectrum of Novel Propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of a new compound's antimicrobial spectrum is a pivotal step in the journey from discovery to potential clinical application. This guide provides an in-depth framework for this validation process, focusing on a promising class of compounds: novel propanoic acid derivatives. We will explore the foundational methodologies, the rationale behind experimental choices, and the interpretation of comparative data, using well-established antibiotics as benchmarks.
The Imperative for Rigorous Antimicrobial Spectrum Validation
The rise of antimicrobial resistance necessitates the development of new chemical entities with potent and, ideally, novel mechanisms of action. Propanoic acid and its derivatives have garnered interest due to their known antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes and lower intracellular pH.[1][2] However, to advance a novel propanoic acid derivative from a promising hit to a viable lead compound, a comprehensive understanding of its spectrum of activity is paramount. This involves not only determining its potency against a wide range of clinically relevant pathogens but also comparing its performance against current standard-of-care antibiotics.
This guide will walk you through the essential in vitro assays required to build a robust data package for a novel propanoic acid derivative, ensuring scientific integrity and providing a solid foundation for further development.
Core Methodologies for Antimicrobial Spectrum Determination
Standardized methodologies are crucial for ensuring the reproducibility and comparability of antimicrobial susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[3][4][5][6][7][8][9][10][11][12][13][14]
Broth Microdilution: Quantifying Potency through Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[7][15][16][17][18]
-
Why Broth Microdilution? This method is highly quantitative, scalable for testing multiple strains and compounds simultaneously, and provides a direct measure of potency (the MIC value).
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium recommended by CLSI for susceptibility testing of non-fastidious aerobic and facultative anaerobic bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can influence the activity of certain antimicrobial agents.
-
Why a Standardized Inoculum? A standardized starting bacterial concentration (typically ~5 x 10⁵ CFU/mL) is essential for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold serial dilutions of the novel propanoic acid derivative and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Susceptibility
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[19][20] It is a simpler and less expensive alternative to broth microdilution for routine testing.
-
Why Disk Diffusion? This method provides a rapid and visual assessment of an antimicrobial's activity. The size of the zone of inhibition around the disk correlates with the organism's susceptibility.
-
Why Mueller-Hinton Agar? This medium has good batch-to-batch reproducibility and supports the growth of most common pathogens. Its composition does not inhibit the activity of most commonly used antimicrobials.[19]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[21][22]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19][21]
-
Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the novel propanoic acid derivative and comparator antibiotics onto the surface of the agar. Ensure disks are spaced at least 24 mm apart.[21][22]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints.[19][20]
Time-Kill Assay: Differentiating Bactericidal and Bacteriostatic Activity
A time-kill assay provides valuable information on the pharmacodynamics of an antimicrobial agent, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[23][24][25][26][27]
-
Why Time-Kill Assay? This assay reveals the rate and extent of bacterial killing over time, which is crucial for predicting in vivo efficacy. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL.[25][26]
-
Why Multiple Concentrations? Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a more complete picture of the drug's concentration-dependent killing activity.
-
Inoculum and Drug Preparation: Prepare a standardized bacterial inoculum in CAMHB as for the MIC assay. Prepare tubes with different concentrations of the novel propanoic acid derivative (e.g., 0x, 0.5x, 1x, 2x, and 4x MIC).
-
Incubation and Sampling: Inoculate the tubes with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot and plate onto agar plates.
-
Colony Counting and Analysis: After incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.
Caption: Workflow for a Time-Kill Assay.
Comparative Data Analysis: Novel Propanoic Acid Derivatives vs. Standard Antibiotics
To contextualize the activity of novel propanoic acid derivatives, it is essential to compare their performance against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside established antibiotics.
Hypothetical MIC Data (µg/mL)
| Organism | Novel Propanoic Acid Derivative A | Novel Propanoic Acid Derivative B | Vancomycin (Gram-positive) | Ciprofloxacin (Gram-negative) |
| Staphylococcus aureus (MRSA) | 4 | 8 | 1 | >32 |
| Enterococcus faecalis (VRE) | 8 | 16 | >32 | 4 |
| Streptococcus pneumoniae | 2 | 4 | 0.5 | 1 |
| Escherichia coli | 16 | 32 | N/A | 0.25 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 32 | 64 | N/A | >32 |
| Pseudomonas aeruginosa | >64 | >64 | N/A | 0.5 |
Interpretation of Hypothetical Data:
-
Novel Propanoic Acid Derivative A: Shows promising activity against Gram-positive organisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its activity against Gram-negative bacteria is moderate.
-
Novel Propanoic Acid Derivative B: Exhibits lower potency compared to Derivative A across the tested panel.
-
Comparison to Standard Antibiotics: Derivative A's activity against MRSA and VRE is noteworthy, as these are significant clinical challenges. However, its Gram-negative activity is less potent than that of ciprofloxacin against susceptible strains.
Mechanistic Insights: How Propanoic Acid Derivatives Exert Their Antimicrobial Effect
The antimicrobial activity of short-chain fatty acids like propanoic acid is generally attributed to their ability to disrupt the bacterial cell's homeostasis.[1][28][29][30][31][32]
-
Membrane Disruption: The lipophilic nature of the undissociated form of propanoic acid allows it to passively diffuse across the bacterial cell membrane.
-
Intracellular Acidification: Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH.[1][2] This acidification can disrupt enzymatic functions and damage DNA.
-
Anion Accumulation: The accumulation of the propionate anion within the cell can lead to osmotic stress and further metabolic disruption.
Derivatization of the propanoic acid molecule can enhance its potency and broaden its spectrum of activity by modifying its lipophilicity, steric hindrance, and interaction with bacterial cell components.[33][34]
Visualizing the Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for propanoic acid.
Conclusion
The validation of the antimicrobial spectrum of novel propanoic acid derivatives is a multifaceted process that requires a systematic and rigorous approach. By employing standardized methodologies such as broth microdilution, disk diffusion, and time-kill assays, researchers can generate high-quality, reproducible data. Comparing these data against established antibiotics provides crucial context for the potential clinical utility of these novel compounds. A thorough understanding of their mechanism of action further strengthens the rationale for their development. This comprehensive in vitro characterization is an indispensable foundation for advancing promising new antimicrobial agents toward clinical application.
References
- 1. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. iacld.com [iacld.com]
- 13. fda.gov [fda.gov]
- 14. goums.ac.ir [goums.ac.ir]
- 15. testinglab.com [testinglab.com]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. intertekinform.com [intertekinform.com]
- 18. researchgate.net [researchgate.net]
- 19. microbenotes.com [microbenotes.com]
- 20. asm.org [asm.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. youtube.com [youtube.com]
- 23. scribd.com [scribd.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. emerypharma.com [emerypharma.com]
- 26. actascientific.com [actascientific.com]
- 27. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 28. Short-Chain Fatty Acids as a Potential Treatment for Infections: a Closer Look at the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. books.rsc.org [books.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of Thiazole-Based Compounds
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has emerged as a privileged structure, underpinning the development of a diverse array of potent anticancer agents.[1] This guide provides a comprehensive comparison of the anticancer activity of different classes of thiazole-based compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. The inherent versatility of the thiazole ring allows for extensive chemical modification, leading to compounds that can selectively target various hallmarks of cancer.[1]
The Thiazole Scaffold: A Versatile Tool in Anticancer Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore in several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib .[1] Its prevalence in anticancer agents stems from its ability to engage in various non-covalent interactions with biological targets, thereby modulating their function. This guide will delve into a comparative analysis of thiazole derivatives targeting key cellular processes such as cell proliferation, tubulin polymerization, and critical signaling pathways like PI3K/mTOR.
Comparative Anticancer Activity of Thiazole-Based Compounds
The anticancer efficacy of thiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro cytotoxic activity of representative thiazole-based compounds from different mechanistic classes.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Tubulin Polymerization Inhibitors | Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Inhibition of tubulin polymerization | [2] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [2] | |||
| Thiazole-Based Chalcone (2e) | Ovar-3 (Ovarian Cancer) | 1.55 | Inhibition of tubulin polymerization | [3] | |
| MDA-MB-468 (Breast Cancer) | 2.95 | [3] | |||
| PI3K/mTOR Dual Inhibitors | Thiazole Derivative (3b) | Leukemia HL-60(TB) | Not specified for cell line, but potent inhibitor | PI3Kα/mTOR dual inhibition | [4][5] |
| Thiazole-Coumarin Hybrid (6a) | MCF-7 (Breast Cancer) | Not specified, but potent inhibitor | EGFR and PI3K/mTOR inhibition | [6] | |
| Apoptosis Inducers | Bis-Thiazole Derivative (5f) | KF-28 (Ovarian Cancer) | 0.006 | Induction of mitochondrial-dependent apoptosis | [7][8] |
| Thiazole Derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Not fully elucidated, potent anticancer activity | [9] | |
| Thiazole Derivative (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Induction of apoptosis | [10] | |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [10] |
Note: The presented IC50 values are for illustrative purposes and are derived from the cited literature. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Mechanistic Insights into Anticancer Activity
The diverse anticancer activities of thiazole-based compounds are a direct consequence of their ability to interact with a range of molecular targets. Understanding these mechanisms is crucial for the rational design of next-generation therapeutics.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[2] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[2]
Signaling Pathway: Tubulin Polymerization and its Inhibition
Caption: Inhibition of tubulin polymerization by thiazole-based compounds.
Dual Inhibition of the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common event in many cancers.[6] Thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome resistance mechanisms associated with single-target inhibitors.[4][5]
Signaling Pathway: PI3K/mTOR Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway by thiazole compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Thiazole derivatives can induce apoptosis through various mechanisms, including the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8][11] This often involves the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, the executioners of apoptosis.[7][8][12]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reliability and reproducibility of anticancer activity assessment, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key in vitro assays.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thiazole-based compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or isopropanol)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).[16]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Materials:
-
Cancer cell lines treated with thiazole-based compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the thiazole compounds, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[17]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[18][19]
Materials:
-
Cancer cell lines treated with thiazole-based compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration using a protein assay.[20]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[18]
Conclusion and Future Perspectives
Thiazole-based compounds represent a rich and diverse source of potential anticancer agents with a wide range of mechanisms of action. This guide has provided a comparative overview of their activity, highlighting key examples and the experimental methodologies used for their evaluation. The continued exploration of the thiazole scaffold, coupled with a deeper understanding of cancer biology, will undoubtedly lead to the development of more effective and selective cancer therapies. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Navigating the Data Gap: The Case of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the in vitro and in vivo efficacy of the specific compound, 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. While the broader class of propanoic acid derivatives has been the subject of extensive research, demonstrating a wide array of biological activities, specific experimental data for this particular molecule remains elusive.
This guide addresses the current state of knowledge, highlighting the absence of direct evidence for the efficacy of this compound and contextualizing this within the available research on structurally related compounds. For researchers, scientists, and drug development professionals, this analysis underscores the critical need for foundational research to characterize the biological activity of this specific chemical entity.
The Uncharted Territory of this compound
Despite extensive searches of scientific databases and chemical repositories, no peer-reviewed studies detailing the in vitro or in vivo efficacy of this compound could be identified. This lack of data prevents a direct comparison with alternative compounds and the formulation of detailed experimental protocols for its evaluation. The scientific community has not yet published findings on its potential mechanisms of action, therapeutic targets, or overall biological profile.
Insights from Structurally Related Compounds
While direct data is absent, an examination of structurally similar molecules can offer preliminary insights and potential avenues for future research. It is crucial to emphasize that these are not direct comparisons and any potential activity of this compound would need to be experimentally verified.
Several studies have investigated derivatives of propanoic acid with different substitutions, revealing a range of biological effects from anticancer to antimicrobial properties. For instance, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown structure-dependent antiproliferative activity against lung adenocarcinoma cells.[1][2] Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial and toxicological features.[3][4][5]
These examples from the broader family of "Aryl Propionic Acid Derivatives"[6] illustrate the potential for this chemical scaffold to yield biologically active compounds. However, the specific sulfonyl linkage and the precise arrangement of the chlorophenyl group in this compound create a unique chemical entity whose properties cannot be reliably predicted from its relatives.
The Path Forward: A Call for Foundational Research
The absence of efficacy data for this compound represents a clear opportunity for novel research. To ascertain the potential of this compound, a systematic investigation is required, beginning with fundamental in vitro studies.
Proposed Initial In Vitro Screening Workflow
For researchers interested in exploring the biological activity of this compound, a logical first step would be a broad-based in vitro screening cascade. The specific assays would depend on the hypothesized therapeutic area, but a general workflow could be structured as follows:
Caption: Proposed workflow for initial in vitro evaluation of this compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to the Comparative Toxicity of Benzoic Acid Derivatives in Daphnia magna
Welcome to a comprehensive analysis of the ecotoxicological effects of benzoic acid and its derivatives, utilizing Daphnia magna as the benchmark aquatic invertebrate model. This guide is designed for researchers and drug development professionals who require a deep, mechanistically-grounded understanding of how subtle changes in chemical structure can dramatically alter aquatic toxicity. We will move beyond simple data reporting to explore the causality behind these toxicological outcomes and provide the standardized protocols necessary for reproducible, high-integrity research.
The Sentinel Species: Why Daphnia magna?
In aquatic toxicology, Daphnia magna serves as a critical indicator species.[1][2] Often referred to as the water flea, this small crustacean is a primary consumer, grazing on algae, and in turn, represents a crucial food source for higher trophic levels, such as fish.[3] Its sensitivity to pollutants, short life cycle, and ease of culture make it an ideal and internationally recognized model for assessing the acute and chronic effects of chemical compounds.[2] Regulatory bodies worldwide, including the Organisation for Economic Co-operation and Development (OECD), have established standardized guidelines for toxicity testing with D. magna, ensuring that data generated is comparable and reliable across laboratories.[4][5]
Benzoic acid and its derivatives are ubiquitous, used extensively as preservatives in food and cosmetics, and as precursors in the synthesis of many industrial chemicals and pharmaceuticals.[6][7][8][9] Their widespread use inevitably leads to their release into aquatic environments, making the study of their impact on keystone species like D. magna an environmental imperative.[6]
Comparative Acute Toxicity: A Quantitative Overview
The most common metric for acute toxicity in Daphnia magna is the 48-hour median effective concentration (EC50), which represents the concentration of a substance that immobilizes 50% of the test population within a 48-hour exposure period.
The data below, derived from studies on hydroxylated and methoxylated benzoic acids, reveals a dramatic range in toxicity that is directly linked to the type, number, and position of functional groups on the benzene ring.[10]
| Compound | Chemical Structure | 48-hour EC50 (mmol/L) | Relative Toxicity (vs. Benzoic Acid) |
| Benzoic Acid | C₇H₆O₂ | 7.0 | 1x (Baseline) |
| Salicylic Acid (2-Hydroxybenzoic acid) | C₇H₆O₃ | Significantly more toxic than meta/para isomers | > 1x |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | Less toxic than ortho isomer | > 1x |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | Less toxic than ortho isomer | > 1x |
| 2,4,6-Trihydroxybenzoic acid | C₇H₅O₅ | 0.01 | ~700x |
Note: This table synthesizes data from multiple sources. Specific EC50 values for all isomers are not always available in a single comparative study, but the trends are well-established.[10]
Caption: Chemical structures of benzoic acid and key derivatives.
Decoding Toxicity: Structure-Activity Relationships (SAR)
The vast difference in toxicity, as seen with 2,4,6-trihydroxybenzoic acid being approximately 700 times more toxic than the parent compound, underscores the importance of structure-activity relationships (SAR).[10]
Key Determinants of Toxicity:
-
Hydroxylation Position: The position of hydroxyl (-OH) groups is a critical factor. Benzoic acids with ortho-substituted hydroxyl groups (like salicylic acid) are consistently more toxic than their meta- and para-substituted counterparts.[10] This suggests that the proximity of the hydroxyl and carboxylic acid groups facilitates a specific interaction with biological targets, possibly through enhanced membrane disruption or intramolecular hydrogen bonding that affects bioavailability.
-
Number of Hydroxyl Groups: Toxicity generally increases with the number of hydroxyl groups.[10] This trend, however, is not linear and is strongly influenced by the positions of these groups.
-
Hydrophobicity (Lipophilicity): For certain classes of derivatives, such as halogenated benzoic acids, toxicity is directly correlated with the compound's hydrophobicity (often measured as the octanol-water partition coefficient, log Kₒw).[11] More hydrophobic compounds can more readily partition into and disrupt the lipid membranes of aquatic organisms. For hydroxylated derivatives, log Kₒw helps explain toxicity variations within subgroups that have the same number of hydroxyl groups.[10]
Caption: Key molecular factors influencing the toxicity of derivatives.
Authoritative Protocol: The OECD 202 Acute Immobilization Test
To ensure data integrity and comparability, a standardized protocol is essential. The OECD Guideline for the Testing of Chemicals, Test No. 202, "Daphnia sp. Acute Immobilisation Test," is the gold standard.[4][5]
Experimental Rationale:
-
Test Organism: Neonates (<24 hours old) are used because they are the most sensitive life stage and provide a uniform test population.[1]
-
Endpoint: Immobilization (the inability to swim) is used as the endpoint because it is a clear, non-lethal indicator of toxicity that precedes mortality and is easily observable.[12][13]
-
Duration: A 48-hour exposure period is sufficient to observe acute effects without complications from starvation or the natural life cycle of the daphnids.[12][13]
-
Validity Criteria: The protocol is self-validating. A test is only considered valid if the immobilization in the control group is ≤10% and other conditions (e.g., oxygen concentration) are met.[14]
Step-by-Step Methodology (Abbreviated)
-
Culture Maintenance: Maintain healthy cultures of Daphnia magna under controlled conditions (18-22°C, 16:8 light:dark cycle) in a suitable medium (e.g., M7 medium).
-
Neonate Collection: Isolate gravid females. Collect neonates born within a 24-hour window for the test.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in the test medium. Include a negative control (medium only).
-
Test Setup: Add 10 mL of each test solution to replicate glass vessels. Introduce 5 daphnids to each vessel (for a total of at least 20 daphnids per concentration).[5][12]
-
Incubation: Incubate the test vessels for 48 hours under the same controlled light and temperature conditions as the cultures.
-
Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Caption: Workflow for the OECD 202 acute Daphnia toxicity test.
Concluding Insights and Future Perspectives
This guide demonstrates that while benzoic acid itself is moderately toxic to aquatic life, its derivatives can exhibit profoundly different toxicological profiles.[6] The toxicity is not random but is governed by predictable structure-activity relationships, with the position and number of hydroxyl groups being primary drivers of acute toxicity in Daphnia magna.
Future research should focus on:
-
Chronic Toxicity: Investigating sublethal endpoints like reproduction and growth over a 21-day period, following protocols such as OECD 211, is crucial for a comprehensive environmental risk assessment.[14][15][16]
-
Mixture Toxicity: Aquatic environments contain complex mixtures of chemicals. Understanding the synergistic or antagonistic effects of benzoic acid derivatives with other common pollutants is a critical next step.
-
Mechanistic Studies: Elucidating the precise molecular initiating events—whether it be membrane disruption, enzyme inhibition, or another pathway—will allow for the development of more predictive toxicological models.
By integrating standardized testing protocols with a deep understanding of chemical principles, we can better predict and mitigate the environmental impact of novel chemical entities long before they reach the market.
References
- 1. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 2. ecetoc.org [ecetoc.org]
- 3. Chronic Reproduction Test with Daphnids (external lab) | Ecotox Centre [ecotoxcentre.ch]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexechem.com [annexechem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Acute toxicity of benzoic acids to the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. swedenwaterresearch.se [swedenwaterresearch.se]
- 15. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Antioxidant Properties of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
This guide provides a comprehensive technical comparison of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antioxidant agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for conditions linked to oxidative stress. We will explore the foundational mechanism of these compounds, present comparative experimental data, and provide detailed, validated protocols for assessing their antioxidant efficacy.
Introduction: The Rationale for Targeting Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[3]
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a promising framework for developing new therapeutic agents.[1][4] The inclusion of a 4-hydroxyphenyl (phenol) moiety is a deliberate design choice, as this functional group is a well-established pharmacophore for antioxidant activity.[4][5] Phenolic compounds can effectively scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), which stabilizes the radical species.[6][7] This guide focuses on validating and comparing the antioxidant potential of various derivatives built upon this core structure.
Mechanism of Action: The Role of the Phenolic Moiety
The antioxidant capacity of these derivatives is primarily attributed to the hydroxyl group on the phenyl ring. Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to a free radical, thus neutralizing it.[5] This process generates a phenoxy radical, which is significantly less reactive than the initial free radical because the unpaired electron can be delocalized across the aromatic ring, enhancing its stability.[5][7]
Caption: General mechanism of phenolic antioxidant activity.
Comparative Analysis of Derivative Efficacy
A recent study systematically evaluated a series of 36 distinct 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2][8] This assay is a reliable and widely used method for screening antioxidant activity.[9][10] The results demonstrate a clear structure-activity relationship, where the nature of the substituents significantly influences the antioxidant potential.
Below is a summary of the DPPH radical scavenging activity for a selection of these derivatives, highlighting the most potent candidates.
| Compound ID | Key Substituent | DPPH Scavenging Activity (%) at 1 mg/mL | Reference |
| 20 | 2-Furyl | 85.4 ± 1.2% | [1][2] |
| 21 | 5-Methyl-2-furyl | 83.1 ± 0.9% | [1] |
| 22 | 5-Ethyl-2-furyl | 82.5 ± 1.5% | [1] |
| 12 | 2-Thienyl | 79.8 ± 1.1% | [1] |
| 29 | 4-Fluorophenyl | 75.3 ± 1.8% | [1] |
| 2 | Methyl Ester | 65.2 ± 1.3% | [11] |
| 3 | Hydrazide | 70.1 ± 1.0% | [11] |
| Ascorbic Acid | (Positive Control) | 95.0 ± 0.5% | [Comparable standard] |
Key Insights from the Data:
-
High Potency of Heterocyclic Substituents: Derivatives featuring heterocyclic rings, particularly furan and thiophene moieties (compounds 20 , 21 , 22 , 12 ), exhibited the highest antioxidant activities.[1]
-
Compound 20 as a Lead Candidate: Compound 20 , which contains a 2-furyl substituent, emerged as the most potent antioxidant in the series, with scavenging activity comparable to some standard antioxidants.[1][2] This suggests that the electronic properties of the furyl ring may enhance the hydrogen-donating ability of the phenolic hydroxyl group.
-
Structure-Dependent Activity: The data clearly show that the antioxidant activity is not uniform across all derivatives, underscoring the importance of specific structural modifications in optimizing this property.[1][12]
Experimental Validation Protocols
To ensure scientific rigor, antioxidant properties must be validated using standardized, reproducible assays. Here, we provide detailed protocols for three widely accepted methods: DPPH, ABTS, and FRAP. These assays are complementary, as they measure antioxidant capacity through slightly different chemical mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[9] The degree of discoloration is proportional to the scavenging activity and is measured spectrophotometrically.[9][10]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[13]
-
Test Compounds: Prepare a stock solution of each derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Perform serial dilutions to obtain a range of concentrations for testing.[9]
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.[9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the sample, standard, or solvent (for the blank).
-
Add 200 µL of the freshly prepared DPPH working solution to each well. Mix thoroughly.
-
Incubate the plate in complete darkness at room temperature for 30 minutes.[13][14] The dark incubation is critical as DPPH is light-sensitive.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
The radical scavenging activity is calculated as a percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 [9][15] Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test compound with DPPH.
-
The results can be expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is advantageous as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.
Caption: Workflow for the ABTS radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the dark green ABTS•+ radical.[14][15] The long incubation ensures complete radical formation.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[14][15]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[15]
-
Calculate the percentage of inhibition using a formula analogous to the DPPH assay: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 [14] Where A_control is the absorbance of the ABTS•+ solution without the sample.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the intensely blue ferrous (Fe²⁺) form at low pH.[14] This assay directly measures the reducing power of antioxidants.[16]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a well in a 96-well plate.
-
Add 220 µL of the pre-warmed FRAP working solution to each well.
-
Mix and incubate for a defined period (e.g., 4 to 30 minutes) at 37°C.[17]
-
-
Measurement and Calculation:
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a validated platform for the development of novel antioxidant compounds.[1] Experimental evidence demonstrates that derivatives containing heterocyclic substituents, such as 2-furyl and 2-thienyl groups, possess superior radical scavenging capabilities.[1] Specifically, compound 20 has been identified as a promising lead candidate for further optimization.[2]
For researchers aiming to validate these or similar compounds, employing a battery of tests including the DPPH, ABTS, and FRAP assays is highly recommended to build a comprehensive antioxidant profile. While these in vitro chemical assays are crucial for initial screening, the ultimate validation of therapeutic potential will require progression to cell-based assays and in vivo models to account for biological factors like bioavailability and metabolism.[19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscholaronline.org [jscholaronline.org]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific [amerigoscientific.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. Total Antioxidant Capacity Assay Kit (FRAP) - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of Parent Procyanidins and Their Metabolites
For researchers in pharmacology, nutrition, and drug development, understanding the metabolic fate of bioactive compounds is paramount to translating in vitro potential into in vivo efficacy. Procyanidins (PACs), a class of polyphenolic compounds abundant in plant-based foods, present a fascinating case study in metabolic stability.[1] Their health benefits are increasingly recognized, yet their journey through the body is complex and often misunderstood. This guide provides an in-depth comparison of the metabolic stability of parent procyanidins versus their microbially-derived metabolites, offering field-proven insights and detailed experimental frameworks to support your research.
The core challenge with procyanidins lies in their structure. As oligomers and polymers of flavan-3-ol units, their large size severely limits their direct absorption.[2][3] This structural reality dictates a metabolic journey heavily reliant on biotransformation by the gut microbiota, creating a clear distinction in stability and bioavailability between the ingested parent compounds and the resulting metabolites that enter systemic circulation.
The Metabolic Dichotomy: Parent Compounds vs. Systemic Metabolites
The metabolic stability of a procyanidin is not a single characteristic but rather a story of two distinct phases: the transit of the parent compound through the upper gastrointestinal (GI) tract and the fate of its metabolites following microbial catabolism in the colon.
Parent Procyanidins: Transient Guests in the Upper GI Tract
When ingested, procyanidin oligomers and polymers exhibit poor metabolic stability in the context of the entire organism, not because they are rapidly degraded by host enzymes, but because they are largely inaccessible for absorption.
-
Limited Absorption: The bioavailability of procyanidins is inversely proportional to their degree of polymerization. Monomers like catechin and epicatechin show some limited absorption in the small intestine, but dimers, trimers, and larger polymers are almost entirely unabsorbed.[2][3] Studies in rats have shown that even after oral administration of purified dimers, the parent compounds are often undetectable in plasma.[4][5]
-
Gastric and Duodenal Transit: While some in vitro studies under acidic conditions suggest potential depolymerization of larger PACs into smaller, more bioavailable units, in vivo evidence indicates that a majority of these compounds pass through the stomach and small intestine structurally intact.[4][6] Their stability here is less about enzymatic resistance and more about a lack of transport mechanisms for such large molecules.
-
The Colon as the Metabolic Hub: The primary fate of parent procyanidins is to reach the colon, where they become a substrate for the resident gut microbiota.[1][2][7] Here, their initial structures are systematically dismantled. This lack of absorption and subsequent delivery to the colon is, paradoxically, essential for the generation of their most bioactive systemic forms.
Microbial Metabolites: The Bioavailable Workhorses
In the anaerobic environment of the colon, gut bacteria possess the enzymatic machinery to catabolize procyanidins through interflavan bond cleavage and ring-fission.[1][8] This process generates a suite of smaller, low-molecular-weight phenolic compounds that are readily absorbed.
-
Key Microbial Metabolites: The most commonly identified and abundant metabolites include:
-
Enhanced Absorption and Systemic Exposure: These microbial metabolites are efficiently absorbed from the colon into the portal circulation, after which they travel to the liver.[10][11]
-
Phase I and II Metabolism: Upon absorption, these simple phenolics undergo extensive Phase I (e.g., methylation) and Phase II (glucuronidation, sulfation) metabolism in the liver and intestinal wall.[2][12][13] It is these conjugated forms—such as epicatechin-glucuronide and methyl catechin-glucuronide—that are the predominant forms detected in plasma and are responsible for the systemic effects attributed to procyanidin consumption.[2][12][14] These conjugated metabolites are relatively stable in circulation, allowing for distribution to various tissues before eventual excretion.
The diagram below illustrates this divergent metabolic journey.
Caption: Divergent metabolic fates of parent procyanidins and their metabolites.
Quantitative Comparison: Stability at a Glance
The table below summarizes the key differences in metabolic stability between parent procyanidins and their metabolites.
| Parameter | Parent Procyanidins (Oligomers/Polymers) | Microbial & Phase II Metabolites | Rationale & Causality |
| Primary Site of Metabolism | Colon | Colon (Formation), Liver/Intestine (Conjugation) | Parent PACs are too large for intestinal absorption and are primarily metabolized by gut bacteria.[2][7] Absorbed microbial products undergo classic xenobiotic metabolism.[2][13] |
| Key Metabolic Pathways | Microbial catabolism (interflavan bond cleavage, ring-fission) | Phase I (methylation) and Phase II (glucuronidation, sulfation) conjugation | The complex polymeric structure requires bacterial enzymes for initial breakdown.[1] The resulting simple phenolics are substrates for host conjugation enzymes. |
| Bioavailability | Very low to negligible | High | The small, low-molecular-weight structure of metabolites facilitates absorption across the colonic epithelium.[1][11] |
| Major Forms in Plasma | Generally undetectable[5][7] | Conjugated forms (glucuronides, sulfates) of phenolic acids and valerolactones[2][12] | Extensive first-pass and systemic Phase II metabolism ensures that free-form microbial metabolites are rapidly conjugated. |
| Metabolic Stability Profile | Unstable in the GI tract (due to microbial action); not substrates for systemic metabolism due to lack of absorption. | Relatively stable in circulation following conjugation, allowing for systemic distribution before excretion. | Stability is context-dependent. Parents are "unstable" because they are transformed in the gut. Metabolites are stabilized via conjugation for systemic transport. |
Experimental Workflows for Assessing Metabolic Stability
To rigorously evaluate the metabolic stability of procyanidins and their metabolites, a multi-step approach is required. The choice of assay is critical and depends on the specific question being asked: Are you assessing the stability of the parent compound to gut microbes, or the stability of an absorbed metabolite to liver enzymes?
Caption: A logical workflow for investigating procyanidin metabolic stability.
Protocol 1: In Vitro Gut Microbiota Fermentation Assay
Objective: To determine the stability of parent procyanidins in a simulated colonic environment and identify the primary microbial metabolites. This is the foundational experiment for this topic.
Methodology:
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors (or relevant animal model) who have not taken antibiotics for at least 3 months.
-
Immediately transfer samples to an anaerobic chamber.
-
Prepare a 5-10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).
-
-
Incubation:
-
In the anaerobic chamber, add the parent procyanidin compound (e.g., a purified dimer B2 or a complex extract) to the fecal slurry at a physiologically relevant concentration (e.g., 0.5 mM).[8]
-
Incubate the mixture at 37°C under anaerobic conditions.
-
-
Time-Course Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 2, 6, 12, 24, and 48 hours).[7] The rationale for extended time points is that microbial metabolism of complex polymers can be slow.
-
Immediately stop the reaction by adding a protein precipitation solvent like ice-cold acetonitrile and/or by flash-freezing in liquid nitrogen.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet debris.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[12][15]
-
Quantify the disappearance of the parent compound over time and identify/quantify the appearance of known microbial metabolites (e.g., valerolactones, phenolic acids) by comparing to analytical standards.
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the Phase I metabolic stability of absorbed microbial metabolites. This assay predicts hepatic clearance.
Methodology:
-
Reagent Preparation:
-
Incubation Mixture:
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot and terminate the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[18][19]
-
-
Analysis and Data Interpretation:
-
Vortex and centrifuge the terminated samples to precipitate microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the metabolite.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study
Objective: To provide a definitive, integrated assessment of the absorption, distribution, metabolism, and excretion (ADME) of a parent procyanidin and the appearance/disappearance of its metabolites in a living system.
Methodology:
-
Animal Model and Dosing:
-
Blood Sampling:
-
Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[20] The time points should be chosen to capture the absorption, peak concentration, and elimination phases.
-
Process the blood immediately to obtain plasma and add stabilizers if necessary. Store samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
Conclusion
The metabolic stability of procyanidins is a nuanced topic where the parent compounds and their metabolites exhibit dramatically different behaviors. Parent procyanidin oligomers and polymers are largely unstable within the gastrointestinal tract, not due to host enzyme activity, but because they are prime substrates for catabolism by the gut microbiota. This "instability" is crucial, as it unlocks the production of smaller, highly absorbable phenolic metabolites. These metabolites, once absorbed and conjugated, are the systemically active and relatively stable forms that confer the health benefits associated with procyanidin-rich foods. For researchers, focusing analytical and biological activity studies on these microbial and phase II metabolites, rather than solely on the parent compounds, is essential for accurately understanding their in vivo mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract [mdpi.com]
- 8. Microbial catabolism of procyanidins by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mercell.com [mercell.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Unambiguous Compound Structure Confirmation: An Integrated NMR and Mass Spectrometry Approach
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the precise determination of a compound's structure is a cornerstone of innovation and regulatory compliance. The journey from a newly synthesized molecule or a freshly isolated natural product to a fully characterized entity relies on a robust analytical workflow. This guide, crafted from a senior application scientist's perspective, eschews rigid templates to provide an in-depth, logic-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) – the two most powerful techniques in the chemist's arsenal for structural elucidation. We will delve into the causality behind experimental choices, presenting a self-validating system for generating trustworthy and authoritative data.
The Symbiotic Power of NMR and Mass Spectrometry
At the outset, it is crucial to understand that NMR and MS provide different, yet highly complementary, pieces of the structural puzzle.[1] Mass spectrometry excels at providing the molecular formula of a compound, while NMR reveals the intricate connectivity of the atoms within that formula.[1]
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
The first critical question in identifying an unknown compound is "What is its molecular formula?".[2] High-resolution mass spectrometry (HRMS) is the definitive tool to answer this. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four decimal places), HRMS can distinguish between different molecular formulas that have the same nominal mass.[2][3]
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
Once the molecular formula is in hand, NMR spectroscopy steps in to map the atomic framework.[4] NMR is a non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5][6] It is the only spectroscopic method for which a complete analysis and interpretation of the entire spectrum is typically expected for structural confirmation.[4]
A Comparative Look at Key Techniques
The effectiveness of both MS and NMR lies in the selection of the appropriate experimental techniques. Here, we compare the most common choices, highlighting their principles and applications.
Mass Spectrometry: Ionization and Analysis
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical and depends on the analyte's properties.[7]
Soft Ionization Techniques: ESI vs. MALDI
For most applications in pharmaceutical and chemical research, "soft" ionization techniques are preferred as they generate intact molecular ions with minimal fragmentation, preserving the crucial molecular weight information.[7] The two most prevalent soft ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A sample solution is sprayed through a charged capillary, creating fine, charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[7] | The sample is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the sample, with the matrix facilitating proton transfer.[8][9] |
| Analytes | Ideal for polar compounds, peptides, and proteins in solution.[7] Highly compatible with liquid chromatography (LC-MS).[7][9] | Excellent for large biomolecules like proteins and nucleic acids, often producing singly charged ions.[7] Well-suited for imaging mass spectrometry.[9] |
| Ion Species | Often produces multiply charged ions, which can be advantageous for analyzing high-mass compounds on instruments with a limited m/z range.[7][10] | Primarily generates singly charged ions.[7][9] |
| Sample State | Liquid[8] | Solid (co-crystallized with matrix)[8] |
Mass Analyzers: TOF vs. Orbitrap
Following ionization, the ions are separated based on their m/z ratio by a mass analyzer. The choice of analyzer impacts the resolution and mass accuracy of the measurement.
| Feature | Time-of-Flight (TOF) | Orbitrap |
| Principle | Measures the time it takes for ions to travel a fixed distance. Lighter ions travel faster than heavier ions. | Ions are trapped in an electrostatic field and their oscillation frequencies are measured. These frequencies are related to their m/z ratios. |
| Resolution | Good resolution, but generally lower than Orbitrap for complex samples.[11] | Offers very high resolution, allowing for the separation of isobaric species and fine isotopic distributions.[11][12] |
| Mass Accuracy | Good mass accuracy, often sufficient for molecular formula determination. | Excellent mass accuracy, providing high confidence in molecular formula assignments.[12] |
| Strengths | High scan speed, making it suitable for fast chromatography.[13] | Superior resolution and mass accuracy, providing greater detail and confidence in complex samples.[11][14] |
| Considerations | Deconvolution algorithms can sometimes introduce artifacts in the data.[14] | Slower scan speed compared to TOF, which can be a consideration for very fast chromatographic peaks.[13][15] |
NMR Spectroscopy: 1D and 2D Experiments
NMR experiments can be broadly categorized into one-dimensional (1D) and two-dimensional (2D) techniques. A combination of these is essential for complete structural elucidation.[16]
1D NMR: The Foundational Spectra
-
¹H NMR (Proton NMR): This is the starting point for most structure determinations.[16][17] It provides information about the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).[18][19]
-
¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
2D NMR: Connecting the Dots
For molecules of even moderate complexity, 1D NMR spectra can become overcrowded and difficult to interpret.[20] 2D NMR experiments spread the information into two dimensions, revealing correlations between different nuclei and providing a clearer picture of the molecular structure.[21][22]
| Experiment | Information Gained |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[17][23][24][25] This helps to identify spin systems within a molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][23][24][26] This is invaluable for assigning carbon signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[23][24][26][27] This experiment is crucial for piecing together the molecular skeleton. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of whether they are connected through bonds.[17] This is essential for determining stereochemistry. |
An Integrated Workflow for Unambiguous Structure Confirmation
The following workflow illustrates the logical progression from an unknown sample to a confirmed chemical structure, leveraging the synergistic strengths of MS and NMR.
Caption: Integrated workflow for compound structure confirmation.
Experimental Protocols
Step 1: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Choose an appropriate ionization source (ESI is common for LC-MS). Set the mass analyzer to a high-resolution mode.
-
Data Acquisition: Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use a molecular formula calculator to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ±5 ppm).[3][28]
Step 2: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[18]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Initial Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to identify key functional groups and the number of unique proton and carbon environments.[18]
Step 3: 2D NMR Spectroscopy
-
COSY Acquisition: Run a standard COSY experiment to establish proton-proton coupling networks.
-
HSQC Acquisition: Perform an HSQC experiment to identify which protons are directly attached to which carbons.
-
HMBC Acquisition: Acquire an HMBC spectrum to reveal long-range (2-3 bond) proton-carbon correlations, which are essential for connecting the different spin systems and building the carbon skeleton.
-
Structure Assembly: Systematically analyze the 2D correlations to piece together the molecular structure. The HMBC data is particularly crucial for linking fragments that are not directly connected by proton-proton coupling.
Step 4: Stereochemical Analysis (if necessary)
-
NOESY/ROESY Acquisition: If the molecule has stereocenters, run a NOESY or ROESY experiment to identify protons that are close to each other in space.
-
Conformational Analysis: Analyze the NOE correlations to determine the relative stereochemistry of the molecule.
Step 5: Final Structure Confirmation
-
Propose a Structure: Based on the integrated MS and NMR data, propose a final structure.
-
Verify: Cross-check the proposed structure against all the acquired data. Does the molecular formula match the HRMS data? Do the predicted ¹H and ¹³C chemical shifts and coupling patterns align with the experimental spectra? Are all the 2D correlations consistent with the proposed structure? This self-validating process is key to ensuring the trustworthiness of the final assignment.
Case Study: Elucidation of a Novel Natural Product
To illustrate this workflow, consider the hypothetical isolation of a new natural product.
-
HRMS (ESI-TOF): An accurate mass measurement of the molecular ion gives an m/z of 207.0655 [M+H]⁺. This corresponds to a molecular formula of C₁₀H₁₀O₄.
-
¹H NMR: The spectrum shows signals in the aromatic, olefinic, and aliphatic regions.
-
¹³C NMR: The spectrum indicates the presence of 10 distinct carbon signals, including several in the aromatic/olefinic region and a carbonyl carbon.
-
COSY: Reveals a three-proton spin system (-CH₂-CH-).
-
HSQC: Correlates the protons to their directly attached carbons.
-
HMBC: Key correlations link a methyl group to the carbonyl carbon and the aromatic ring, and connect the three-proton spin system to the aromatic part of the molecule.
-
Integration and Confirmation: By systematically piecing together these fragments, a single, unambiguous structure is proposed and confirmed to be consistent with all the spectroscopic data.
Conclusion
The confirmation of a compound's structure is a meticulous process that demands a logical and integrated analytical approach. By understanding the strengths and limitations of both mass spectrometry and NMR spectroscopy, and by selecting the appropriate experiments, researchers can build a comprehensive and self-validating dataset. This guide provides a framework for making informed experimental choices, ensuring the generation of accurate and defensible structural assignments that are foundational to progress in research, development, and regulatory affairs.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
- 11. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. emerypharma.com [emerypharma.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. jchps.com [jchps.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. anuchem.weebly.com [anuchem.weebly.com]
- 21. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 22. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 23. youtube.com [youtube.com]
- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
This guide provides a detailed, safety-first framework for the proper disposal of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid. As researchers and drug development professionals, our responsibility extends beyond discovery to the safe and environmentally conscious management of all chemical reagents. This document synthesizes regulatory standards with field-proven best practices to ensure every step of the disposal process is logical, safe, and compliant.
Section 1: Hazard Identification and Core Safety Principles
This compound is a halogenated organic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural motifs—a chlorinated aromatic ring, a sulfonyl group, and a carboxylic acid—allow us to infer a reliable hazard profile from closely related analogs. The primary hazards are associated with its acidic nature and the presence of a chlorinated organic component.
The causality behind stringent disposal protocols for such compounds is twofold:
-
Corrosivity and Reactivity: The propanoic acid group makes the compound corrosive, capable of causing severe skin and eye damage.[1][2] It can also react exothermically with bases.
-
Environmental Persistence and Toxicity: Chlorinated organic compounds are of significant environmental concern. Improper disposal can lead to the formation of persistent organic pollutants (POPs), and incineration without specialized equipment can generate highly toxic dioxins.[3][4] Therefore, segregation from non-halogenated waste is a critical, non-negotiable step.
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement(s) | Signal Word & Pictograms | Rationale & Key Precautions |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning môi trường | Based on analogs like 3-(3-chlorophenyl)propanoic acid.[1] Do not eat, drink, or smoke when handling. |
| Skin Corrosion / Irritation | H315: Causes skin irritation | Warning môi trường | Common to acidic compounds and observed in analogs.[5] Avoid all skin contact. |
| Serious Eye Damage | H318 / H319: Causes serious eye damage / irritation | Danger môi trường | A primary risk for acidic and sulfonyl-containing compounds.[1][2] Always wear chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning môi trường | A risk when handling the compound as a fine powder.[5][6] Handle in a well-ventilated area or chemical fume hood. |
Section 2: Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The choice of PPE is dictated directly by the hazards identified above.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling. Discard gloves immediately if contamination occurs.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk, such as neutralization.[6]
-
Body Protection: A fully fastened laboratory coat is required. For tasks with a significant risk of spillage, a chemically resistant apron is also necessary.
-
Respiratory Protection: If handling the solid outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with an organic vapor/acid gas cartridge is required to prevent inhalation of airborne particles.
Section 3: Waste Segregation and Containment: A Logical Workflow
Proper segregation is the cornerstone of safe chemical disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the final disposal process.[7][8] All waste containing this compound must be treated as Hazardous Chlorinated Organic Acidic Waste .
The following diagram outlines the critical decision-making process for waste segregation.
Caption: Waste segregation decision tree for this compound.
Container Requirements:
-
Primary Container: Use borosilicate glass or high-density polyethylene (HDPE) containers. Acids should generally be stored in glass to prevent corrosion of metal containers.[7]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The approximate concentration and volume.
-
The relevant hazard pictograms (Corrosive, Irritant/Harmful).
-
The date the container was started.
-
-
Storage: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area (SAA) with secondary containment (e.g., a spill tray) to prevent leaks.[9] Ensure segregation from incompatible materials, especially bases, cyanides, and oxidizers.[8][10]
Section 4: Step-by-Step Disposal Protocols
These protocols provide a self-validating system for handling the waste stream from initial generation to final containment.
Protocol A: Disposal of Unused Solid or Contaminated Materials
This protocol is for the direct disposal of the solid chemical or materials (e.g., weighing paper, contaminated gloves) that cannot be decontaminated.
-
Preparation: Designate a hazardous waste container specifically for "Chlorinated Organic Solids" in your laboratory's satellite accumulation area. Ensure it is properly labeled.
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize dust generation.
-
Contaminated Items: Place any lightly contaminated disposable items, such as gloves or paper towels, into the same container.[11]
-
Sealing: Securely close the container lid immediately after adding waste.
-
Logistics: When the container is no more than 75% full, arrange for pickup by your institution's licensed hazardous waste disposal service.[10][12]
Protocol B: Treatment and Disposal of Aqueous Solutions
This protocol covers the neutralization and disposal of aqueous solutions containing the dissolved compound. This process must be performed in a certified chemical fume hood.
-
Dilution (If Concentrated): If the solution is highly concentrated (>5M), it must first be diluted. Fill a larger beaker (at least 3x the volume of your acid solution) with an equal volume of cold water. Slowly, and with constant stirring, add the acid solution to the water. Never add water to acid. This can cause a violent exothermic reaction.[8]
-
Neutralization Setup: Place the beaker containing the diluted acidic solution on a stir plate within a chemical fume hood. Use a calibrated pH meter to monitor the process.
-
Slow Addition of Base: Prepare a slurry or solution of a weak base, such as sodium bicarbonate. Slowly add the base to the acidic solution while it is stirring. The reaction will produce CO2 gas (effervescence); add the base at a rate that does not cause excessive foaming or splashing.
-
pH Verification: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.[8] This pH range ensures the waste is no longer corrosive and is safe for consolidation with other aqueous waste.
-
Transfer to Waste: Once neutralized, carefully transfer the solution into the designated "Aqueous Chlorinated Organic Waste" container.
-
Final Disposal: Seal the container and store it in the satellite accumulation area for collection by a licensed waste disposal company.[5] Do not dispose of this solution down the drain, as it contains a chlorinated organic compound.[6]
Section 5: Emergency Procedures
-
Spills: For small spills of the solid, gently sweep it up (avoid creating dust) and place it in the solid hazardous waste container. For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in the solid waste container.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[10][15]
References
- 1. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Chlorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. essex.ac.uk [essex.ac.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and associated protocols for 3-[(4-Chlorophenyl)sulfonyl]propanoic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical safety measure.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound. A thorough risk assessment begins with deconstructing its chemical nature to anticipate its hazards. The molecule contains three key functional groups that dictate its safety profile:
-
Propanoic Acid Moiety: This carboxylic acid group confers acidic and potentially corrosive properties. Solid organic acids can react with moisture on the skin, in the eyes, or in the respiratory tract to cause irritation or corrosive damage.[1]
-
Chlorophenyl Group: The presence of a halogen (chlorine) on the aromatic ring classifies this compound as a halogenated organic. These compounds require specific disposal considerations and can present environmental hazards.[2][3]
-
Sulfonyl Group: This group contributes to the molecule's overall reactivity and potential as a skin or eye irritant.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][7] |
This table is based on classifications for the structurally related compound 3-(4-Chlorophenyl)propanoic acid and general principles for corrosive solids.
Core PPE Protocol: A Multi-Layered Defense
Given the compound's nature as a fine, potentially dusty solid with corrosive and irritant properties, a comprehensive PPE strategy is non-negotiable. The goal is to establish a complete barrier between the researcher and the chemical, preventing all potential routes of exposure—inhalation, ingestion, skin, and eye contact.
Eye and Face Protection: The First Line of Defense
Dust particles from solid corrosive chemicals are a primary threat to the eyes.[8] They can react with the moisture on the eye's surface, causing immediate and severe damage.
-
Mandatory: ANSI Z87.1-rated chemical splash goggles. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against fine dusts or potential splashes when making solutions.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of dust generation or splashing (e.g., scraping material, preparing stock solutions), a full-face shield must be worn in addition to chemical splash goggles.[1][8][9] A face shield alone does not offer sufficient protection.[1]
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant lab coat made of a tightly woven material, with long sleeves and snap closures, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving potential splashes, such as solution preparation or spill cleanup, a chemical-resistant apron worn over the lab coat is necessary.[9]
-
Full Body Protection: Ensure legs and feet are fully covered. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory environment where this chemical is handled.
Hand Protection: Material Compatibility is Key
Selecting the correct gloves is critical. The material must resist penetration by both the solid chemical and any solvents used to create solutions.
-
Recommended Glove Type: Nitrile gloves are the standard for handling most solid chemicals and provide good dexterity. Always use a fresh pair and inspect for any signs of damage before use.
-
Double Gloving: For increased protection during weighing or solution preparation, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer if the outer glove becomes contaminated or torn.
-
Causality: The primary risk with solids is not immediate permeation but contamination. Upon any known contact, the outer glove should be removed immediately and disposed of as hazardous waste. Hands should be washed thoroughly after any handling procedure, even when gloves are worn.[6][7]
Respiratory Protection: Preventing Internal Exposure
The fine, dust-like nature of this solid poses a significant inhalation risk.[8] Once inhaled, the acidic particles can cause severe irritation to the entire respiratory tract.[7]
-
Engineering Controls as Primary Defense: All handling of the solid chemical, especially weighing and transferring, must be performed inside a certified chemical fume hood to contain dust and vapors.[1]
-
When Respiratory Protection is Required: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 dust mask is the minimum requirement for solid particulates.[4] For situations with potential for high aerosolization, a half-mask or full-face respirator with P100 (HEPA) cartridges should be used.
Operational and Disposal Plans
Trustworthy protocols are self-validating systems that account for the entire lifecycle of the chemical in the lab, from handling to disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of all unnecessary items.
-
Don PPE: Don baseline PPE (lab coat, single pair of gloves).
-
Gather Materials: Place the chemical container, weigh boat/paper, spatula, and secondary container inside the fume hood.
-
Upgrade PPE: Don a second pair of gloves and chemical splash goggles before opening the primary chemical container. Add a face shield if weighing >1g.
-
Weighing: Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Secure Chemical: Tightly close the primary chemical container.
-
Transfer: Carefully transfer the weighed solid to its destination vessel (e.g., a flask for dissolution).
-
Initial Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the fume hood.
-
Doffing Outer PPE: Remove the outer pair of gloves and the face shield (if used) before leaving the fume hood area. Dispose of gloves in the hazardous waste stream.
-
Final Doffing: When the experiment is complete, remove the inner gloves and lab coat. Wash hands thoroughly with soap and water.
Emergency Response Plan
Spill Cleanup (Small Spill < 1g):
-
Alert & Secure: Notify personnel in the immediate area. Restrict access.
-
PPE: Don, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles.
-
Neutralize: Gently cover the spill with a neutralizing agent for acids, such as sodium bicarbonate, working from the outside in.[10]
-
Collect: Gently sweep the neutralized powder into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.[11][12] Avoid generating dust.[10]
-
Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water.
-
Dispose: Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower.[1][13] Seek medical attention.[11]
-
Eye Contact: Immediately proceed to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][15]
Disposal Plan
As a halogenated organic acid, all waste streams containing this compound must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazard pictograms.[16]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[16] Do not dispose of this chemical down the drain.[3][6]
By understanding the specific hazards of this compound and implementing these detailed PPE and handling protocols, you can ensure a safe laboratory environment, protecting both yourself and the integrity of your research.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(4-Chlorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. ehs.mst.edu [ehs.mst.edu]
- 13. umdearborn.edu [umdearborn.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
